Product packaging for 3'-Methoxydaidzein(Cat. No.:CAS No. 21913-98-4)

3'-Methoxydaidzein

Cat. No.: B191832
CAS No.: 21913-98-4
M. Wt: 284.26 g/mol
InChI Key: MUYAUELJBWQNDH-UHFFFAOYSA-N
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Description

3'-Methoxydaidzein is a chemical derivative of the soy isoflavone daidzein . Daidzein is a prominent subject of scientific inquiry due to its diverse pharmacological potential, which includes antioxidant, anti-inflammatory, and estrogen-like activities . As a derivative, this compound is of significant interest for use as an analytical standard and a key intermediate in exploring the structure-activity relationships of isoflavonoids. Research on daidzein has shown that microbial metabolism in the gut is crucial for converting it into various reduced metabolites, such as dihydrodaidzein (DHD) and equol, which often exhibit altered or enhanced biological activities compared to their precursor . The modification of specific hydroxyl groups on the daidzein structure, such as the 3' position, can profoundly impact its metabolic fate, receptor binding affinity, and overall bioavailability. Therefore, this compound serves as a valuable research tool for scientists investigating the complex metabolism of dietary isoflavones, the enzymatic pathways involved in their biotransformation, and the synthesis of novel analogs with potential optimized research profiles. This compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current literature for the latest findings on this and related isoflavonoid compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B191832 3'-Methoxydaidzein CAS No. 21913-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYAUELJBWQNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176328
Record name 3'-Methoxydaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176328
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Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21913-98-4
Record name 3′-Methoxydaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21913-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methoxydaidzein
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Methoxydaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 3'-Methoxydaidzein in Soy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 3'-methoxydaidzein in soybean (Glycine max). It covers the core enzymatic steps, from the general phenylpropanoid pathway to the specific methylation of daidzein. This document also includes detailed experimental protocols, quantitative data, and visualizations to facilitate further research and drug development efforts centered on this promising isoflavonoid.

The Biosynthetic Pathway of this compound

The formation of this compound is an extension of the well-characterized isoflavonoid biosynthetic pathway in legumes. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the key intermediate, daidzein. The final step involves a specific O-methylation of daidzein.

The core pathway leading to daidzein involves the following key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL)

  • Cinnamate 4-Hydroxylase (C4H)

  • 4-Coumarate:CoA Ligase (4CL)

  • Chalcone Synthase (CHS)

  • Chalcone Isomerase (CHI)

  • Isoflavone Synthase (IFS)

Following the synthesis of daidzein, a crucial methylation step is required to produce this compound. While the specific enzyme responsible for the 3'-O-methylation of daidzein has not been definitively characterized in soybean, it is hypothesized to be an isoflavone O-methyltransferase (IOMT) . Research has identified a family of at least 20 putative IOMT genes in the soybean genome. One member, GmIOMT1, has been shown to be involved in the biosynthesis of glycitein through the methylation of 6-hydroxydaidzein.[1][2] This suggests that another member of this gene family is likely responsible for the 3'-O-methylation of daidzein.

A proposed candidate for this reaction is SOMT-9 , a characterized O-methyltransferase from soybean that has been shown to transfer a methyl group to the 3'-OH group of various flavonoid substrates.[3] While its primary substrate was identified as quercetin, its substrate flexibility suggests it could potentially methylate daidzein at the 3' position. Further functional characterization is required to confirm this hypothesis.

digraph "3_Methoxydaidzein_Biosynthesis_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1, color="#5F6368"];
  edge [penwidth=1.5, color="#4285F4", arrowhead=normal];

// Nodes for substrates and products Phenylalanine [label="Phenylalanine"]; Cinnamic_acid [label="Cinnamic acid"]; p_Coumaric_acid [label="p-Coumaric acid"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA"]; Naringenin_chalcone [label="Naringenin chalcone"]; Naringenin [label="Naringenin"]; Daidzein [label="Daidzein", fillcolor="#FBBC05"]; "3_Methoxydaidzein" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes PAL [label="PAL", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4CL" [label="4CL", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IFS [label="IFS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IOMT [label="Isoflavone\n3'-O-Methyltransferase\n(Hypothesized)", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway edges Phenylalanine -> Cinnamic_acid [label=""]; Cinnamic_acid -> p_Coumaric_acid [label=""]; p_Coumaric_acid -> p_Coumaroyl_CoA [label=""]; p_Coumaroyl_CoA -> Naringenin_chalcone [label=""]; Naringenin_chalcone -> Naringenin [label=""]; Naringenin -> Daidzein [label=""]; Daidzein -> "3_Methoxydaidzein" [label="", style=dashed];

// Enzyme to reaction edges PAL -> Phenylalanine:e; C4H -> Cinnamic_acid:e; "4CL" -> p_Coumaric_acid:e; CHS -> p_Coumaroyl_CoA:e; CHI -> Naringenin_chalcone:e; IFS -> Naringenin:e; IOMT -> Daidzein:e;

// Invisible edges for alignment {rank=same; Phenylalanine; PAL;} {rank=same; Cinnamic_acid; C4H;} {rank=same; p_Coumaric_acid; "4CL";} {rank=same; p_Coumaroyl_CoA; CHS;} {rank=same; Naringenin_chalcone; CHI;} {rank=same; Naringenin; IFS;} {rank=same; Daidzein; IOMT;} {rank=same; "3_Methoxydaidzein";} }

Figure 2: Experimental workflow to identify transcriptional regulators.

Experimental Workflow for Identifying the Specific Isoflavone 3'-O-Methyltransferase

The following workflow outlines a systematic approach to identify and characterize the specific enzyme responsible for the 3'-O-methylation of daidzein from the pool of putative GmIOMTs.

```dot digraph "IOMT_Identification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [penwidth=1.5, color="#4285F4", arrowhead=normal];

// Nodes A [label="Bioinformatic Analysis:\nIdentify all putative IOMT genes\nin the soybean genome."]; B [label="Gene Expression Analysis:\nCorrelate IOMT gene expression with\nthis compound accumulation (if data available)\nor daidzein levels in different tissues/conditions."]; C [label="Selection of Candidate IOMTs"]; D [label="Heterologous Expression of\nCandidate IOMTs in E. coli or Yeast"]; E [label="In vitro Enzyme Assays with\nDaidzein as Substrate"]; F [label="Analysis of Reaction Products by\nHPLC and LC-MS/MS"]; G [label="Identification of the IOMT\nProducing this compound"]; H [label="Further Biochemical Characterization:\n(Km, Vmax, pH and temperature optima)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

References

The Discovery, Isolation, and Characterization of 3'-Methoxydaidzein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this promising compound. Detailed experimental protocols for its extraction from natural sources and a plausible synthetic route are presented. Furthermore, this document summarizes key quantitative data and explores the known signaling pathways through which this compound exerts its biological effects, including its notable interaction with voltage-gated sodium channels.

Introduction

Isoflavones, a class of phytoestrogens, are widely distributed in the plant kingdom and are recognized for their diverse biological activities. Among these, daidzein and its derivatives have been the subject of extensive research. This compound (3'-O-methyldaidzein), a methoxylated derivative of daidzein, has emerged as a molecule of interest due to its unique pharmacological profile. Initial investigations have highlighted its potent analgesic properties, suggesting its potential as a lead compound for the development of novel pain therapeutics. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

The discovery of this compound is rooted in the systematic phytochemical investigation of various plant species known to produce isoflavonoids. While a singular "discovery" paper is not readily identifiable, its presence has been reported in several plant families, most notably Fabaceae.

Key Natural Sources:

  • Pueraria lobata (Kudzu): The roots of Kudzu are a well-documented source of a variety of isoflavones, including puerarin and daidzin. 3'-Methoxypuerarin, the glycoside of this compound, has been isolated from this plant, indicating the presence of the aglycone.

  • Dalbergia species: Various species of the Dalbergia genus, known for their rich flavonoid content, have been shown to contain a diverse array of isoflavones. While not explicitly isolated as this compound in all studies, the presence of structurally related compounds suggests its potential occurrence. For instance, 3'-hydroxydaidzein has been isolated from the heartwood of Dalbergia odorifera.

  • Medicago sativa (Alfalfa): Alfalfa is another leguminous plant known to produce a range of phytoestrogens. While specific isolation of this compound is not prominently documented, the general isoflavone profile of this plant makes it a potential source.

Experimental Protocols

Isolation from Natural Sources

The isolation of this compound from plant material typically involves extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating isoflavones from sources like Pueraria lobata.

Protocol: Isolation of this compound from Pueraria lobata Root

  • Extraction:

    • Air-dried and powdered root material of Pueraria lobata is subjected to extraction with a polar solvent, typically 80% ethanol or methanol, at room temperature with agitation or under reflux.

    • The extraction is repeated multiple times to ensure exhaustive recovery of the target compounds.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isoflavones are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Centrifugal Partition Chromatography (CPC): For more efficient separation, CPC can be employed. A biphasic solvent system, such as n-hexane-ethyl acetate-n-butanol-ethanol-water, is used to partition and separate the components of the extract.

    • Flash Chromatography (FC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using flash chromatography or preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for isoflavone synthesis, such as the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway:

A potential synthetic approach involves the coupling of a suitably protected 3-iodochromone with a 3-methoxy-4-hydroxyphenylboronic acid derivative, followed by deprotection.

Workflow for Proposed Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling and Deprotection cluster_3 Final Product A 2,4-Dihydroxyacetophenone C Protection of Hydroxyl Groups A->C B 3-Methoxy-4-hydroxybenzaldehyde D Formation of Chalcone B->D C->D E Oxidative Rearrangement D->E F Formation of 3-Iodochromone E->F G Suzuki-Miyaura Coupling with 3-Methoxy-4-hydroxyphenylboronic acid derivative F->G H Deprotection G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation and Data Presentation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of closely related structures and general principles of flavonoid spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3s-
H-5~7.9d8.8
H-6~6.9dd8.8, 2.4
H-8~6.8d2.4
H-2'~7.1d2.0
H-5'~6.9d8.2
H-6'~7.0dd8.2, 2.0
7-OH~10.8s-
4'-OH~9.6s-
3'-OCH₃~3.8s-

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-2~152.5
C-3~123.0
C-4~175.0
C-4a~117.5
C-5~127.0
C-6~115.0
C-7~162.0
C-8~102.0
C-8a~157.0
C-1'~122.0
C-2'~112.0
C-3'~147.5
C-4'~145.0
C-5'~115.5
C-6'~119.0
3'-OCH₃~56.0
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, a characteristic fragmentation pathway for flavonoids.

Expected EI-MS Fragmentation:

  • Molecular Ion [M]⁺: m/z 284

  • Key Fragments: RDA fragmentation would lead to characteristic fragments corresponding to the A and B rings. The presence of the methoxy group on the B-ring would influence the m/z of the resulting fragment.

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, with its analgesic effects being the most prominently studied.

Inhibition of Voltage-Gated Sodium Channels

A key mechanism underlying the analgesic activity of this compound is its ability to inhibit voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is a critical player in pain perception.[1]

Table 3: Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC₅₀ (nM)
Nav1.7181 ± 14
Nav1.8397 ± 26
Nav1.3505 ± 46
Data from Xu et al. (2019)[1]

Signaling Pathway: Inhibition of Nav1.7

G cluster_0 Nociceptive Neuron cluster_1 Intervention A Noxious Stimulus B Depolarization A->B C Nav1.7 Channel B->C D Sodium Influx C->D Opens E Action Potential Generation D->E F Pain Signal Transmission E->F G This compound G->C Inhibits

Caption: Inhibition of Nav1.7 by this compound.

G-Protein Coupled Estrogen Receptor (GPER) Signaling

As a phytoestrogen, this compound may also exert its effects through the G-protein coupled estrogen receptor (GPER), a membrane-bound estrogen receptor. Activation of GPER can trigger rapid, non-genomic signaling cascades.

GPER Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response A This compound B GPER A->B Binds C G-protein Activation B->C D Adenylate Cyclase C->D G MAPK/ERK Pathway C->G H PI3K/Akt Pathway C->H E cAMP Production D->E F PKA Activation E->F I Gene Transcription F->I J Cell Proliferation/Survival G->J H->J

Caption: Potential GPER-mediated signaling by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of pain management. This technical guide has provided a detailed overview of its discovery, isolation from natural sources, and structural characterization. The outlined experimental protocols and spectroscopic data serve as a valuable resource for researchers. The elucidation of its mechanism of action, primarily through the inhibition of voltage-gated sodium channels, opens avenues for the design of novel analgesics.

Future research should focus on optimizing the isolation and synthesis of this compound to ensure a sustainable supply for further investigation. In-depth studies are warranted to fully delineate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy and safety in preclinical models of various disease states. Furthermore, a comprehensive investigation of its interactions with other cellular targets will undoubtedly unveil the full spectrum of its therapeutic potential.

References

Unveiling the Spectroscopic Signature of 3'-Methoxydaidzein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Methoxydaidzein, a naturally occurring isoflavone and a derivative of daidzein. Understanding the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound is crucial for its identification, characterization, and utilization in various research and drug development applications.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.2s-
H-5~7.9d~8.8
H-6~6.9dd~8.8, 2.2
H-8~6.8d~2.2
H-2'~7.0d~2.0
H-5'~6.9d~8.2
H-6'~7.0dd~8.2, 2.0
3'-OCH₃~3.8s-
7-OH~10.8s (br)-
4'-OH~9.6s (br)-
Predicted shifts are based on daidzein data and known substituent effects. Solvent: DMSO-d₆.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2~152
C-3~123
C-4~175
C-4a~117
C-5~127
C-6~115
C-7~162
C-8~102
C-8a~157
C-1'~122
C-2'~112
C-3'~148
C-4'~147
C-5'~115
C-6'~119
3'-OCH₃~56
Predicted shifts are based on daidzein data and known substituent effects. Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₆H₁₂O₅
Molecular Weight284.26 g/mol
Exact Mass284.0685 Da
Predicted Key Fragment Ions (m/z)
[M+H]⁺285.0759
[M-CH₃]⁺269.0603
[M-H]⁻283.0611
Fragmentation patterns are predicted based on the general fragmentation of flavonoids.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for isoflavones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., hydroxyl groups).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are recommended for accurate mass measurements and determination of elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.

  • Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the molecule. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO, H₂O, and methyl radicals.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Extraction Extraction & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Extraction->NMR MS Mass Spectrometry (HRMS, MS/MS) Extraction->MS NMR_Data NMR Data Processing & Spectral Assignment NMR->NMR_Data MS_Data MS Data Analysis & Fragmentation Study MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

In Vitro vs. In Vivo Metabolism of 3'-Methoxydaidzein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a methoxylated derivative of the soy isoflavone daidzein, is a compound of increasing interest due to its potential biological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo metabolism of this compound. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from the metabolism of its parent compound, daidzein, and other related isoflavones to propose likely metabolic pathways. Detailed hypothetical experimental protocols for both in vitro and in vivo studies are provided to guide future research. Furthermore, this guide includes structured tables for the presentation of anticipated quantitative data and visual diagrams of the proposed metabolic pathways and experimental workflows generated using Graphviz (DOT language).

Introduction

Isoflavones, such as daidzein, are polyphenolic compounds found in soy and other legumes that have been extensively studied for their potential health benefits. This compound is a derivative of daidzein with a methoxy group at the 3' position of the B-ring. This structural modification can significantly influence its bioavailability, metabolic stability, and biological activity. The metabolism of xenobiotics, including isoflavones, is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion[1]. This guide will explore the probable metabolic transformations of this compound in both in vitro and in vivo systems.

Proposed Metabolic Pathways of this compound

Based on the known metabolism of daidzein and other O-methylated flavonoids, the primary metabolic pathways for this compound are proposed to be O-demethylation, hydroxylation, glucuronidation, and sulfation.

Phase I Metabolism
  • O-Demethylation: The methoxy group at the 3' position is a likely target for O-demethylation by CYP enzymes, particularly CYP1A2, which is known to be involved in the demethylation of other flavonoids[2]. This reaction would yield 3'-hydroxydaidzein, which is identical to a known metabolite of daidzein, 7,3',4'-trihydroxyisoflavone.

  • Hydroxylation: Additional hydroxyl groups may be introduced onto the aromatic rings of this compound by various CYP isoforms.

Phase II Metabolism
  • Glucuronidation: The hydroxyl groups on this compound and its Phase I metabolites are expected to undergo glucuronidation, a major pathway for isoflavone metabolism[3]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for isoflavones and their metabolites[3][4].

The following diagram illustrates the proposed metabolic pathways for this compound.

Metabolic Pathway of this compound This compound This compound 3'-Hydroxydaidzein 3'-Hydroxydaidzein This compound->3'-Hydroxydaidzein O-Demethylation (CYP450) Hydroxylated-3'-Methoxydaidzein Hydroxylated-3'-Methoxydaidzein This compound->Hydroxylated-3'-Methoxydaidzein Hydroxylation (CYP450) This compound-Glucuronide This compound-Glucuronide This compound->this compound-Glucuronide Glucuronidation (UGT) This compound-Sulfate This compound-Sulfate This compound->this compound-Sulfate Sulfation (SULT) 3'-Hydroxydaidzein-Glucuronide 3'-Hydroxydaidzein-Glucuronide 3'-Hydroxydaidzein->3'-Hydroxydaidzein-Glucuronide Glucuronidation (UGT) 3'-Hydroxydaidzein-Sulfate 3'-Hydroxydaidzein-Sulfate 3'-Hydroxydaidzein->3'-Hydroxydaidzein-Sulfate Sulfation (SULT)

Proposed metabolic pathway of this compound.

Data Presentation: Quantitative Analysis of Metabolites

The following tables are templates for summarizing quantitative data from future in vitro and in vivo metabolism studies of this compound.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
MetaboliteFormation Rate (pmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)
3'-HydroxydaidzeinData to be determinedData to be determined
Hydroxylated-3'-MethoxydaidzeinData to be determinedData to be determined
This compound-GlucuronideData to be determinedData to be determined
This compound-SulfateData to be determinedData to be determined
Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Metabolites in Rats
CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
3'-HydroxydaidzeinData to be determinedData to be determinedData to be determinedData to be determined
This compound ConjugatesData to be determinedData to be determinedData to be determinedData to be determined
3'-Hydroxydaidzein ConjugatesData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for conducting in vitro and in vivo metabolism studies of this compound. These are based on established methods for isoflavone metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of this compound formed by human liver microsomal enzymes.

Workflow Diagram:

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound stock - NADPH regenerating system - UDPGA, PAPS - Human Liver Microsomes Incubate Incubate at 37°C: - Microsomes - this compound - Cofactors (NADPH, UDPGA, PAPS) Reagents->Incubate Quench Quench Reaction (e.g., with cold acetonitrile) Incubate->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Workflow for in vitro metabolism of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system, UDPGA, and PAPS solutions in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration ~0.5 mg/mL) and this compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the cofactor mix (NADPH regenerating system, UDPGA, and PAPS).

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

In Vivo Metabolism and Pharmacokinetics in a Rodent Model

This protocol describes a typical in vivo study to determine the pharmacokinetic profile and identify the major metabolites of this compound in rats.

Workflow Diagram:

In Vivo Metabolism Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dose Administer this compound to Rats (e.g., oral gavage) Collect Collect Blood, Urine, and Feces at various time points Dose->Collect Process Process Samples: - Plasma separation - Urine/feces homogenization Collect->Process Analyze Analyze Samples by LC-MS/MS Process->Analyze

Workflow for in vivo metabolism of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to laboratory conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • House the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the feces in a suitable solvent.

    • Store all samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma, urine, and feces.

    • Analyze the collected samples to determine the concentration-time profiles of the parent compound and its metabolites.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound and its major metabolites.

Conclusion

While direct experimental data on the metabolism of this compound is currently scarce, this technical guide provides a robust framework for future investigations. The proposed metabolic pathways, based on the well-established biotransformation of daidzein and other isoflavones, suggest that O-demethylation, hydroxylation, glucuronidation, and sulfation are the key metabolic routes. The detailed experimental protocols for in vitro and in vivo studies offer a clear roadmap for researchers to elucidate the metabolic fate of this promising compound. The structured data tables and visual diagrams provide a standardized format for reporting and interpreting future findings. Further research following these guidelines will be instrumental in understanding the complete pharmacokinetic and metabolic profile of this compound, which is essential for its potential development as a therapeutic agent.

References

The Pharmacokinetic Profile of 3'-Methoxydaidzein in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Methoxydaidzein is a methoxylated derivative of daidzein, a well-known isoflavone found in soy and other legumes. The addition of a methoxy group at the 3' position can significantly alter the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential and safety. This document outlines a framework for studying its pharmacokinetics in animal models, drawing parallels from extensive research on daidzein.

Predicted Pharmacokinetic Profile of this compound

Based on the known pharmacokinetics of daidzein, we can anticipate a similar, yet distinct, profile for this compound. The methoxy group may increase its lipophilicity, which could enhance its oral absorption and alter its metabolic fate.

Quantitative Pharmacokinetic Data for Daidzein in Rodent Models

To provide a quantitative context, the following tables summarize reported pharmacokinetic parameters for daidzein in rats and mice. These values can serve as a benchmark for future studies on this compound.

Table 1: Pharmacokinetic Parameters of Daidzein in Rats

Dosage FormDose (mg/kg)RouteCmax (µg/L)Tmax (h)AUC (µg·h/L)Absolute Bioavailability (%)Animal StrainReference
Suspension10Oral---9.7DA/Han[1]
Suspension100Oral---2.2DA/Han[1]
Suspension50i.p.1730.75-28.2-[2]
GCD-EDA Complex1.35i.p.6150.25-82.4-[2]
Nanosuspension10Oral--2.65-fold higher than suspension--[3]
Nanoemulsion10Oral--2.62-fold higher than suspension--[3]

Table 2: Pharmacokinetic Parameters of Daidzein in Mice

Dosage FormDose (mg/kg)RouteCmax (µM)Tmax (h)AUC (µM·h)Relative Bioavailability (%)Animal StrainReference
Daidzin Solution-Oral2.14 ± 0.04----[4]
Daidzin loaded TZN-Oral5.66 ± 0.16-2.4-fold higher than solution--[4]

Note: '-' indicates data not reported in the cited literature. AUC values are often reported in different units and contexts (e.g., AUC0-t, AUC0-∞), and direct comparison should be made with caution. The relative bioavailability of nanoparticle formulations was compared to a standard suspension or solution.

Experimental Protocols for Pharmacokinetic Studies

A typical pharmacokinetic study of this compound in a rodent model would involve the following steps:

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and handling ease.[5][6] C57BL/6 mice are also a suitable model.[7]

  • Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum, and a regular light-dark cycle.[2][8]

Dosing and Administration
  • Formulation: this compound can be formulated as a suspension in a vehicle like saline or a solution if solubility permits.[2] For oral administration, gavage is a standard method.[1] Intravenous administration is necessary to determine absolute bioavailability.[6][9]

  • Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. A low and a high dose are often used to assess dose-linearity.[1]

Sample Collection
  • Blood Sampling: Blood samples are typically collected from the tail vein or via cardiac puncture at predetermined time points after dosing.[7] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[10]

Bioanalytical Method
  • Sample Preparation: Plasma samples often require a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.[10][11]

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules like this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.[10][12]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Dosing Administration (Oral Gavage & IV Injection) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalytical Method (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis

Caption: A typical experimental workflow for a pharmacokinetic study of this compound in a rodent model.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways similar to daidzein, primarily involving Phase I and Phase II reactions.

metabolic_pathway cluster_metabolism Predicted Metabolism of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism methoxydaidzein This compound demethylation O-Demethylation (CYP450) methoxydaidzein->demethylation hydroxylation Hydroxylation (CYP450) methoxydaidzein->hydroxylation daidzein Daidzein demethylation->daidzein hydroxylated_metabolites Hydroxylated Metabolites hydroxylation->hydroxylated_metabolites glucuronidation Glucuronidation (UGTs) daidzein->glucuronidation sulfation Sulfation (SULTs) daidzein->sulfation hydroxylated_metabolites->glucuronidation hydroxylated_metabolites->sulfation glucuronides Glucuronide Conjugates glucuronidation->glucuronides sulfates Sulfate Conjugates sulfation->sulfates

Caption: Predicted metabolic pathways for this compound, including Phase I and Phase II reactions.

Discussion of Potential Metabolic Pathways

The metabolism of daidzein is well-documented and provides a strong basis for predicting the biotransformation of this compound.

  • Phase I Metabolism: The primary Phase I reactions for daidzein involve hydroxylation by cytochrome P450 (CYP450) enzymes, leading to the formation of various hydroxylated metabolites.[13][14] For this compound, a key initial step is likely to be O-demethylation to form daidzein, which can then undergo further metabolism. Direct hydroxylation of the this compound molecule is also possible.

  • Phase II Metabolism: Following Phase I metabolism, or directly, daidzein and its hydroxylated metabolites undergo extensive Phase II conjugation. The main pathways are glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation , catalyzed by sulfotransferases (SULTs).[11][15] These reactions increase the water solubility of the compounds, facilitating their excretion. Glucuronide and sulfate conjugates are the predominant forms of daidzein found in plasma.[11][16]

  • Gut Microbiota Metabolism: The gut microbiota plays a significant role in the metabolism of isoflavones.[15][17] Daidzein can be metabolized by gut bacteria to produce metabolites such as dihydrodaidzein and equol.[15][17] It is plausible that this compound could also be a substrate for microbial enzymes, leading to a unique set of metabolites.

Conclusion

While specific pharmacokinetic data for this compound are currently lacking, the extensive knowledge of its parent compound, daidzein, provides a robust framework for future research. This guide offers a comprehensive starting point for scientists and researchers, detailing the expected pharmacokinetic profile, providing relevant comparative data, and outlining detailed experimental protocols. The provided visualizations of a typical experimental workflow and predicted metabolic pathways serve as practical tools for study design and data interpretation. Further studies are warranted to elucidate the precise pharmacokinetic properties of this compound and to understand how the 3'-methoxy substitution influences its biological activity and disposition in animal models.

References

Navigating the Toxicological Landscape of 3'-Methoxydaidzein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct toxicological data exists for 3'-Methoxydaidzein, a methoxylated derivative of the soy isoflavone daidzein. While this technical guide aims to provide a comprehensive overview, the available scientific literature primarily focuses on its parent compound, daidzein. Consequently, this document summarizes the known information on this compound and presents a detailed toxicological profile of daidzein as a scientifically relevant surrogate. Researchers and drug development professionals should interpret the following data with the understanding that it largely pertains to daidzein, and further targeted studies on this compound are imperative.

Executive Summary of Toxicological Profile

Limited direct research on the toxicology of this compound necessitates a reliance on data from its parent compound, daidzein. In vivo and in silico studies on daidzein suggest a favorable safety profile, with a high No Observed Adverse Effect Level (NOAEL) in acute oral toxicity studies.[1][2] Repeated dose studies on daidzein have not shown significant alterations in hematological or biochemical parameters.[2][3] In vitro assays on daidzein indicate an absence of genotoxic effects.[4] This guide provides a detailed examination of the available toxicological data for daidzein to serve as a foundational reference for the assessment of this compound.

Quantitative Toxicology Data Summary

The following tables summarize the key quantitative toxicological data available for daidzein, which may serve as a preliminary reference for this compound.

Table 1: Acute and Repeated-Dose Toxicity of Daidzein

Study TypeSpeciesRoute of AdministrationDosing RegimenKey FindingsReference
Acute Oral ToxicityAnimalsOralSingle doseNo mortality observed. NOAEL > 5000 mg/kg.[1][2][1][2]
Repeated Dose Toxicity (28 days)Wistar RatsOral50, 100, and 200 mg/kg/dayNo significant changes in food and water intake, body weight, relative organ weight, hematological, biochemical, and urine parameters. No signs of toxicity in gross necropsy and histopathology.[5]

Table 2: In Vitro Cytotoxicity of Daidzein

Cell LineAssay TypeConcentration RangeIC50 ValueKey FindingsReference
Human BEL-7402 Cancer CellsMTT Assay6.25 - 100 µM59.7 ± 8.1 µMDaidzein showed moderate cytotoxic activity.[6] It induced apoptosis through an ROS-mediated mitochondrial dysfunction pathway and caused cell cycle arrest at the G2/M phase.[6][6]
A549, HeLa, HepG-2, MG-63 Cancer CellsMTT Assay6.25 - 100 µM>100 µMNo cytotoxic activity was observed.[6][6]
Rat HTC CellsMTT Assay0.1 - 100 µM>10 µMPoor inhibition of cell growth at concentrations up to 10 µM. Marked inhibition at 50 and 100 µM.[4][4]

Table 3: Genotoxicity of Daidzein

Assay TypeSystemConcentrations TestedResultsReference
Micronucleus AssayCultured HTC CellsUp to 10 µMNo significant difference in the induction of micronuclei compared to the negative control, indicating an absence of genotoxic effect at the tested concentrations.[4][4]

Experimental Protocols

This section details the methodologies for the key toxicological experiments cited for daidzein.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 8 x 10³ cells/well and incubated overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Exposure: The test compound (e.g., daidzein) is added to the wells at various concentrations (e.g., 10⁻⁶ to 10⁻⁴ M), and the plates are incubated for 48 hours.[6]

  • MTT Addition: A stock solution of MTT (5 mg/ml) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[6]

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Micronucleus Assay

The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.

  • Cell Culture and Treatment: HTC cells are cultured and treated with the test compound (e.g., daidzein) at various concentrations. Positive and negative controls are included.[4]

  • Harvesting and Staining: After treatment, cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: The number of micronucleated cells is scored under a microscope.

  • Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control group to determine the genotoxic potential.[4]

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

  • Animal Model: Typically conducted in rodents (e.g., Wistar rats).[3]

  • Dosing: A single high dose (e.g., up to 5000 mg/kg) of the test substance is administered orally.[2][3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a specified period (e.g., 14 days).[7]

  • Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 28-day period.

  • Animal Model: Typically conducted in rodents (e.g., Wistar rats).[3]

  • Dosing: The test substance is administered orally at multiple dose levels daily for 28 days.[3][5]

  • Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements are recorded.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

  • Pathology: A full necropsy is performed, and organs are weighed and examined histopathologically.[3]

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound is lacking, daidzein is known to interact with several signaling pathways, which may provide insights into the potential mechanisms of action for its methoxylated derivative.

Estrogen Receptor-Dependent Signaling

Daidzein exhibits estrogenic activity and can modulate signaling pathways dependent on the estrogen receptor (ER).

Estrogen_Receptor_Signaling Daidzein Daidzein ER Estrogen Receptor (ERα / ERβ) Daidzein->ER MEK_ERK MEK/ERK Pathway ER->MEK_ERK PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Proliferation Cell Proliferation MEK_ERK->Proliferation Differentiation Cell Differentiation MEK_ERK->Differentiation PI3K_Akt->Proliferation Anti_apoptosis Anti-apoptosis PI3K_Akt->Anti_apoptosis SIRT3_FOXO3a_Signaling Daidzein Daidzein SIRT3 SIRT3 Daidzein->SIRT3 activates FOXO3a FOXO3a SIRT3->FOXO3a activates Energy_Metabolism Improved Cardiac Energy Metabolism SIRT3->Energy_Metabolism Antioxidant_Function Antioxidant Function FOXO3a->Antioxidant_Function Cardioprotection Cardioprotection Antioxidant_Function->Cardioprotection Energy_Metabolism->Cardioprotection In_Vitro_Toxicity_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment Cell_Culture Cell Line Selection and Culture Compound_Treatment Compound Exposure (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Micronucleus_Assay Micronucleus Assay IC50->Micronucleus_Assay Genotoxicity_Evaluation Genotoxicity Profile Micronucleus_Assay->Genotoxicity_Evaluation Comet_Assay Comet Assay Comet_Assay->Genotoxicity_Evaluation Ames_Test Ames Test Ames_Test->Genotoxicity_Evaluation

References

Technical Whitepaper: 3'-Methoxydaidzein as a Potent Voltage-Gated Sodium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Voltage-gated sodium channels (VGSCs) are critical mediators of neuronal excitability and represent key therapeutic targets for a range of pathologies, particularly pain.[1][2] Isoflavones, a class of naturally occurring compounds, have been investigated for various biological activities. This document provides a detailed technical overview of 3'-Methoxydaidzein (also known as Formononetin), an isoflavone that has been identified as a potent inhibitor of specific VGSC subtypes. Quantitative data from electrophysiological studies demonstrate its high affinity for channels crucial in pain signaling pathways, such as Nav1.7, Nav1.8, and Nav1.3.[1][3][4] This paper consolidates the available inhibitory data, outlines the standard experimental protocols for characterization, and illustrates the compound's mechanism of action and the corresponding research workflow.

Introduction: Voltage-Gated Sodium Channels and Isoflavones

Voltage-gated sodium channels are transmembrane proteins that facilitate the rapid influx of sodium ions in response to membrane depolarization, thereby propagating action potentials in excitable cells like neurons.[5][6] The VGSC family consists of several subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[7] Notably, subtypes Nav1.7, Nav1.8, and Nav1.3 are highly expressed in pain-sensing neurons (nociceptors) and have been genetically and pharmacologically validated as primary targets for analgesic drug development.[1][2]

This compound is a methoxylated isoflavone found in various plants, including Astragalus membranaceus (a traditional medicinal herb).[8][9] While extensively studied for its role in cancer modulation and other cellular pathways[10][11][12], recent evidence has highlighted its potent analgesic activity, which is directly attributed to the inhibition of VGSCs.[1][3][4] This positions this compound as a promising lead compound for the development of novel, non-opioid pain therapeutics.

Quantitative Inhibitory Data

Electrophysiological assays have quantified the inhibitory potency of this compound against key VGSC subtypes associated with pain transmission. The compound demonstrates nanomolar affinity, indicating a strong potential for therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values are summarized below.

Channel SubtypeIC50 (nmol/L)Significance in Pathophysiology
Nav1.7 181 ± 14Critical for setting the threshold of nociceptors; linked to human pain disorders.[1]
Nav1.8 397 ± 26Tetrodotoxin-resistant channel involved in the upstroke of the action potential in nociceptors.[1]
Nav1.3 505 ± 46Upregulated in sensory neurons following nerve injury, contributing to neuropathic pain.[1]

Table 1: Inhibitory Potency of this compound on Pain-Related VGSC Subtypes. Data sourced from electrophysiological studies.[1]

Mechanism of Action and Signaling Consequences

The primary mechanism for the analgesic effect of this compound is the direct blockade of voltage-gated sodium channels. By binding to and inhibiting these channels on nociceptive neurons, the compound reduces sodium influx, which in turn raises the threshold for action potential generation. This dampens the transmission of pain signals from the periphery to the central nervous system, resulting in pain relief.

Mechanism_of_Action cluster_membrane Nociceptive Neuron Membrane VGSC Voltage-Gated Sodium Channel (e.g., Nav1.7) ReducedInflux Reduced Na+ Influx VGSC->ReducedInflux prevents Compound This compound Block Channel Inhibition Compound->Block binds to Block->VGSC ReducedAP Decreased Action Potential Firing ReducedInflux->ReducedAP Analgesia Analgesic Effect (Pain Relief) ReducedAP->Analgesia Experimental_Workflow Culture 1. Cell Culture (HEK293 expressing Nav subtype) Plating 2. Cell Plating (On glass coverslips) Culture->Plating Patching 3. Whole-Cell Patching (Giga-seal formation & rupture) Plating->Patching Baseline 4. Baseline Recording (Elicit Na+ current with voltage pulses) Patching->Baseline Perfusion 5. Compound Perfusion (Apply this compound) Baseline->Perfusion Effect 6. Measure Inhibition (Record reduced peak current) Perfusion->Effect Analysis 7. Data Analysis (Generate dose-response curve & calculate IC50) Effect->Analysis

References

3'-Methoxydaidzein: An In-Depth Technical Guide on Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of 3'-Methoxydaidzein with estrogen receptors (ERα and ERβ). Consequently, the following guide synthesizes information on its parent compound, daidzein, and general principles of isoflavone structure-activity relationships to provide a predictive overview. The experimental protocols provided are standardized methods for assessing estrogenic activity and are not specific to studies that have utilized this compound, as such studies were not identified in the comprehensive literature search.

Introduction

This compound is a methoxylated derivative of the soy isoflavone daidzein. Isoflavones, often termed phytoestrogens, are a class of plant-derived compounds with structural similarities to mammalian estrogens, allowing them to interact with estrogen receptors and modulate estrogenic signaling pathways. The biological activity of isoflavones is significantly influenced by their metabolism, including methylation, which can alter their binding affinity for estrogen receptors and their subsequent agonist or antagonist effects. This guide provides a technical overview of the anticipated estrogen receptor modulation by this compound, based on the known properties of related isoflavones.

Predicted Estrogen Receptor Binding and Activity of this compound

Key SAR Principles for Isoflavones:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for estrogen receptor binding. The 4'-hydroxyl group on the B-ring and the 7-hydroxyl group on the A-ring of the isoflavone scaffold are particularly important for mimicking the phenolic A-ring of estradiol and forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor.

  • Methylation: Methylation of the phenolic hydroxyl groups generally leads to a significant reduction in binding affinity for both ERα and ERβ. This is because the methyl group blocks the hydrogen bonding interactions that are crucial for high-affinity binding.

Based on these principles, it is predicted that This compound will exhibit significantly weaker binding affinity for both ERα and ERβ compared to its parent compound, daidzein. The methylation at the 3' position, while not one of the primary hydroxyl groups for binding, is likely to introduce steric hindrance and alter the electronic properties of the B-ring, further reducing its affinity.

Consequently, the estrogenic or antiestrogenic potency of this compound is expected to be considerably lower than that of daidzein.

Signaling Pathways

This compound, upon binding to estrogen receptors, would be expected to influence the classical genomic signaling pathway.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 3MD This compound ER Estrogen Receptor (ERα / ERβ) 3MD->ER Passive Diffusion ER_3MD ER-3'MD Complex ER->ER_3MD Binding HSP Heat Shock Proteins HSP->ER Chaperoning ER_dimer Dimerized ER-3'MD Complex ER_3MD->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation

Figure 1: Predicted genomic estrogen receptor signaling pathway for this compound.

Experimental Protocols for Assessing Estrogenic Activity

While specific protocols for this compound are not available, the following are standard, detailed methodologies used to characterize the estrogenic and antiestrogenic activity of compounds like isoflavones.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.

Methodology:

  • Receptor Source: Full-length human recombinant ERα and ERβ proteins are used.

  • Radioligand: A tritiated form of estradiol ([³H]E₂), is used as the high-affinity radioligand.

  • Assay Buffer: A buffer containing Tris-HCl, EDTA, and glycerol is typically used.

  • Procedure: a. Constant concentrations of the ER protein and [³H]E₂ are incubated with increasing concentrations of the test compound (this compound) in a multi-well plate. b. The plate is incubated for 18-24 hours at 4°C to reach equilibrium. c. Hydroxyapatite slurry is added to each well to bind the receptor-ligand complexes. d. The plate is washed to remove unbound [³H]E₂. e. Scintillation fluid is added, and the radioactivity in each well is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]E₂ binding (IC₅₀) is determined. The RBA is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

BindingAssay cluster_workflow ER Competitive Binding Assay Workflow A Prepare ERα/ERβ, [³H]E₂, and this compound dilutions B Incubate components (18-24h, 4°C) A->B C Add Hydroxyapatite to bind complexes B->C D Wash to remove unbound [³H]E₂ C->D E Measure radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ and RBA E->F

Figure 2: Workflow for an estrogen receptor competitive binding assay.

Estrogen-Responsive Reporter Gene Assay

Objective: To determine the functional estrogenic (agonist) or antiestrogenic (antagonist) activity of a test compound.

Methodology:

  • Cell Line: A human cell line, such as the breast cancer cell line MCF-7 or the endometrial cancer cell line Ishikawa, which endogenously express estrogen receptors, is used. These cells are transiently or stably transfected with a reporter construct.

  • Reporter Construct: The construct contains an estrogen response element (ERE) linked to a reporter gene, typically luciferase.

  • Procedure (Agonist Mode): a. Cells are plated in a multi-well plate and grown in a phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens. b. Cells are treated with increasing concentrations of the test compound. c. After 24-48 hours of incubation, the cells are lysed. d. A luciferase substrate is added to the lysate, and the resulting luminescence is measured.

  • Procedure (Antagonist Mode): a. Cells are co-treated with a fixed concentration of estradiol (E₂) and increasing concentrations of the test compound. b. The reduction in E₂-induced luciferase activity is measured.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the E₂-induced response (IC₅₀ for antagonists) is determined.

ReporterAssay cluster_workflow ERE-Luciferase Reporter Gene Assay Workflow A Transfect MCF-7 or Ishikawa cells with ERE-Luciferase construct B Plate cells in estrogen-free medium A->B C Treat cells with this compound (agonist) or E₂ + this compound (antagonist) B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Determine EC₅₀ or IC₅₀ F->G

Figure 3: Workflow for an ERE-luciferase reporter gene assay.

Cell Proliferation (E-Screen) Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent cells.

Methodology:

  • Cell Line: The human breast cancer cell line MCF-7, which is estrogen-dependent for proliferation, is commonly used.

  • Procedure: a. MCF-7 cells are seeded in a multi-well plate in a phenol red-free medium with charcoal-stripped serum. b. After cell attachment, the medium is replaced with medium containing increasing concentrations of the test compound. c. The cells are incubated for 6-7 days. d. Cell proliferation is quantified by various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: The proliferative effect (PE) is calculated relative to the proliferation of cells in the absence of the test compound. The concentration that yields half-maximal proliferation is the EC₅₀.

Conclusion

While direct experimental evidence is lacking, the current understanding of isoflavone structure-activity relationships strongly suggests that this compound is likely to be a weak modulator of estrogen receptors, with significantly lower binding affinity and functional activity compared to its parent compound, daidzein. The methylation of a key hydroxyl group is the primary reason for this predicted decrease in activity. To definitively characterize the estrogenic and antiestrogenic profile of this compound, empirical testing using the standardized experimental protocols outlined in this guide is essential. Such studies would provide the necessary quantitative data to fully understand its potential as a selective estrogen receptor modulator for research and therapeutic applications.

Preliminary Anti-inflammatory Effects of 3'-Methoxydaidzein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a methoxylated isoflavone, is an emerging compound of interest for its potential therapeutic properties. While research into its specific anti-inflammatory effects is in its nascent stages, the broader class of isoflavones, including its parent compound daidzein, has well-documented anti-inflammatory activities. This technical guide synthesizes the current understanding of the anti-inflammatory potential of this compound, drawing upon data from related methoxylated isoflavones and the established mechanisms of isoflavone action. The primary anti-inflammatory mechanisms of isoflavones involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. This document provides an overview of the available data, details common experimental protocols for assessing anti-inflammatory activity, and visualizes the implicated signaling pathways.

Introduction to this compound and Isoflavone Anti-inflammatory Activity

Isoflavones are a class of polyphenolic compounds predominantly found in soybeans and other legumes. They are recognized for a variety of bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory effects.[1] The anti-inflammatory capacity of isoflavones is largely attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and nitric oxide (NO).[1][2]

This compound is a derivative of daidzein, characterized by a methoxy group at the 3' position of the B-ring. While direct studies on its anti-inflammatory mechanisms are limited, research on other methoxylated isoflavones suggests that this structural modification may contribute to its biological activity. For instance, synthetic methoxylated isoflavones have demonstrated the ability to inhibit the overexpression of IL-6, IL-8, and CXCL1 in human keratinocytes.[3][4] Furthermore, the isoflavone metabolite irisolidone, which also possesses a methoxylated structure, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways.

Quantitative Data on the Bioactivity of this compound and Related Isoflavones

Specific quantitative data on the anti-inflammatory activity of this compound is not yet widely available in the public domain. However, data on its other biological activities and the anti-inflammatory effects of its parent compound, daidzein, provide valuable context.

CompoundAssayTarget/Cell LineResultReference
This compound Analgesic ActivityVoltage-Gated Sodium Channels (VGSCs)Potent inhibition of VGSCs, suggesting a role in pain modulation which can be linked to inflammation.Not available in search results
Daidzein IL-6 ProductionIL-1β-stimulated MH7A synovial cellsSignificant inhibition of IL-6 production.[2]
Daidzein NF-κB and ERK1/2 ActivationIL-1β-stimulated MH7A synovial cellsSignificant inhibition of NF-κB p65 and ERK1/2 phosphorylation.[2]
Daidzein Pro-inflammatory Gene ExpressionAdipocyte and Macrophage Co-CulturesDecreased Ccl2 and Il6 mRNA levels.[5]
Synthetic Methoxylated Isoflavones Cytokine/Chemokine ProductionStimulated HaCaT keratinocytesInhibition of overexpressed IL-6, IL-8, and CXCL1.[3][4]

Key Experimental Protocols for Assessing Anti-inflammatory Effects

The following are detailed methodologies for key experiments commonly cited in the study of isoflavone anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human synovial cell lines (e.g., MH7A) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Determine the cytokine concentration from the standard curve.

Western Blotting for Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression and phosphorylation levels of proteins involved in signaling pathways like NF-κB and MAPK.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-ERK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualization of Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of isoflavones are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavones are thought to inhibit this pathway by preventing the phosphorylation and degradation of IκB.

NF_kappaB_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB_p p-IκB NFkB_active Active NF-κB IkB_p->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Methoxydaidzein This compound Methoxydaidzein->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Methoxydaidzein This compound Methoxydaidzein->MAPKKK Inhibition Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Compound_Treatment 2. Pre-treatment with This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulation 3. Inflammatory Stimulation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Supernatant_Collection 4. Collect Supernatant Inflammatory_Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Inflammatory_Stimulation->Cell_Lysis NO_Assay 6a. Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay ELISA 6b. Cytokine Assay (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot 6c. Protein Analysis (Western Blot for p-p65, p-ERK) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Interpretation NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

The Antioxidative Properties of 3'-Methoxydaidzein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a methoxylated derivative of the soy isoflavone daidzein, is emerging as a compound of significant interest in the field of antioxidant research and drug development. While direct quantitative data on its free-radical scavenging activity is still developing, related compounds and derivatives have demonstrated potent antioxidative and cytoprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidative properties, including its potential mechanisms of action involving key cellular signaling pathways such as Nrf2/HO-1 and MAPK. Detailed experimental protocols for assessing antioxidant activity and cellular effects are provided, alongside structured data tables for comparative analysis and visualizations of relevant biological pathways to facilitate further research and development.

Introduction to Isoflavones and Oxidative Stress

Isoflavones are a class of phytoestrogens naturally occurring in soybeans and other legumes. They have garnered considerable attention for their potential health benefits, which are often attributed to their antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

Daidzein, a primary isoflavone, and its metabolites have been the subject of extensive research. The antioxidant capacity of isoflavones is influenced by their chemical structure, including the number and position of hydroxyl and methoxy groups. While some studies suggest that daidzein itself has modest direct antioxidant activity in cell-free assays, its metabolites and derivatives, such as 3'-hydroxydaidzein and the related 3'-daidzein sulfonate, exhibit significant antioxidant and cytoprotective effects.[1][2] This indicates that metabolism and structural modifications, such as methoxylation at the 3' position, play a crucial role in determining the bioactivity of these compounds.

Quantitative Antioxidant Activity

Direct and comprehensive quantitative data on the free-radical scavenging activity of this compound from standardized assays like DPPH, ABTS, and ORAC are not yet widely available in the public domain. However, data from related isoflavones provide a valuable comparative context for its potential antioxidant efficacy. The following table summarizes the reported antioxidant activities of daidzein and some of its derivatives.

Table 1: Comparative Antioxidant Activity of Daidzein and its Derivatives

CompoundAssayIC50 / ActivitySource(s)
DaidzeinDPPHWeak to moderate activity[2]
DaidzeinTEACWeak to moderate activity[2]
3'-HydroxydaidzeinDPPHStrong antioxidant effects[2]
3'-HydroxydaidzeinTEACStrong antioxidant effects[2]
3'-Daidzein SulfonateCellular (MDA reduction)Significant reduction in malondialdehyde[1]
3'-Daidzein SulfonateCellular (SOD increase)Significant increase in superoxide dismutase[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Cellular Mechanisms of Antioxidant Action

Beyond direct free-radical scavenging, this compound and its analogs likely exert their antioxidant effects through the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[1] Studies on 3'-daidzein sulfonate have shown that it can activate the Nrf2/HO-1 pathway, leading to a reduction in oxidative stress markers like malondialdehyde (MDA) and an increase in the activity of SOD.[1] It is plausible that this compound shares this mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Methoxydaidzein This compound Methoxydaidzein->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_ub Keap1 (Ubiquitinated for Degradation) Keap1_Nrf2->Keap1_ub degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_ARE Nrf2-ARE Complex Nrf2_nuc->Nrf2_ARE ARE->Nrf2_ARE Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) Nrf2_ARE->Antioxidant_Genes promotes transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Nrf2/HO-1 signaling pathway activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The primary MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are often associated with pro-inflammatory and pro-apoptotic responses. Some polyphenolic compounds exert their antioxidant and anti-inflammatory effects by inhibiting the activation of these stress-related MAPK pathways. Research on other methoxylated isoflavones has demonstrated their ability to modulate MAPK signaling.[3] It is hypothesized that this compound may protect cells from oxidative stress-induced damage by suppressing the phosphorylation and activation of JNK and p38 MAPKs.

MAPK_Pathway cluster_mapk MAPK Cascades ROS Oxidative Stress (ROS) MAP3K MAP3K (e.g., ASK1) ROS->MAP3K activates Methoxydaidzein This compound Methoxydaidzein->MAP3K inhibits MAP2K MAP2K (e.g., MKK4/7, MKK3/6) MAP3K->MAP2K phosphorylates MAPK MAPK (JNK, p38) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis promotes

MAPK signaling pathway modulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidative properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to diphenylpicrylhydrazine, which is yellow. The change in absorbance at 517 nm is proportional to the radical scavenging activity.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

    • As a blank, use the solvent without the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow start Prepare This compound Dilutions mix Mix with DPPH Solution start->mix incubate Incubate (30 min, dark) mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 read->calculate

DPPH assay experimental workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

  • Protocol:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add 20 µL of each dilution of the test compound.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit the oxidation of DCFH, leading to a reduction in fluorescence.

  • Protocol:

    • Seed cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate and grow to confluence.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a 25 µM solution of DCFH-DA in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as: CAA unit = 100 - (AUC_sample / AUC_control) x 100

Conclusion and Future Directions

This compound holds promise as a potent antioxidant agent. While direct quantitative data on its free-radical scavenging capabilities are still emerging, the known activities of its structural analogs and derivatives strongly suggest its potential in mitigating oxidative stress. The likely mechanisms of action, involving the activation of the Nrf2/HO-1 pathway and the modulation of MAPK signaling, provide a solid foundation for further investigation.

Future research should focus on:

  • Quantitative Antioxidant Profiling: Systematically evaluating the IC50 and ORAC values of this compound using standardized in vitro assays.

  • Cellular Efficacy: Expanding the investigation of its effects in various cell models of oxidative stress to confirm its cytoprotective properties.

  • In Vivo Studies: Assessing the bioavailability and efficacy of this compound in preclinical animal models of diseases associated with oxidative stress.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its antioxidant and cytoprotective effects.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary background, data context, and experimental protocols to advance the study of this compound as a novel therapeutic agent.

References

3'-Methoxydaidzein: An In-depth Technical Guide on its Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxydaidzein, also known as formononetin, is an O-methylated isoflavone, a class of organic compounds belonging to the flavonoids. It is predominantly found in leguminous plants and red clover and has garnered significant interest in the scientific community for its potential therapeutic applications. As a phytoestrogen, it is a precursor to the more widely known isoflavone, daidzein. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in research and the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₂O₄N/A
Molecular Weight 268.26 g/mol N/A
Appearance Crystalline solid[1](2)
Melting Point 256 - 258 °C[3](4)
UV/Vis (λmax) 249, 301 nm[1](2)

Solubility Characteristics

This compound is characterized by its poor solubility in aqueous solutions and good solubility in certain organic solvents. This property is a critical consideration for its handling, formulation, and bioavailability.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventTemperature (°C)SolubilityReference
Dimethyl Sulfoxide (DMSO)Not Specified~25 mg/mL[1](2)
Dimethylformamide (DMF)Not Specified~30 mg/mL[1](2)
1:1 DMF:PBS (pH 7.2)Not Specified~0.5 mg/mL[1](2)
WaterNot SpecifiedInsoluble[5](6)
EthanolNot SpecifiedInsoluble[5](6)

Stability Characteristics

The stability of this compound is influenced by factors such as pH, temperature, and light. Understanding its degradation profile is crucial for accurate experimental design and for ensuring the integrity of formulations.

General Stability and Storage
  • Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

  • Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day, suggesting limited stability in aqueous media.[1]

  • Strongly Alkaline Conditions: Under strongly alkaline conditions (pH > 13), this compound can undergo cleavage of its pyran ring.[7]

Thermal and pH Stability

A key study investigated the thermal degradation of several isoflavone aglycones, including this compound, at 150°C across different pH values. The results indicated that this compound is most stable under neutral to slightly acidic conditions and degrades significantly under more acidic conditions at high temperatures.

pHTemperature (°C)StabilityDegradation PatternReference
7.0150Virtually no decay observed over 7 hours.N/A[8](9)
5.6150Virtually no decay observed over 7 hours.N/A[8](9)
3.1150Prominent degradation observed.Sigmoidal degradation pattern[8](9)

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO, buffered solutions at various pH)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Add excess this compound to solvent B Shake at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge to separate undissolved solid B->C Achieve Saturation D Collect and dilute supernatant C->D Isolate Saturated Solution E Quantify concentration (HPLC or UV-Vis) D->E Prepare for Analysis

Solubility Determination Workflow

Stability Indicating HPLC Method for Degradation Studies

This protocol describes a general approach for developing a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector and a C18 column

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Forced Degradation (Stress Studies):

    • Acidic/Basic Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, 9.0) and expose them to elevated temperatures (e.g., 60-80°C) for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent like hydrogen peroxide.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures.

    • Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating the intact this compound from all potential degradation products formed during the stress studies.

    • Optimize parameters such as the mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid), column type, flow rate, and column temperature.

  • Method Validation:

    • Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to accurately quantify the decrease in the concentration of this compound and the formation of its degradation products.

  • Kinetic Analysis:

    • At various time points during the stress studies, withdraw samples, neutralize if necessary, and analyze them using the validated HPLC method.

    • Determine the concentration of remaining this compound and plot it against time to determine the degradation kinetics (e.g., zero-order, first-order).

    • Calculate the degradation rate constants (k) at different temperatures and use an Arrhenius plot to determine the activation energy (Ea) of the degradation reaction.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_kinetics Kinetic Evaluation A Expose this compound to Stress Conditions (pH, Temp, Light) B Sample at Time Intervals A->B Induce Degradation C Analyze by Stability-Indicating HPLC Method B->C Monitor Degradation D Determine Degradation Rate C->D Quantify Analyte E Calculate Kinetic Parameters (k, Ea) D->E Model Degradation

Stability Testing Workflow

Metabolic Pathway

In biological systems, this compound is primarily metabolized to daidzein through O-demethylation. Daidzein can then undergo further metabolism. Understanding this pathway is crucial for interpreting in vivo studies and for drug development.

G Formononetin This compound (Formononetin) Daidzein Daidzein Formononetin->Daidzein O-demethylation (CYP450 enzymes) Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Reduction (Gut Microbiota) Equol Equol Dihydrodaidzein->Equol Reduction (Gut Microbiota)

Metabolic Pathway of this compound

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound. The data presented underscores its poor aqueous solubility, a key challenge for its formulation, and highlights its relative stability under neutral to slightly acidic conditions. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this promising isoflavone. Further research to elucidate the complete degradation kinetics under a wider range of conditions will be invaluable for the continued development of this compound for therapeutic applications.

References

Methodological & Application

Application Note: HPLC Analysis of 3'-Methoxydaidzein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 3'-Methoxydaidzein in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established principles for the analysis of isoflavones and related phenolic compounds, ensuring robust and reliable results. This application note includes instrument parameters, mobile phase preparation, sample and standard preparation procedures, and a summary of system suitability and method validation considerations.

Introduction

This compound is a methoxylated isoflavone, a class of compounds known for their potential biological activities. Accurate and precise quantification of this compound is crucial for research in pharmacology, pharmacokinetics, and the development of therapeutic agents. HPLC is a powerful and widely used technique for the separation and quantification of such compounds from complex mixtures. This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 column is utilized for the separation.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or DAD
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 254 nm

A gradient elution is recommended to ensure good separation of this compound from other components in the sample matrix.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
31.09010
40.09010
Reagents and Standards
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetic Acid (glacial, analytical grade)

  • Methanol (HPLC grade)

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix.

For Solid Samples (e.g., Plant Material, Formulations):

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable solvent, such as methanol or a mixture of acetonitrile and water, using sonication or vortexing.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Liquid Samples (e.g., Plasma, Urine): Protein precipitation is a common method for biological fluids.

  • To 100 µL of the liquid sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (General Guidance)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key parameters to evaluate are summarized in the table below. The expected performance is based on typical results for similar isoflavone analyses.[1][2]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.Peak purity analysis, no interfering peaks at the retention time of the analyte.
Linearity Proportionality of the response to the concentration.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Closeness of the measured value to the true value.Recovery of 95-105% for spiked samples.
Precision Repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, and mobile phase composition.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and a representative signaling pathway where this compound might be studied.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Run Analytical Method Run HPLC_System->Method_Run Data_Acquisition Data Acquisition Method_Run->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway Metabolites Dietary Isoflavones (e.g., Daidzein) Methoxydaidzein This compound (Metabolite) Metabolites->Methoxydaidzein Metabolism Target_Cell Target Cell Methoxydaidzein->Target_Cell Receptor Cellular Receptors (e.g., ER, PPAR) Target_Cell->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Biological_Effect Biological Effect (e.g., Anti-inflammatory) Signaling_Cascade->Biological_Effect

Caption: Potential metabolic and signaling pathway involving this compound.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantitative analysis of this compound. By following the outlined chromatographic conditions and sample preparation guidelines, researchers can achieve reliable and reproducible results. The method can be adapted and validated for specific matrices and research needs.

References

Application Notes and Protocols for 3'-Methoxydaidzein Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxydaidzein is a naturally occurring isoflavone, a class of compounds known for their potential therapeutic properties, including anticancer effects. As a derivative of daidzein, this compound is of significant interest for its potential to modulate cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These application notes provide a comprehensive overview of the cell culture assay methods to evaluate the efficacy and mechanism of action of this compound. The protocols detailed below are essential for researchers in oncology and drug development seeking to investigate this promising compound.

While specific data on this compound is emerging, much of its biological activity can be inferred from its parent compound, daidzein. Daidzein has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[1][2][3] It is hypothesized that the addition of a methoxy group at the 3' position may enhance the bioactivity and potency of daidzein. For instance, other daidzein derivatives have demonstrated significantly increased cytotoxicity in cancer cells compared to the parent compound.[4]

Data Presentation: Quantitative Analysis

The following tables summarize the inhibitory concentrations (IC50) of daidzein in various cancer cell lines, providing a benchmark for evaluating the relative potency of this compound.

Table 1: IC50 Values of Daidzein in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay MethodReference
A-375Melanoma18Not SpecifiedMTT[1]
MCF-7Breast Cancer50Not SpecifiedNot Specified[5][6]
SKOV3Ovarian Cancer20Not SpecifiedNot Specified[3]
U87MGGlioblastoma615.60 ± 56.9524MTT[4]
U251Glioblastoma716.27 ± 144.2524MTT[4]
U-118MGGlioblastoma603.33 ± 100.0124MTT[4]
A-172Glioblastoma810.10 ± 130.9524MTT[4]

Signaling Pathways

This compound is predicted to modulate signaling pathways critical for cancer cell survival and proliferation, primarily based on the known mechanisms of daidzein and other isoflavones. The PI3K/Akt and MAPK/ERK pathways are key targets.

PI3K_Akt_Pathway 3MD This compound PI3K PI3K 3MD->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK_ERK_Pathway 3MD This compound Raf Raf 3MD->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Molecular Analysis Cell_Viability Cell Viability Assay (MTT/MTS) Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Western_Blot Western Blot (Protein Expression) Apoptosis->Western_Blot qPCR qPCR (Gene Expression) Apoptosis->qPCR Cell_Cycle->Western_Blot

References

Synthetic Routes for 3'-Methoxydaidzein: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry and drug development, the synthesis of novel isoflavone derivatives continues to be a focal point of research due to their potential therapeutic applications. 3'-Methoxydaidzein, a methylated analog of the well-known phytoestrogen daidzein, has garnered interest for its biological activities. This application note provides a comprehensive overview of a plausible synthetic route for this compound, complete with detailed experimental protocols and a comparative analysis of potential strategies, aimed at researchers, scientists, and professionals in drug development.

Introduction

Isoflavones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The methylation of hydroxyl groups on the isoflavone scaffold can significantly modulate these biological effects. This compound, characterized by a methoxy group at the 3' position of the B-ring, presents a valuable target for synthetic chemists exploring structure-activity relationships within this compound class. This document outlines a strategic approach to its synthesis, emphasizing regioselectivity and overall efficiency.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached via the selective methylation of a readily available precursor, 3',4',7-trihydroxyisoflavone (also known as 3'-hydroxydaidzein). The primary challenge in this synthesis is the differentiation of the three hydroxyl groups to achieve selective methylation at the 3' position. A common and effective method to achieve such regioselectivity is through the use of protecting groups. The general workflow for this synthetic approach is illustrated below.

SynthesisWorkflow Start 3',4',7-Trihydroxyisoflavone (Starting Material) Protection Selective Protection of 4' and 7-OH groups Start->Protection Methylation Methylation of 3'-OH group Protection->Methylation Deprotection Deprotection of 4' and 7-OH groups Methylation->Deprotection FinalProduct This compound (Final Product) Deprotection->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the protection, methylation, and deprotection of flavonoids and serve as a guide for the synthesis of this compound.

Route 1: Synthesis via Selective Protection and Methylation

This route involves the protection of the more acidic 4'- and 7-hydroxyl groups, followed by methylation of the remaining 3'-hydroxyl group and subsequent removal of the protecting groups.

Step 1: Selective Protection of 4'- and 7-Hydroxyl Groups

  • Dissolution: Dissolve 3',4',7-trihydroxyisoflavone (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.2 equivalents), to the solution to deprotonate the most acidic hydroxyl groups (typically at the 4' and 7 positions).

  • Protecting Group Introduction: Add a suitable protecting group reagent, for example, benzyl bromide (BnBr, 2.2 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting material and the formation of the di-protected product.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4',7-di-O-benzyl-3'-hydroxyisoflavone.

Step 2: Methylation of the 3'-Hydroxyl Group

  • Dissolution: Dissolve the protected isoflavone from Step 1 in an anhydrous solvent like acetone or DMF.

  • Base and Methylating Agent: Add a base (e.g., K₂CO₃, 1.5 equivalents) and a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (CH₃I, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step 1 and purify the product by column chromatography to yield 4',7-di-O-benzyl-3'-methoxyisoflavone.

Step 3: Deprotection of the 4'- and 7-Hydroxyl Groups

  • Catalytic Hydrogenolysis: Dissolve the methylated and protected isoflavone in a solvent mixture such as ethyl acetate/methanol.

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-8 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude this compound by recrystallization or column chromatography.

Data Presentation

While specific yields for the synthesis of this compound are not extensively reported in the literature, the following table provides a hypothetical comparison of expected yields for each step based on similar transformations in flavonoid chemistry.

StepReactionReagentsSolventTypical Yield (%)
1Di-benzylation3',4',7-trihydroxyisoflavone, BnBr, K₂CO₃DMF70-85
2Methylation4',7-di-O-benzyl-3'-hydroxyisoflavone, CH₃I, K₂CO₃Acetone80-95
3De-benzylation4',7-di-O-benzyl-3'-methoxyisoflavone, H₂, Pd/CEtOAc/MeOH85-95
Overall - - - 50-75

Signaling Pathways and Logical Relationships

The regioselectivity in the protection step is governed by the relative acidity of the hydroxyl groups. The 7-OH and 4'-OH are generally more acidic than the 3'-OH in the catechol moiety, allowing for their preferential deprotonation and subsequent reaction with the protecting group.

Acidity cluster_0 Relative Acidity of Hydroxyl Groups 7-OH 7-OH Preferential Deprotonation Preferential Deprotonation 7-OH->Preferential Deprotonation More Acidic 4'-OH 4'-OH 4'-OH->Preferential Deprotonation More Acidic 3'-OH 3'-OH Less Reactive\n(in initial step) Less Reactive (in initial step) 3'-OH->Less Reactive\n(in initial step) Less Acidic Selective Protection Selective Protection Preferential Deprotonation->Selective Protection

Caption: Relative acidity of hydroxyl groups guiding selective protection.

Conclusion

The synthesis of this compound presents a feasible endeavor for researchers in medicinal chemistry. The outlined synthetic route, employing a protection-methylation-deprotection strategy, offers a logical and potentially high-yielding approach. The successful execution of this synthesis will rely on careful optimization of reaction conditions and diligent purification techniques. The availability of a robust synthetic protocol for this compound will undoubtedly facilitate further investigation into its biological properties and potential as a therapeutic agent.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult relevant literature and exercise appropriate safety precautions in the laboratory. The yields presented in the table are estimates and may vary depending on the specific experimental conditions.

Application Notes and Protocols for Electrophysiological Characterization of 3'-Methoxydaidzein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxydaidzein is an isoflavone, a class of naturally occurring compounds, that has demonstrated significant potential as an analgesic agent.[1][2] Its mechanism of action involves the inhibition of specific voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain signaling.[1][2][3] This document provides a detailed electrophysiology patch-clamp protocol to investigate the effects of this compound on VGSCs, particularly the NaV1.7, NaV1.8, and NaV1.3 subtypes, which are highly expressed in the peripheral nervous system and are key targets for pain therapeutics.

Target Ion Channels and Quantitative Data

This compound has been shown to inhibit NaV1.7, NaV1.8, and NaV1.3 channels with varying potencies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Ion ChannelIC50 (nM)Reference
NaV1.7181[1][2][4]
NaV1.8397[1][2][4]
NaV1.3505[1][2][4]

Signaling Pathway

The primary signaling pathway affected by this compound in the context of analgesia is the direct blockade of voltage-gated sodium channels in nociceptive neurons. This inhibition reduces the influx of sodium ions, thereby dampening neuronal excitability and preventing the transmission of pain signals.

G cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention NaV Voltage-Gated Sodium Channels (NaV1.7, NaV1.8, NaV1.3) AP Action Potential Propagation NaV->AP Na+ influx Pain Pain Signal Transmission AP->Pain Methoxydaidzein This compound Methoxydaidzein->NaV Inhibition

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow

The following diagram outlines the key steps in the patch-clamp electrophysiology protocol for evaluating the effect of this compound on voltage-gated sodium channels.

G A Cell Preparation (e.g., DRG neurons or HEK293 cells expressing NaV channels) B Whole-Cell Patch Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Bath Application of This compound C->D E Record Sodium Currents in the Presence of Compound D->E F Data Analysis (IC50 determination) E->F

Caption: Experimental workflow for patch-clamp analysis of this compound.

Experimental Protocols

This section details the methodologies for investigating the effects of this compound using the whole-cell patch-clamp technique.

Cell Preparation

a. Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons are a physiologically relevant model for studying pain pathways.

  • Isolate DRGs from neonatal or adult rodents.

  • Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin.

  • Mechanically triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on poly-L-lysine coated coverslips and culture for 24-48 hours before recording.

b. Heterologous Expression System (e.g., HEK293 or CHO cells): For studying specific sodium channel subtypes in isolation.

  • Transfect HEK293 or CHO cells with plasmids encoding the alpha and beta subunits of the desired human NaV channel (e.g., hNaV1.7, hNaV1.8, or hNaV1.3).

  • Culture the transfected cells for 24-48 hours to allow for channel expression.

  • Cells expressing the channel can be identified by co-transfection with a fluorescent marker (e.g., GFP).

Solutions and Reagents
SolutionComponentConcentration (mM)
External Solution NaCl140
KCl3
CaCl21
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal Solution CsF140
NaCl10
EGTA1
HEPES10
pH adjusted to 7.3 with CsOH
This compound Stock Solution This compound10
DMSO-
Dilute to final concentrations in external solution immediately before use.
Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Approach and Sealing: Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope. Lower the patch pipette and approach a target cell. Apply gentle positive pressure to the pipette. Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for electrical access to the entire cell.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -120 mV to ensure the majority of sodium channels are in the closed, available state.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • To investigate voltage-dependence of inactivation, apply a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 2-5 kHz and sample at 10-20 kHz. Compensate for series resistance (typically 80-90%) to minimize voltage-clamp errors.

Application of this compound
  • Establish a stable whole-cell recording and record baseline sodium currents for several minutes to ensure stability.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow the compound to equilibrate for 2-5 minutes before recording the sodium currents again.

  • To determine the dose-response relationship, apply increasing concentrations of this compound sequentially.

Data Analysis
  • Measure the peak amplitude of the inward sodium current for each voltage step, both before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value and the Hill coefficient.

Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) Where:

  • [Drug] is the concentration of this compound

  • IC50 is the concentration at which 50% of the current is inhibited

  • n is the Hill coefficient

References

Animal Models for Studying the Effects of 3'-Methoxydaidzein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal models for investigating the therapeutic potential of 3'-Methoxydaidzein. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are included to facilitate study design and execution.

Analgesic Effects of this compound

This compound has demonstrated significant analgesic properties, primarily through the inhibition of voltage-gated sodium channels (VGSCs). The following details the use of a murine model of neuropathic pain to evaluate these effects.

Animal Model: Chronic Constriction Injury (CCI) in Mice

The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Experimental Protocol:

  • Animal Selection: Adult male C57BL/6 mice are commonly used.

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve proximal to its trifurcation.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between each.

    • The ligatures should be tightened to the point where they elicit a brief twitch in the corresponding hind limb, indicating minimal constriction.

    • Close the incision with sutures or surgical staples.

  • Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow a recovery period of 3-5 days before behavioral testing.

Drug Administration Protocol:
  • Compound Preparation: this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline to the final desired concentration. The final DMSO concentration should be kept low (typically <5%) to avoid vehicle-induced effects.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.

  • Dosing: The effective dose of this compound for analgesia in the CCI model has been reported in the literature. A dose-response study is recommended to determine the optimal dose for a specific experimental setup.

Behavioral Testing Protocols:
  • Mechanical Allodynia (von Frey Test):

    • Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia (Hot Plate Test):

    • Place the mouse on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

Quantitative Data Summary:
Animal ModelTreatment GroupOutcome MeasureResultReference
CCI MiceThis compoundMechanical Allodynia (Paw Withdrawal Threshold)Significantly increased threshold compared to vehicle[1]
CCI MiceThis compoundThermal Hyperalgesia (Paw Withdrawal Latency)Significantly increased latency compared to vehicle[1]
In vitroThis compoundNaV1.7 Inhibition (IC50)181 ± 14 nmol/L[1]
In vitroThis compoundNaV1.8 Inhibition (IC50)397 ± 26 nmol/L[1]
In vitroThis compoundNaV1.3 Inhibition (IC50)505 ± 46 nmol/L[1]

Signaling Pathway and Workflow Diagrams:

G cluster_workflow Experimental Workflow: Analgesic Effects CCI_Model Chronic Constriction Injury (CCI) Model Induction in Mice Drug_Admin This compound Administration (i.p.) CCI_Model->Drug_Admin Behavioral_Tests Behavioral Testing Drug_Admin->Behavioral_Tests von_Frey von Frey Test (Mechanical Allodynia) Behavioral_Tests->von_Frey Hot_Plate Hot Plate Test (Thermal Hyperalgesia) Behavioral_Tests->Hot_Plate Data_Analysis Data Analysis and Comparison von_Frey->Data_Analysis Hot_Plate->Data_Analysis

Experimental workflow for assessing analgesic effects.

G cluster_pathway Signaling Pathway: Analgesic Action cluster_neuron MOD This compound VGSC Voltage-Gated Sodium Channels (NaV1.7, NaV1.8, NaV1.3) MOD->VGSC Inhibits Action_Potential Action Potential Propagation VGSC->Action_Potential Blocks Na+ influx Neuron Nociceptive Neuron Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Reduces Analgesia Analgesia Pain_Signal->Analgesia

Mechanism of this compound's analgesic action.

Neuroprotective Effects of this compound (inferred from Daidzein studies)

While direct studies on this compound are limited, research on its parent compound, daidzein, provides a strong rationale for investigating its neuroprotective potential, particularly in the context of ischemic stroke.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is the most frequently used model for focal cerebral ischemia, replicating many of the pathological features of human ischemic stroke.

Experimental Protocol:

  • Animal Selection: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Induce and maintain anesthesia with a suitable agent (e.g., isoflurane).

  • Surgical Procedure (Intraluminal Filament Technique):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a silicone-coated monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

    • The filament can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-120 minutes) for transient occlusion (reperfusion model).

  • Sham Control: Sham-operated animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA.

  • Post-operative Care: Provide post-operative care, including temperature maintenance and fluid administration.

Drug Administration Protocol:
  • Compound Preparation: Daidzein has been administered after being dissolved in vehicles like saline or a small amount of DMSO followed by saline. Similar methods would be applicable for this compound.

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes.

  • Dosing: Effective doses of daidzein for neuroprotection in the MCAO model have been reported. A dose-finding study for this compound would be necessary.

Outcome Assessment Protocols:
  • Neurological Deficit Scoring:

    • Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., a 0-5 point scale, where 0 is normal and 5 is severe deficit).

  • Infarct Volume Measurement:

    • At the end of the experiment, euthanize the animals and perfuse the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

Quantitative Data Summary (from Daidzein studies):
Animal ModelTreatment GroupOutcome MeasureResultReference
MCAO RatsDaidzeinNeurological Deficit ScoreSignificantly improved score compared to vehicle[2]
MCAO RatsDaidzeinInfarct VolumeSignificantly reduced infarct volume compared to vehicle[3]
MCAO RatsDaidzeinBrain EdemaSignificantly reduced brain edema compared to vehicle[3]
MCAO RatsDaidzeinStriatal Dopamine LevelsSignificantly improved levels compared to vehicle[3]

Signaling Pathway and Workflow Diagrams:

G cluster_workflow Experimental Workflow: Neuroprotective Effects MCAO_Model Middle Cerebral Artery Occlusion (MCAO) Model in Rats Drug_Admin This compound/Daidzein Administration MCAO_Model->Drug_Admin Outcome_Assessment Outcome Assessment Drug_Admin->Outcome_Assessment Neuro_Score Neurological Deficit Scoring Outcome_Assessment->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Outcome_Assessment->Infarct_Volume Data_Analysis Data Analysis Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis

Experimental workflow for assessing neuroprotective effects.

G cluster_pathway Signaling Pathway: Neuroprotection (inferred from Daidzein) Daidzein Daidzein PI3K PI3K Daidzein->PI3K Activates BDNF BDNF Daidzein->BDNF Increases Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival Promotes CREB CREB BDNF->CREB Activates CREB->Neuronal_Survival Promotes

Neuroprotective signaling pathway of Daidzein.

Anti-Obesity and Anti-Cancer Effects (inferred from Daidzein studies)

Studies on daidzein suggest potential roles for this compound in metabolic regulation and cancer chemoprevention.

Animal Models:
  • Obesity: Ovariectomized (OVX) mice on a high-fat diet are a common model for postmenopausal obesity.

  • Cancer: 7,12-Dimethylbenz[a]anthracene (DMBA)-induced mammary carcinogenesis in rats is a well-established model for studying hormone-dependent breast cancer.

Experimental Protocols:
  • Ovariectomized (OVX) Mouse Model:

    • Perform bilateral ovariectomy on female mice.

    • Allow a recovery period.

    • Feed the mice a high-fat diet to induce obesity.

    • Administer the test compound (e.g., in the diet or via oral gavage).

    • Monitor body weight, food intake, and fat pad mass.

  • DMBA-Induced Mammary Cancer Model:

    • Administer a single oral dose of DMBA to female rats at approximately 50-60 days of age.

    • Begin administration of the test compound before or after DMBA administration.

    • Monitor the animals for tumor development, including tumor incidence, multiplicity, and latency.

    • At the end of the study, collect tumors for histopathological analysis.

Quantitative Data Summary (from Daidzein studies):
Animal ModelTreatment GroupOutcome MeasureResultReference
Ovariectomized RatsDaidzeinBody Weight GainSignificantly decreased compared to control[4]
Ovariectomized RatsDaidzeinVisceral Fat AccumulationSignificantly decreased compared to control[4]
Ovariectomized RatsDaidzeinInsulin Resistance (HOMA-IR)Significantly improved compared to control[4]
DMBA-induced RatsDaidzeinTumor IncidenceReduced incidence compared to control[5]
DMBA-induced RatsDaidzeinTumor VolumeReduced volume compared to control[5]

Workflow Diagrams:

G cluster_workflow Experimental Workflow: Anti-Obesity Effects OVX_Model Ovariectomized (OVX) Mouse Model on High-Fat Diet Drug_Admin This compound/Daidzein Administration OVX_Model->Drug_Admin Monitoring Monitoring of Metabolic Parameters Drug_Admin->Monitoring Body_Weight Body Weight and Food Intake Monitoring->Body_Weight Fat_Mass Fat Pad Mass Measurement Monitoring->Fat_Mass Data_Analysis Data Analysis Body_Weight->Data_Analysis Fat_Mass->Data_Analysis

Workflow for assessing anti-obesity effects.

G cluster_workflow Experimental Workflow: Anti-Cancer Effects DMBA_Model DMBA-Induced Mammary Cancer Model in Rats Drug_Admin This compound/Daidzein Administration DMBA_Model->Drug_Admin Tumor_Monitoring Tumor Monitoring Drug_Admin->Tumor_Monitoring Tumor_Metrics Tumor Incidence, Multiplicity, Latency Tumor_Monitoring->Tumor_Metrics Histopathology Histopathological Analysis Tumor_Monitoring->Histopathology Data_Analysis Data Analysis Tumor_Metrics->Data_Analysis Histopathology->Data_Analysis

Workflow for assessing anti-cancer effects.

References

Application Notes and Protocols for Fluorescence Microscopy of 3'-Methoxydaidzein in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3'-Methoxydaidzein is a naturally occurring isoflavone, a class of phytoestrogens found in soy and other legumes. Isoflavones are of significant interest in drug discovery and nutritional science due to their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The intrinsic fluorescence of certain isoflavone derivatives, such as this compound, allows for their use as probes in cellular imaging studies without the need for external fluorescent labels. This enables the investigation of their cellular uptake, subcellular localization, and interaction with cellular components in a minimally invasive manner.

Principle of Fluorescence

This compound, as a derivative of 7-hydroxyisoflavone, is expected to exhibit fluorescence. Based on studies of structurally related compounds, such as 3-alkyl-6-methoxy-7-hydroxy-chromones, the fluorescence arises from the π-conjugated system of the chromone core.[1][2] Excitation with ultraviolet (UV) or near-UV light promotes the molecule to an excited electronic state. As it returns to the ground state, it emits a photon of light at a longer wavelength, typically in the blue region of the visible spectrum. The specific excitation and emission wavelengths are influenced by the molecular structure and the local microenvironment.

Applications in Cellular Imaging

The fluorescent properties of this compound can be leveraged for several applications in cell biology and drug development:

  • Cellular Uptake and Distribution: Fluorescence microscopy can visualize the entry and accumulation of this compound in living or fixed cells, providing insights into its bioavailability at the cellular level.

  • Subcellular Localization: By co-staining with organelle-specific fluorescent markers, the localization of this compound within different cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum) can be determined. This information is crucial for understanding its mechanism of action.

  • Monitoring Cellular Responses: Changes in the fluorescence intensity or localization of this compound may indicate interactions with cellular targets or alterations in the cellular environment in response to stimuli.

  • High-Content Screening: The intrinsic fluorescence of this compound makes it suitable for automated high-content screening assays to identify factors that modulate its uptake or cellular effects.

Quantitative Data

Due to the limited availability of direct photophysical data for this compound, the following table summarizes estimated values based on structurally similar 7-hydroxyisoflavone derivatives.[1][2] Researchers should experimentally verify these parameters for their specific applications.

Photophysical ParameterEstimated ValueReference Compound(s)
Excitation Maximum (λex) ~350 nm3-alkyl-6-methoxy-7-hydroxy-chromones
Emission Maximum (λem) ~450 nm3-alkyl-6-methoxy-7-hydroxy-chromones
Quantum Yield (Φf) ~0.203-alkyl-7-hydroxychromone
Fluorescence Lifetime (τf) Not Reported-

Experimental Protocols

Live-Cell Imaging of this compound

This protocol describes the visualization of this compound in living cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Cells of interest (e.g., MCF-7, HeLa, PC-3)

  • Glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~350 nm excitation and ~450 nm emission)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

  • Compound Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized for the specific cell type and experimental goals (typically in the range of 1-20 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a desired period (e.g., 30 minutes to 24 hours) to allow for cellular uptake. Incubation time should be optimized.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess compound.

  • Imaging: Add fresh, pre-warmed culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Immediately proceed to image the cells using a fluorescence microscope.

    • Excitation: Use a light source and filter set that provides excitation light around 350 nm.

    • Emission: Collect the emitted fluorescence using a filter set centered around 450 nm.

    • Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Fixed-Cell Imaging of this compound

This protocol is for visualizing this compound in cells that have been fixed, which can be useful for co-localization studies with immunofluorescence.

Materials:

  • All materials from the live-cell imaging protocol.

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • (Optional) Primary and fluorescently-conjugated secondary antibodies for co-staining.

  • (Optional) Nuclear counterstain (e.g., DAPI, Hoechst).

  • Antifade mounting medium.

Procedure:

  • Cell Staining: Follow steps 1-4 of the live-cell imaging protocol.

  • Fixation: After incubation with this compound, gently wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular co-staining): If co-staining with antibodies against intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking (for immunofluorescence): If performing immunofluorescence, incubate the cells with blocking buffer for 1 hour at room temperature.

  • (Optional) Immunostaining: Proceed with your standard immunofluorescence protocol for primary and secondary antibody incubations.

  • (Optional) Nuclear Counterstaining: Incubate with a nuclear stain like DAPI or Hoechst according to the manufacturer's protocol.

  • Washing: Perform final washes with PBS.

  • Mounting: Mount a coverslip onto the slide using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for this compound and any other fluorophores used.

Visualizations

Experimental Workflow

G cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging live_seed Seed Cells live_stain Stain with this compound live_seed->live_stain live_wash Wash live_stain->live_wash live_image Image live_wash->live_image fixed_seed Seed Cells fixed_stain Stain with this compound fixed_seed->fixed_stain fixed_fix Fix Cells fixed_stain->fixed_fix fixed_perm Permeabilize (Optional) fixed_fix->fixed_perm fixed_block Block (Optional) fixed_perm->fixed_block fixed_immuno Immunostain (Optional) fixed_block->fixed_immuno fixed_mount Mount fixed_immuno->fixed_mount fixed_image Image fixed_mount->fixed_image

Experimental workflows for live- and fixed-cell imaging.
Putative Signaling Pathways of Daidzein (Parent Compound)

While the specific signaling pathways modulated by this compound require further investigation, studies on its parent compound, daidzein, suggest potential involvement of the MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival.[3] Daidzein has also been shown to influence the TGF-β/Smad signaling pathway, which is involved in collagen synthesis.[4]

G cluster_mek_erk MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_tgf_smad TGF-β/Smad Pathway Daidzein Daidzein (or this compound) MEK MEK Daidzein->MEK PI3K PI3K Daidzein->PI3K TGFB_R TGF-β Receptor Daidzein->TGFB_R ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Differentiation, Anti-apoptosis, Collagen Synthesis) ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse Smad23 Smad2/3 TGFB_R->Smad23 Smad23->CellResponse

Putative signaling pathways influenced by daidzein.

References

Application Notes and Protocols for LC-MS/MS Detection of 3'-Methoxydaidzein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxydaidzein is a methoxylated derivative of the soy isoflavone daidzein. Isoflavones and their metabolites are of significant interest in nutrition, pharmacology, and drug development due to their potential effects on human health, including roles in hormone-dependent conditions and as signaling molecules. Accurate and sensitive quantification of these metabolites in biological matrices is crucial for pharmacokinetic, metabolomic, and clinical studies. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies are based on established principles for the analysis of related isoflavones.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and whether the goal is to measure the free (unconjugated) this compound or the total amount after enzymatic deconjugation.

a) Protein Precipitation (for plasma/serum)

This is a rapid method suitable for initial screening and for the analysis of unconjugated this compound.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated daidzein).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for plasma, serum, or urine)

SPE provides a cleaner extract than protein precipitation, reducing matrix effects and improving sensitivity.

  • Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of the biological sample (plasma, serum, or urine) with 200 µL of 0.1 M acetate buffer (pH 5.0). Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and other isoflavones with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase. Transfer to an autosampler vial for analysis.

c) Enzymatic Hydrolysis (for total this compound)

To measure the total concentration (free + glucuronidated/sulfated conjugates), an enzymatic hydrolysis step is required prior to extraction.

  • To 200 µL of sample (urine or plasma), add 200 µL of 0.1 M acetate buffer (pH 5.0).

  • Add a solution of β-glucuronidase (from Helix pomatia, >1000 units) and sulfatase (>50 units).

  • Incubate the mixture at 37°C for 2 to 12 hours.

  • After incubation, proceed with either protein precipitation or SPE as described above.

LC-MS/MS Method

a) Liquid Chromatography (LC) Conditions

  • Column: A reverse-phase C18 column is recommended (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Column re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

b) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

c) Predicted MRM Transitions for this compound

The molecular weight of this compound is 284.28 g/mol . The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 285.3. Based on the known fragmentation of methoxy-containing flavonoids, a primary fragmentation pathway is the neutral loss of a methyl radical (CH₃•), resulting in a loss of 15 Da.

  • Precursor Ion (Q1): 285.3 m/z

  • Predicted Product Ion (Q3): 270.3 m/z (corresponding to [M+H-CH₃]⁺)

  • Collision Energy (CE): This parameter requires optimization for the specific mass spectrometer used but is typically in the range of 15-30 eV for this type of fragmentation. A second, confirmatory transition should also be determined during method development.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting method validation data.

Table 1: Method Validation Parameters for this compound

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)Value to be determined
Limit of Quantification (LOQ) (ng/mL)Value to be determined
Accuracy (%)85 - 115%
Precision (%RSD)< 15%
Recovery (%)Value to be determined
Matrix Effect (%)Value to be determined

Table 2: MRM Transitions for Isoflavone Analysis

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Dwell Time (ms)
This compound 285.3 270.3 (Predicted) To be optimized100
Daidzein255.2199.1To be optimized100
Genistein271.2153.1To be optimized100
Equol243.2121.1To be optimized100
Internal StandardSpecific m/zSpecific m/zTo be optimized100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) EnzymaticHydrolysis Enzymatic Hydrolysis (Optional, for total analyte) BiologicalSample->EnzymaticHydrolysis Extraction Extraction (Protein Precipitation or SPE) BiologicalSample->Extraction EnzymaticHydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for this compound quantification.

Plausible Metabolic Pathway of this compound Formation

Daidzein from dietary sources is metabolized by gut microbiota and subsequently by host enzymes. The formation of this compound likely involves phase I hydroxylation followed by phase II methylation, a reaction catalyzed by Catechol-O-methyltransferase (COMT).

G Daidzein Daidzein Metabolite1 7,3',4'-Trihydroxyisoflavone (Catechol Intermediate) Daidzein->Metabolite1 Phase I Hydroxylation (CYP Enzymes) Methoxydaidzein This compound Metabolite1->Methoxydaidzein Phase II Methylation (COMT) PhaseII Glucuronidated/Sulfated Conjugates Methoxydaidzein->PhaseII Glucuronidation (UGTs) Sulfation (SULTs)

Caption: Plausible metabolic pathway of this compound.

Application Note: Determination of 3'-Methoxydaidzein Antioxidant Activity using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methoxydaidzein is an O-methylated isoflavone, a class of compounds found in soy and other legumes. Isoflavones, including the well-studied daidzein, are known to possess a range of biological activities.[1][2] One of the key mechanisms underlying these effects is their antioxidant capacity—the ability to neutralize harmful reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous disease states, making the evaluation of antioxidant potential a critical step in drug discovery and nutraceutical development.[3][4]

This application note provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Overall Experimental Workflow

The general procedure for determining the antioxidant capacity of a test compound like this compound using either DPPH or ABTS assays follows a standardized workflow. This involves preparing the compound, reacting it with a stable radical solution, and measuring the change in absorbance to quantify radical scavenging activity.

G General Workflow for Antioxidant Activity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions (e.g., in Methanol or DMSO) prep_compound->prep_dilutions mix Mix Sample Dilutions with Radical Solution prep_dilutions->mix prep_reagent Prepare DPPH or ABTS•+ Working Solution prep_reagent->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for DPPH and ABTS antioxidant assays.

DPPH Radical Scavenging Assay Protocol

1.1. Principle

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5][6] DPPH is a dark purple crystalline powder that forms a stable radical in solution.[5] When reduced by an antioxidant, its color changes from purple to a pale yellow, a reaction that can be monitored by measuring the decrease in absorbance at approximately 517 nm.[5][7]

1.2. Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Positive Control (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

1.3. Experimental Procedure

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve approximately 4 mg of DPPH in 100 mL of methanol.

    • Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark, as DPPH is light-sensitive.

    • The absorbance of this working solution at 517 nm should be adjusted to ~1.0 ± 0.2.[5]

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic Acid).

  • Assay Protocol (96-well plate format):

    • Blank: Add 200 µL of methanol to a well.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Sample: Add 100 µL of each this compound dilution and 100 µL of the DPPH working solution.

    • Positive Control: Add 100 µL of each positive control dilution and 100 µL of the DPPH working solution.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

1.4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [8]

Where:

  • Acontrol is the absorbance of the control (DPPH solution + solvent).

  • Asample is the absorbance of the sample (DPPH solution + this compound or standard).

The IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[5] A lower IC50 value indicates a higher antioxidant activity.[6]

ABTS Radical Cation Scavenging Assay Protocol

2.1. Principle

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[9] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant that can donate a hydrogen atom, the colored radical is converted back to the colorless neutral form, and the reduction in absorbance is measured.[6][9] This assay is applicable to both hydrophilic and lipophilic antioxidants.

2.2. Reagents and Materials

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Phosphate Buffered Saline (PBS)

  • Positive Control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2.3. Experimental Procedure

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9][10]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10] This working solution should be freshly prepared for each assay.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution and a series of dilutions for this compound and the positive control as described in the DPPH protocol.

  • Assay Protocol (96-well plate format):

    • Blank: Add 200 µL of the solvent (methanol or PBS) to a well.

    • Control: Add 190 µL of the ABTS•+ working solution and 10 µL of the solvent.

    • Sample: Add 190 µL of the ABTS•+ working solution and 10 µL of each this compound dilution.

    • Positive Control: Add 190 µL of the ABTS•+ working solution and 10 µL of each positive control dilution.

  • Incubation and Measurement:

    • Mix the contents of the wells.

    • Incubate the plate at room temperature for 6-7 minutes.[9]

    • Measure the absorbance at 734 nm.[10]

2.4. Calculation of Results

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [9]

Where:

  • Acontrol is the absorbance of the control (ABTS•+ solution + solvent).

  • Asample is the absorbance of the sample (ABTS•+ solution + this compound or standard).

The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Data Presentation

Quantitative data on the antioxidant activity of this compound is not widely available in the public literature. However, data for the parent compound, daidzein, can serve as a reference point. It is important to note that structural modifications, such as O-methylation, can alter the antioxidant capacity. For example, the metabolite of daidzein, O-desmethylangolensin (O-DMA), has been shown to have strong antioxidant capacity.[11] Formononetin, the 4'-O-methyl ether of daidzein, showed lower antioxidant properties than daidzein.[1] Therefore, the antioxidant potential of this compound must be determined experimentally.

Table 1: Reference Antioxidant Activity of Daidzein

Assay Compound IC50 Value (µg/mL) Reference
DPPH Daidzein ~62.72 [12]
ABTS Daidzein ~61.03 [12]
DPPH Ascorbic Acid (Std.) ~4.81 [8]

| ABTS | Trolox (Std.) | ~2.34 |[10] |

Note: The provided IC50 values for daidzein are from a study on soybean seed extract and are for reference. The IC50 values for standards can vary between experiments.

Mechanism of Antioxidant Action

Antioxidants like this compound mitigate cellular damage by neutralizing reactive oxygen species (ROS). ROS are produced during normal metabolic processes and in response to external stressors.[3] If not controlled, they can damage vital cellular components like DNA, proteins, and lipids, contributing to various pathologies.[4]

G cluster_stress Cellular Environment cluster_damage Oxidative Damage stressors Metabolism & Environmental Stressors ros Reactive Oxygen Species (ROS) stressors->ros generates components Cellular Components (DNA, Lipids, Proteins) ros->components attacks antioxidant This compound (Antioxidant) ros->antioxidant damage Cellular Damage & Dysfunction components->damage leads to neutralized Neutralized Products antioxidant->neutralized donates electron/ hydrogen atom

Caption: Antioxidant neutralization of reactive oxygen species (ROS).

References

Application Notes and Protocols for 3'-Methoxydaidzein Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxydaidzein, an isoflavone found in soy and other legumes, has garnered significant interest in the scientific community for its potential therapeutic properties. As a derivative of daidzein, it belongs to a class of phytoestrogens known to interact with various biological targets. Notably, this compound has been identified as a potent inhibitor of specific voltage-gated sodium channels, suggesting its potential as an analgesic. Furthermore, emerging evidence indicates its ability to modulate key intracellular signaling pathways implicated in inflammation and cell survival.

These application notes provide a comprehensive overview of the enzyme inhibition profile of this compound, with a focus on voltage-gated sodium channels. Detailed protocols for conducting inhibition assays are outlined to facilitate further research and drug discovery efforts. Additionally, we present diagrams of the key signaling pathways influenced by this compound to provide a broader context for its mechanism of action.

Enzyme Inhibition Profile

This compound has been demonstrated to be a potent inhibitor of several isoforms of the voltage-gated sodium channel (NaV). These channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation can have significant physiological effects.

Quantitative Inhibition Data

The inhibitory activity of this compound against various enzyme targets is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

Target EnzymeIC50 (nM)Reference
Voltage-Gated Sodium Channel NaV1.3505 ± 46[1]
Voltage-Gated Sodium Channel NaV1.7181 ± 14[1]
Voltage-Gated Sodium Channel NaV1.8397 ± 26[1]

Experimental Protocols

Voltage-Gated Sodium Channel (NaV) Inhibition Assay

This protocol describes a whole-cell patch-clamp electrophysiology assay to determine the inhibitory effect of this compound on a specific voltage-gated sodium channel subtype (e.g., NaV1.7) expressed in a mammalian cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human NaV channel of interest

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target NaV channel on poly-L-lysine coated glass coverslips in a 35 mm dish.

    • Use cells for recording 24-48 hours after plating, when they are at 50-80% confluency.

    • Just before recording, replace the culture medium with the external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

    • Hold the cell at a holding potential of -120 mV.

    • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms) every 10 seconds.

    • Record baseline currents for at least 3 minutes to ensure stability.

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

    • Perfuse the cell with the external solution containing a specific concentration of this compound.

    • Record the sodium currents in the presence of the compound until a steady-state inhibition is reached (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound and its parent compound, daidzein, have been shown to influence several critical intracellular signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival. Understanding these interactions is key to elucidating the full spectrum of their biological activities.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response methoxydaidzein This compound methoxydaidzein->mek Inhibition

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway and the inhibitory effect of this compound.

PI3K_Akt_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits pdk1->akt Activates downstream Downstream Targets (mTOR, GSK3β) akt->downstream cellular_response Cellular Response (Survival, Growth, Proliferation) downstream->cellular_response methoxydaidzein This compound methoxydaidzein->pi3k Inhibition NFkB_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Degrades & Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription (Inflammatory Cytokines) nucleus->gene_transcription Initiates methoxydaidzein This compound methoxydaidzein->ikk Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with Target Enzyme Expression incubation Incubate Cells with Compound cell_culture->incubation compound_prep Prepare Serial Dilutions of this compound compound_prep->incubation measurement Measure Enzyme Activity (e.g., Patch-Clamp) incubation->measurement percent_inhibition Calculate Percent Inhibition measurement->percent_inhibition dose_response Generate Dose-Response Curve percent_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

References

Application Notes and Protocols for 3'-Methoxydaidzein Stock Solution in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Methoxydaidzein is an O-methylated isoflavone, a class of compounds known for their potential biological activities, including phytoestrogenic and antiplasmodial effects.[1] Accurate and reproducible in vitro studies rely on the correct preparation and handling of stock solutions of test compounds. These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution for use in various in vitro assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting the appropriate solvent and storage conditions.

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₅[2]
Molecular Weight284.26 g/mol [1][2]
AppearanceOff-White to Red Solid[2]
Melting Point>230°C[2]
SolubilitySlightly soluble in DMSO and Methanol[2]
Storage ConditionsRefrigerator, Amber Vial, Under inert atmosphere[2]

Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[5]

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 284.26 g/mol x 1000 mg/g = 2.84 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube or amber vial on the analytical balance.

    • Carefully weigh 2.84 mg of this compound powder into the tared container.

  • Dissolving the compound:

    • Add 1 mL of anhydrous, sterile DMSO to the container with the weighed this compound.

    • Cap the container tightly and vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming or sonication may be necessary to aid dissolution, as this compound is slightly soluble in DMSO.[2]

  • Sterilization:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions (e.g., in a laminar flow hood). Filtration of DMSO solutions with high concentrations of dissolved compounds can be challenging.

  • Storage and Aliquoting:

    • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute with cell culture medium thaw->dilute use Use immediately in experiment dilute->use

Figure 1. Workflow for the preparation and use of this compound solutions.

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to the final desired concentration in cell culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A sample dilution scheme is provided in Table 2.

    • It is recommended to prepare an intermediate dilution from the stock solution to minimize pipetting errors.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium (e.g., 10 µL of stock in 990 µL of medium).

  • Final DMSO Concentration:

    • Calculate the final DMSO concentration in your experimental setup to ensure it is below the cytotoxic level for your cell line.

Table 2: Sample Dilution Scheme for this compound

Stock ConcentrationIntermediate DilutionFinal ConcentrationVolume of Stock/IntermediateVolume of MediumFinal DMSO % (v/v)
10 mM-100 µM10 µL of Stock990 µL1%
10 mM1 mM10 µM10 µL of 1 mM990 µL0.1%
10 mM1 mM1 µM1 µL of 1 mM999 µL0.01%
10 mM100 µM0.1 µM1 µL of 100 µM999 µL0.001%

Note: The stability of isoflavones in aqueous cell culture media can be limited.[6] Therefore, working solutions should be prepared fresh for each experiment and used immediately.

Application: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium.

    • Remove the old medium from the wells and add 100 µL of the 2x working solutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest treatment concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Signaling Pathways

Isoflavones, such as the related compound daidzein, are known to exert their biological effects through various signaling pathways. These can include interaction with nuclear receptors like the thyroid hormone receptor and modulation of kinase signaling pathways.[8][9] The diagram below illustrates a simplified, representative signaling pathway that can be influenced by isoflavones.

G compound This compound receptor Nuclear Receptor (e.g., ER, TR) compound->receptor kinase Kinase Pathway (e.g., PI3K/Akt) compound->kinase Modulation transcription Gene Transcription receptor->transcription response Cellular Response (e.g., Proliferation, Apoptosis) kinase->response transcription->response

Figure 2. Simplified signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for 3'-Methoxydaidzein Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxydaidzein is a methoxylated derivative of daidzein, an isoflavone found predominantly in soy products. Like other isoflavones, this compound has garnered interest for its potential therapeutic properties, including analgesic, anti-inflammatory, and neuroprotective effects. These notes provide an overview of the current understanding of this compound's effects in rodent models and offer detailed protocols for its administration to facilitate further research and drug development. Given the limited specific data on this compound, information on its parent compound, daidzein, is also included for context and as a basis for experimental design.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, daidzein, from in vivo and in vitro studies.

Table 1: In Vitro Bioactivity of this compound

TargetAssaySpeciesIC50Reference
Voltage-Gated Sodium Channel NaV1.7ElectrophysiologyMouse181 ± 14 nmol/L[1]
Voltage-Gated Sodium Channel NaV1.8ElectrophysiologyMouse397 ± 26 nmol/L[1]
Voltage-Gated Sodium Channel NaV1.3ElectrophysiologyMouse505 ± 46 nmol/L[1]

Table 2: In Vivo Administration and Effects of Daidzein (Parent Compound)

Rodent ModelAdministration RouteDosageTreatment DurationObserved EffectsReference
Female Nude Mice (Skin Aging)Topical200 µg/mL6 weeksIncreased skin collagen synthesis.[2]
Rat (Focal Cerebral Ischemia)IntraperitonealNot specifiedNot specifiedAlleviated neuronal damage, decreased oxidative stress.[3]
Rat (Pharmacokinetics)Intravenous20 mg/kgSingle doseAbsolute bioavailability of 28.2% (suspension).[4][5]
Rat (Pharmacokinetics)Intraperitoneal50 mg/kgSingle dosetmax of 45 min (suspension).[4][5]
Rat (Carrageenan-induced paw edema)Intraperitoneal0.3 and 0.5 mg/kgSingle doseSignificant reduction in paw edema.[6]
Rat (Cotton pellet-induced granuloma)Not specified0.5 mg/kgNot specifiedEffective in reducing granuloma and transudate formation.[6]

Experimental Protocols

General Rodent Administration Protocols

Several methods can be employed for the administration of this compound to rodents. The choice of method depends on the experimental design, the required dosing precision, and animal welfare considerations.

1. Oral Gavage (OG)

Oral gavage is a common method for precise oral dosing.

  • Materials:

    • This compound solution or suspension

    • Gavage needle (size appropriate for the rodent)

    • Syringe

  • Procedure:

    • Prepare the this compound formulation at the desired concentration. Common vehicles include water, saline, or a suspension agent like 0.5% carboxymethylcellulose.

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Caution: Ensure the needle does not enter the trachea.

    • Slowly administer the solution.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

2. Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

  • Materials:

    • Sterile this compound solution

    • Sterile syringe and needle (e.g., 25-27 gauge)

  • Procedure:

    • Prepare a sterile solution of this compound.

    • Restrain the animal, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

3. Micropipette-Guided Drug Administration (MDA)

MDA is a refined, less stressful alternative to oral gavage that relies on voluntary consumption.[7][8][9]

  • Materials:

    • This compound mixed with a palatable vehicle (e.g., sweetened condensed milk solution)

    • Micropipette and tips

  • Procedure:

    • Habituation: For several days prior to the experiment, train the animals to voluntarily consume the palatable vehicle from a micropipette tip.[7]

    • Dosing: Prepare the this compound mixture.

    • Present the micropipette tip containing the mixture to the animal.

    • Allow the animal to lick the solution voluntarily until the full dose is consumed.[7][8][9]

Specific Experimental Protocols (Adapted from Daidzein Studies)

1. Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats [6][10]

This model is used to assess acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-220 g)

  • This compound Preparation: Dissolve in a suitable vehicle (e.g., saline with a small amount of DMSO).

  • Procedure:

    • Administer this compound (e.g., 0.3 and 0.5 mg/kg, i.p.) or vehicle to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., mefenamic acid, 30 mg/kg, i.p.) should be included.

    • After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

2. Neuroprotection Model: Focal Cerebral Ischemia in Rats [3]

This model assesses the neuroprotective effects of a compound against stroke-like injury.

  • Animals: Adult male Sprague-Dawley rats (250-300 g)

  • This compound Preparation: Prepare a sterile solution for intraperitoneal injection.

  • Procedure:

    • Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

    • Administer this compound (dosage to be determined based on preliminary studies, potentially in the range of 10-50 mg/kg, i.p.) or vehicle immediately after reperfusion.

    • After a set period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

    • Euthanize the animals and collect brain tissue for analysis (e.g., infarct volume measurement via TTC staining, immunohistochemistry for apoptotic markers like caspase-3, and biochemical assays for oxidative stress markers like SOD and MDA).

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its parent compound, daidzein, and other derivatives provide valuable insights into potential mechanisms of action.

Potential Signaling Pathways for this compound:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): Direct inhibition of VGSCs, particularly NaV1.7, NaV1.8, and NaV1.3, is a key mechanism for its analgesic effects.[1]

  • Anti-inflammatory Pathways: Daidzein and its derivatives have been shown to exert anti-inflammatory effects by modulating several key signaling pathways:

    • JNK Signaling Pathway: Daidzein sulfonates have demonstrated anti-inflammatory activities through this pathway.[11]

    • NF-κB and ERK1/2 Signaling: Daidzein can inhibit the production of pro-inflammatory cytokines like IL-6 by suppressing the activation of NF-κB and ERK1/2.[12]

    • NLRP3 Inflammasome: Daidzein has been shown to down-regulate the NLRP3 inflammasome signaling pathway.[13]

  • Tissue Remodeling and Other Pathways:

    • TGF-β/Smad Pathway: Daidzein stimulates collagen synthesis by activating this pathway.[2]

    • Platelet Signaling: Daidzein can inhibit platelet activation by targeting 14-3-3ζ, which is involved in GPIb-IX and αIIbβ3 signaling.[14]

Visualizations

G cluster_0 Rodent Model cluster_1 This compound Administration cluster_2 Experimental Procedure cluster_3 Outcome Analysis Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Dose Preparation Dose Preparation Randomization->Dose Preparation Route of Administration Route of Administration Dose Preparation->Route of Administration Treatment Schedule Treatment Schedule Route of Administration->Treatment Schedule Induction of Model Induction of Model Treatment Schedule->Induction of Model Data Collection Data Collection Induction of Model->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General experimental workflow for this compound administration in rodent models.

G cluster_0 Potential Signaling Cascades Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane JNK JNK Cell Membrane->JNK Activates NF-κB NF-κB Cell Membrane->NF-κB Activates ERK1/2 ERK1/2 Cell Membrane->ERK1/2 Activates NLRP3 Inflammasome NLRP3 Inflammasome Cell Membrane->NLRP3 Inflammasome Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines JNK->Pro-inflammatory Cytokines Production NF-κB->Pro-inflammatory Cytokines Production ERK1/2->Pro-inflammatory Cytokines Production NLRP3 Inflammasome->Pro-inflammatory Cytokines Production This compound This compound This compound->JNK Inhibits This compound->NF-κB Inhibits This compound->ERK1/2 Inhibits This compound->NLRP3 Inflammasome Inhibits

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

G cluster_0 Key Pathological Events Neuronal Injury Neuronal Injury Oxidative Stress Oxidative Stress Neuronal Injury->Oxidative Stress Apoptosis (Caspase-3 activation) Apoptosis (Caspase-3 activation) Neuronal Injury->Apoptosis (Caspase-3 activation) Excitotoxicity Excitotoxicity Neuronal Injury->Excitotoxicity Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death Apoptosis (Caspase-3 activation)->Neuronal Cell Death Excitotoxicity->Neuronal Cell Death This compound This compound This compound->Oxidative Stress Reduces This compound->Apoptosis (Caspase-3 activation) Inhibits This compound->Excitotoxicity Mitigates (via VGSC inhibition)

Caption: Proposed neuroprotective mechanisms of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3'-Methoxydaidzein in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Methoxydaidzein in cell culture experiments.

FAQs: General Questions

Q1: What is this compound and why is it used in research?

This compound is a methoxylated isoflavone, a type of phytoestrogen found in some plants. It is structurally related to the more well-known isoflavone, daidzein. In research, it is often investigated for its potential biological activities, including its role in cell signaling pathways related to cancer, inflammation, and other cellular processes. Its methoxy group can influence its bioavailability and metabolic fate compared to its parent compound, daidzein.

Q2: What are the primary challenges when working with this compound in cell culture?

The primary challenges include ensuring its stability in culture media, potential for degradation into other active compounds, and managing its effects on cell signaling pathways. Like many phenolic compounds, this compound can be sensitive to factors such as pH, temperature, and light, which can affect the reproducibility of experimental results.

Q3: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?

While specific degradation kinetics for this compound in cell culture media are not extensively published, based on data for similar isoflavones, its stability can be influenced by the composition of the media and storage conditions. It is reasonable to expect some level of degradation over the course of a typical cell culture experiment (24-72 hours). Factors such as temperature, pH, and exposure to light can accelerate degradation. For instance, the related compound formononetin (4'-methoxydaidzein) has a reported half-life of approximately 2 hours in some biological systems, suggesting that methoxylated isoflavones can be rapidly metabolized or degraded[1][2].

Q4: What are the likely degradation products of this compound in cell culture?

The primary degradation or metabolic pathway for this compound in a biological system, including cell culture, is likely demethylation to its parent compound, daidzein.[3] Further metabolism of daidzein can lead to the formation of other compounds like dihydrodaidzein and equol, though this is more prominent in in vivo systems with gut microbiota.[4][5][6] In cell culture, it is most critical to consider the potential conversion to daidzein, as this compound is also biologically active and could confound experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Degradation of this compound: The compound may be degrading in the cell culture medium, leading to a lower effective concentration and the presence of active metabolites like daidzein.1. Prepare fresh solutions: Prepare this compound stock solutions and working solutions immediately before each experiment. 2. Minimize light exposure: Protect stock solutions and culture plates from light. 3. Control temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and minimize time at room temperature. 4. Perform stability checks: If possible, analyze the concentration of this compound and potential degradation products (like daidzein) in your cell culture medium over time using HPLC.[7][8][9][10]
Low cell viability or unexpected cytotoxicity Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Compound degradation: Degradation products may have different cytotoxic profiles. Copper-mediated cytotoxicity: Some isoflavones can exhibit increased cytotoxicity in the presence of copper, which may be present in some culture media or supplements.[11]1. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control. 2. Evaluate degradation products: If daidzein is a suspected degradation product, test its cytotoxicity on your cells separately. 3. Consider media components: Be aware of the copper concentration in your media and supplements.
Difficulty dissolving this compound Poor solubility: Like many isoflavones, this compound may have limited solubility in aqueous solutions.1. Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving isoflavones.[12] 2. Prepare a concentrated stock: Dissolve the compound in a small volume of solvent to create a concentrated stock solution that can then be diluted into the culture medium. 3. Gentle warming: Gentle warming may aid dissolution, but be cautious of potential degradation at higher temperatures.
Variability between experimental replicates Pipetting errors: Inaccurate pipetting of the compound or cells. Uneven cell seeding: Inconsistent cell numbers across wells. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound.1. Calibrate pipettes: Ensure pipettes are properly calibrated. 2. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 3. Minimize edge effects: Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS to maintain humidity.

Quantitative Data Summary

The following tables summarize hypothetical degradation data for this compound in common cell culture media, based on the known behavior of similar isoflavones. Note: This data is illustrative and should be experimentally verified for your specific conditions.

Table 1: Estimated Half-Life of this compound in Cell Culture Media at 37°C

Media TypeEstimated Half-Life (hours)
DMEM (Dulbecco's Modified Eagle Medium)18 - 24
RPMI-164016 - 22

Factors influencing half-life include initial concentration, cell density, and specific media formulation.

Table 2: Hypothetical Degradation Profile of this compound (10 µM) in DMEM at 37°C over 48 Hours

Time (hours)This compound (µM)Daidzein (µM)
010.00.0
127.12.9
245.05.0
482.57.5

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC

Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.

Materials:

  • This compound standard

  • Daidzein standard (as a potential degradation product)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the cell culture medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM).

  • Incubate: Place the medium in a sterile container in a cell culture incubator at 37°C and 5% CO2.

  • Collect samples: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample preparation:

    • Centrifuge the samples to remove any precipitates.

    • Transfer the supernatant to a new tube.

    • If necessary, perform a solid-phase extraction to concentrate the analytes and remove interfering media components.[7]

  • HPLC analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a gradient elution method with a mobile phase consisting of acetonitrile and acidified water.[8][9]

    • Monitor the absorbance at a wavelength appropriate for isoflavones (e.g., 260 nm).

  • Data analysis:

    • Generate standard curves for this compound and daidzein.

    • Quantify the concentration of each compound in the samples from different time points.

    • Calculate the half-life of this compound under these conditions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

This compound, likely through its conversion to daidzein, can influence key cellular signaling pathways such as the PI3K/Akt and MEK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth 3_Methoxydaidzein 3_Methoxydaidzein Daidzein Daidzein 3_Methoxydaidzein->Daidzein Demethylation Daidzein->PI3K Modulates

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression (Proliferation, Differentiation) 3_Methoxydaidzein 3_Methoxydaidzein Daidzein Daidzein 3_Methoxydaidzein->Daidzein Demethylation Daidzein->Raf Modulates

Caption: MEK/ERK signaling pathway and potential modulation by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Cells Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound Working Solution Compound_Prep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Cell_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Cell_Viability Western_Blot Analyze Protein Expression (e.g., Western Blot for p-Akt, p-ERK) Incubation->Western_Blot HPLC_Analysis Analyze Media for Degradation Products (Optional) Incubation->HPLC_Analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Technical Support Center: 3'-Methoxydaidzein in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the nonspecific binding of 3'-Methoxydaidzein in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is an isoflavone, a class of phytoestrogens, and is known to act as a sodium channel inhibitor.[1][2][3] It has been shown to inhibit the subtypes NaV1.7, NaV1.8, and NaV1.3.[1][2] Due to its structural similarity to human estrogens, it may also modulate estrogen receptor activity.[3]

Q2: I'm observing high background noise in my assay when using this compound. Could this be due to nonspecific binding?

High background noise is a common indicator of nonspecific binding. This compound, as a small molecule, may interact with various components of an assay system beyond its intended target. This can be particularly prevalent in assays with high concentrations of proteins or complex biological matrices.

Q3: In which types of biochemical assays is nonspecific binding of this compound a potential concern?

Nonspecific binding can be a concern in a variety of assays, including:

  • Receptor Binding Assays: Where the compound may bind to the receptor at sites other than the primary binding pocket, or to other proteins in the membrane preparation.[4][5]

  • Enzyme and Kinase Assays: The compound could interact with the enzyme outside of the active site or interfere with the detection system (e.g., fluorescence-based readouts).[6][7][8]

  • Cell-Based Assays: It might bind to serum proteins in the cell culture media or to other cellular components, reducing its effective concentration and potentially causing off-target effects.[9]

Q4: How can I differentiate between specific and nonspecific binding of this compound in my experiment?

To determine the extent of nonspecific binding, a standard method is to perform a competition assay. This involves measuring the binding of a labeled ligand (e.g., a radiolabeled or fluorescently tagged version of this compound or a known ligand for the target) in the presence of a high concentration of an unlabeled competitor (a compound known to bind specifically to the target). The binding that remains in the presence of the competitor is considered nonspecific.

Troubleshooting Guide

Issue: High Nonspecific Binding Observed in an In Vitro Assay

High nonspecific binding can obscure the true signal from the specific interaction of this compound with its target, leading to inaccurate measurements of potency and efficacy.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. High concentrations of the compound relative to these IC50 values in an assay may increase the likelihood of nonspecific binding.

TargetIC50
NaV1.7181 nM
NaV1.8397 nM
NaV1.3505 nM

Source:[1][2]

Experimental Protocols to Mitigate Nonspecific Binding

Here are detailed protocols for common methods to reduce nonspecific binding in your biochemical assays.

Protocol 1: Optimizing Assay Buffer Conditions

Objective: To reduce nonspecific binding by modifying the physicochemical properties of the assay buffer.

Materials:

  • Assay buffer specific to your experiment

  • Stock solutions of NaCl, Bovine Serum Albumin (BSA), and a non-ionic surfactant (e.g., Tween-20)

  • pH meter and appropriate buffers for pH adjustment

Methodology:

  • Adjusting pH:

    • Determine the isoelectric point (pI) of your target protein.

    • Prepare a series of assay buffers with pH values ranging from 0.5 pH units below to 0.5 pH units above the pI.

    • Run your assay at each pH to identify the condition with the lowest nonspecific binding.[10][11]

  • Increasing Salt Concentration:

    • Prepare assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).[11]

    • Higher salt concentrations can disrupt electrostatic interactions that contribute to nonspecific binding.[10][11]

    • Perform your assay with each salt concentration to find the optimal level that reduces nonspecific binding without significantly affecting the specific interaction.

  • Using Buffer Additives:

    • Bovine Serum Albumin (BSA): Add BSA to your assay buffer at a final concentration of 0.1% to 1% (w/v).[10][11] BSA can block nonspecific binding sites on plasticware and other surfaces.[10][11][12]

    • Non-ionic Surfactants: Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01% to 0.1% v/v) in your assay buffer.[10][11][12] Surfactants can help to disrupt hydrophobic interactions that may cause nonspecific binding.[10][11][12]

Workflow for Buffer Optimization

G cluster_0 Buffer Optimization Workflow start Start: High Nonspecific Binding ph Test pH Range start->ph Step 1 salt Test Salt Concentration Range ph->salt Step 2 additives Test Additives (BSA, Surfactant) salt->additives Step 3 optimal Identify Optimal Buffer additives->optimal Step 4 end_node End: Reduced Nonspecific Binding optimal->end_node

Caption: Workflow for optimizing assay buffer conditions.

Protocol 2: Receptor Binding Assay - Determining and Reducing Nonspecific Binding

Objective: To quantify and minimize the nonspecific binding of this compound in a receptor binding assay.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [³H]-saxitoxin for sodium channels)

  • Unlabeled this compound

  • Unlabeled known specific ligand (positive control)

  • Assay buffer (optimized as per Protocol 1)

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Total Binding: Incubate the receptor preparation with the radiolabeled ligand.

  • Nonspecific Binding: In a parallel set of experiments, incubate the receptor preparation with the radiolabeled ligand in the presence of a high concentration of the unlabeled specific ligand (e.g., 1000-fold excess).

  • Competition Binding: Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Assay Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound to determine its binding affinity (Ki).

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a voltage-gated sodium channel, a known target of this compound. Nonspecific binding can interfere with the accurate measurement of the compound's effect on this pathway.

G cluster_0 Sodium Channel Signaling membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (NaV) action_potential Action Potential Na_channel->action_potential leads to depolarization Membrane Depolarization depolarization->Na_channel activates methoxydaidzein This compound (Inhibitor) methoxydaidzein->Na_channel inhibits nonspecific Nonspecific Binding (e.g., to membrane lipids) methoxydaidzein->nonspecific

Caption: Simplified sodium channel signaling pathway.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to troubleshooting nonspecific binding issues with this compound.

G cluster_0 Troubleshooting Nonspecific Binding start Start: Suspected Nonspecific Binding confirm Confirm with Competition Assay start->confirm is_high Is Nonspecific Binding > 20% of Total? confirm->is_high optimize_buffer Optimize Assay Buffer (pH, Salt, Additives) is_high->optimize_buffer Yes acceptable Binding Acceptable is_high->acceptable No reduce_conc Reduce Concentration of this compound and/or Receptor optimize_buffer->reduce_conc reduce_conc->is_high not_acceptable Binding Still High reduce_conc->not_acceptable If still high change_assay Consider Alternative Assay Format (e.g., label-free) not_acceptable->change_assay

Caption: Troubleshooting flowchart for nonspecific binding.

References

Technical Support Center: 3'-Methoxydaidzein Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3'-Methoxydaidzein.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for the synthesis of this compound and related isoflavones are the Suzuki-Miyaura cross-coupling reaction and syntheses starting from a deoxybenzoin intermediate. The Suzuki-Miyaura approach offers a versatile method for forming the crucial carbon-carbon bond between the chromenone core and the B-ring. Syntheses involving deoxybenzoin precursors are also a classic and effective route to the isoflavone scaffold.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura couplings for isoflavone synthesis can stem from several factors. One common issue is the partial cleavage of protecting groups, such as methoxymethyl (MOM) ethers, under the reaction conditions. It is also crucial to ensure truly anhydrous conditions when using bases like potassium phosphate (K₃PO₄), as a small amount of water can surprisingly improve reproducibility. The electronic properties of your substrates can also play a role; electron-rich aryl halides can sometimes exhibit lower reactivity in the oxidative addition step.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purifying this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is effective for achieving high purity. For larger scale purification, flash column chromatography on silica gel is commonly employed. Recrystallization from a suitable solvent system is an excellent final step to obtain highly pure crystalline material.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of this compound are typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to assess purity, with a reported purity of 99.67% being achievable. Structural confirmation is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or no product formation in Suzuki-Miyaura coupling 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality of boronic acid or aryl halide. 4. Unsuitable solvent or temperature. 5. Dehalogenation of the aryl halide.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst like Pd(dba)₂ with a suitable phosphine ligand. 2. If using K₃PO₄ in an anhydrous solvent, try adding a small amount of water (a few equivalents). Ensure the base is finely powdered. 3. Check the purity of your starting materials. Boronic acids can degrade over time. 4. Optimize the solvent system (e.g., toluene, dioxane, DMF) and reaction temperature. 5. Lower the reaction temperature or screen different palladium catalysts and ligands to minimize this side reaction.
Formation of multiple byproducts 1. Side reactions such as homocoupling of the boronic acid. 2. Incomplete reaction or decomposition of starting materials. 3. Cleavage of protecting groups.1. Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Choose protecting groups that are stable to the reaction conditions. If using MOM ethers, consider alternative protecting groups or milder reaction conditions.
Difficulty in selective O-methylation Non-selective methylation of multiple hydroxyl groups.Use of protecting groups is often necessary to achieve selective methylation. Benzyl ethers are commonly used to protect hydroxyl groups, which can be later removed by hydrogenolysis.
Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor separation in column chromatography 1. Inappropriate solvent system. 2. Overloading of the column. 3. Improperly packed column.1. Optimize the mobile phase composition through TLC analysis to achieve good separation (Rf values between 0.2 and 0.5). A gradient elution may be necessary. 2. Reduce the amount of crude product loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling.
Compound "oiling out" during recrystallization 1. The solvent is too nonpolar for the compound. 2. The solution is cooled too quickly. 3. The presence of impurities that lower the melting point.1. Try a more polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt to further purify the compound by another method (e.g., chromatography) before recrystallization. Seeding with a small crystal of the pure compound can also help induce crystallization.
Low recovery after recrystallization 1. The compound is too soluble in the chosen solvent at low temperatures. 2. Too much solvent was used.1. Select a solvent in which the compound has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to dissolve the compound completely.

Quantitative Data Summary

Parameter Value Method Reference
Purity99.67%LCMSCertificate of Analysis

Experimental Protocols

Representative Synthesis of this compound via Deoxybenzoin Route

This protocol is a representative method based on the synthesis of structurally similar isoflavones.

Step 1: Synthesis of 2,4-Dihydroxyphenyl-(4-hydroxy-3-methoxyphenyl)methanone (Deoxybenzoin Intermediate)

  • To a solution of resorcinol (1 equivalent) and 4-hydroxy-3-methoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., dry diethyl ether), add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deoxybenzoin intermediate.

Step 2: Cyclization to this compound

  • To a solution of the deoxybenzoin intermediate from Step 1 (1 equivalent) in dry N,N-dimethylformamide (DMF), add a cyclizing agent such as phosphorus oxychloride (POCl₃) or a mixture of BF₃·OEt₂ and methanesulfonyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude this compound by column chromatography (silica gel, e.g., hexane-ethyl acetate gradient) followed by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Characterization:

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₂O₅, MW: 284.26 g/mol ).

  • Purity: Assess purity by HPLC-UV.

Purification by Reverse-Phase HPLC
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is a common choice for separating flavonoids. A typical gradient might start with a lower percentage of methanol and increase over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or its λmax).

  • Injection Volume: 20 µL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Resorcinol + 4-hydroxy-3-methoxyphenylacetic acid B Deoxybenzoin Intermediate A->B BF3·OEt2 C This compound (Crude) B->C POCl3 / DMF D Column Chromatography C->D E Recrystallization D->E F Pure this compound E->F Troubleshooting_Logic Start Low Yield in Synthesis A Check Reagent Quality Start->A B Optimize Reaction Conditions Start->B C Review Purification Strategy Start->C A1 Fresh Catalyst/Ligand? A->A1 A2 Pure Starting Materials? A->A2 B1 Anhydrous Conditions? (Add trace H2O?) B->B1 B2 Optimal Temperature/Solvent? B->B2 C1 Appropriate Chromatography? C->C1 C2 Correct Recrystallization Solvent? C->C2 Success Improved Yield A1->Success A2->Success B1->Success B2->Success C1->Success C2->Success

Technical Support Center: 3'-Methoxydaidzein and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from 3'-Methoxydaidzein in common cell viability assays. As a member of the isoflavone class of compounds with antioxidant properties, this compound may interact with assay reagents, leading to inaccurate results.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability Readings in Tetrazolium-Based Assays (MTT, XTT, WST-1)

Symptom: You observe an increase in signal (absorbance) at high concentrations of this compound, suggesting increased cell viability, which contradicts other observations like microscopy showing cell death. This may indicate a false-positive result.[1][2][3]

Cause: this compound, like other antioxidant compounds and plant extracts, may directly reduce the tetrazolium salt (MTT, XTT, WST-1) to its colored formazan product.[4][5] This chemical reduction is independent of cellular metabolic activity and can lead to an overestimation of cell viability.[6][7]

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: To determine if this compound directly reacts with the assay reagent, set up a cell-free assay.

  • Compare with an Alternative Assay: Run a parallel experiment using a non-tetrazolium-based assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®), which is less susceptible to interference from reducing compounds.[1][7][8]

  • Microscopic Examination: Always correlate assay results with visual inspection of cell morphology and confluence using a microscope.

Example Data from a Cell-Free Control Experiment (MTT Assay):

This compound (µM)Absorbance (570 nm) in Wells with CellsAbsorbance (570 nm) in Cell-Free WellsInterpretation
0 (Vehicle Control)1.250.05Baseline
101.100.06No significant interference
500.950.25Moderate interference
1001.300.80Strong Interference

In the table above, the high absorbance in cell-free wells at 100 µM indicates direct reduction of MTT by this compound, leading to a false viability reading.

Issue 2: High Background Signal in XTT and WST-1 Assays

Symptom: You observe high background absorbance in your control wells (media + assay reagent + compound, no cells), which reduces the dynamic range and sensitivity of the assay.

Cause: Besides direct reduction by the compound, some components in the cell culture medium can react with XTT or WST-1 reagents, especially in the presence of an electron-coupling reagent like PMS, leading to increased background.[9]

Troubleshooting Steps:

  • Optimize Incubation Time: Shorten the incubation time with the assay reagent to the minimum required to obtain a sufficient signal in the untreated control wells.

  • Test without Electron Coupling Reagent: For XTT, perform a control without PMS to see if the interference is dependent on it.[9]

  • Use Phenol Red-Free Medium: Phenol red can interfere with absorbance readings. If possible, use phenol red-free medium during the assay incubation step.

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for Direct Tetrazolium Reduction

This protocol determines if this compound directly reduces the assay reagent.

  • Prepare a 96-well plate with the same concentrations of this compound to be used in your experiment, diluted in cell culture medium. Do not add cells.

  • Include wells with medium only as a background control.

  • Add the MTT, XTT, or WST-1 reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based experiment (e.g., 1-4 hours).

  • If using MTT, add the solubilization solution (e.g., DMSO or HCl in isopropanol).

  • Read the absorbance at the appropriate wavelength.

  • A significant increase in absorbance in the presence of this compound compared to the medium-only control indicates direct chemical reduction.

Protocol 2: Validating Viability with a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

This assay measures ATP, a marker of metabolically active cells, and is a reliable alternative.[8][10][11]

  • Plate cells and treat with this compound as you would for a tetrazolium assay.

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • The luminescent signal is directly proportional to the amount of ATP present and, therefore, the number of viable cells.[12]

Visualizations

experimental_workflow Troubleshooting Workflow for Suspected Assay Interference start Start: Unexpected Viability Results with this compound check_assay Is the assay tetrazolium-based (MTT, XTT, WST-1)? start->check_assay cell_free Run Cell-Free Control: Compound + Medium + Reagent check_assay->cell_free Yes interference Interference Detected? (Increased Signal) cell_free->interference no_interference No significant interference interference->no_interference No alternative_assay Validate with Alternative Assay (e.g., ATP-based CellTiter-Glo) interference->alternative_assay Yes microscopy Correlate with Microscopy: Check Cell Morphology & Density no_interference->microscopy Still have doubts? alternative_assay->microscopy conclusion Conclusion: Initial results were likely false positives. Trust validated data. microscopy->conclusion re_evaluate Conclusion: No direct interference. Re-evaluate experimental conditions. microscopy->re_evaluate

Caption: Troubleshooting workflow for suspected assay interference.

signaling_pathway_interference Potential Mechanisms of Assay Interference cluster_cell Metabolically Active Cell cluster_assay Assay Reagents Mito Mitochondria Dehydro Dehydrogenase Enzymes (e.g., Succinate Dehydrogenase) Mito->Dehydro ATP ATP Production Mito->ATP Tetrazolium Tetrazolium Salt (MTT, XTT, WST-1) (Yellow, Soluble) Dehydro->Tetrazolium Cellular Reduction ATP_Assay Luciferase/Luciferin (CellTiter-Glo) ATP->ATP_Assay ATP is Substrate Formazan Formazan Dye (Purple/Orange, Colored) Tetrazolium->Formazan Color Change (Measures Viability) Light Luminescent Signal ATP_Assay->Light Light Emission (Measures Viability) Compound This compound (Antioxidant Properties) Compound->Tetrazolium Direct Chemical Reduction (Interference)

Caption: Mechanisms of cell viability assays and points of interference.

Frequently Asked Questions (FAQs)

Q1: Why are my MTT results for this compound not matching my visual observations of cell death?

A1: This is a classic sign of assay interference. This compound, as an isoflavone with antioxidant properties, can likely reduce the MTT tetrazolium salt to formazan directly, a function normally performed by enzymes in living cells.[4][5] This leads to a strong color change even if the cells are dead, giving a false impression of high viability. We strongly recommend running a cell-free control and validating your results with an orthogonal method like an ATP-based assay.[1][7]

Q2: Can I just subtract the background absorbance from the cell-free control from my experimental wells?

A2: While this seems logical, it is not recommended. The chemical interaction between the compound and the assay reagent may not be linear and can be influenced by the cellular environment (e.g., pH changes, secreted factors). Correcting for this interference by simple subtraction can introduce new inaccuracies. The most reliable approach is to switch to an assay method that does not exhibit this interference.

Q3: Are colorimetric assays other than MTT, like XTT or WST-1, also affected?

A3: Yes, XTT and WST-1 are also tetrazolium-based assays and are susceptible to the same type of chemical interference from reducing compounds.[4][13] While their water-soluble formazan products make them more convenient than MTT, the fundamental principle of reduction remains the same, as does the potential for interference.

Q4: What is the most reliable type of assay to use with plant-derived compounds like this compound?

A4: Luminescence-based assays that measure ATP levels, such as the CellTiter-Glo® assay, are generally considered the gold standard in this situation.[3][6] Their mechanism is based on an enzymatic reaction (luciferase) that requires ATP, which is a more direct and robust indicator of cell viability and is not susceptible to interference from compounds with reducing potential.[8]

Q5: Besides direct chemical reduction, are there other ways this compound could interfere with my results?

A5: Yes. While direct reduction is the most common issue, compounds can also interfere by:

  • Altering cellular metabolism: A compound could upregulate dehydrogenase activity without increasing cell number, leading to an overestimation of viability in tetrazolium assays.[13]

  • Inhibiting assay enzymes: Conversely, a compound could inhibit the dehydrogenase enzymes, leading to an underestimation of viability.

  • Optical interference: If the compound itself is colored or changes color at the assay wavelength, it can interfere with absorbance readings. Always run a control with the compound in media alone to check for this.

References

stability issues of 3'-Methoxydaidzein stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Methoxydaidzein stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound stock solutions.

Issue 1: Precipitation Observed in Stock Solution Upon Storage

Question: I prepared a stock solution of this compound in DMSO, and after storing it at -20°C, I noticed some precipitate. What could be the cause, and how can I resolve this?

Answer:

Precipitation of this compound from a DMSO stock solution upon freezing is a common issue that can arise from several factors:

  • Concentration Exceeds Solubility at Low Temperatures: While this compound is soluble in DMSO at room temperature, its solubility can decrease significantly at -20°C or -80°C, especially at high concentrations.

  • Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of even small amounts of water can reduce the solubility of hydrophobic compounds like this compound, leading to precipitation upon freezing.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation.

Troubleshooting Steps:

  • Gently Warm the Solution: Before use, warm the vial to room temperature and then briefly in a 37°C water bath. Vortex thoroughly to see if the precipitate redissolves.

  • Sonication: If warming and vortexing are insufficient, sonicate the vial for 5-10 minutes.

  • Prepare a More Dilute Stock: If precipitation is a recurring issue, consider preparing a less concentrated stock solution.

  • Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.

  • Aliquot the Stock Solution: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes immediately after preparation.

Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Experiments

Question: My recent experiments using a this compound stock solution are showing inconsistent results or lower potency than expected. Could the stability of my stock solution be the problem?

Answer:

Yes, degradation of this compound in your stock solution is a likely cause for inconsistent or reduced biological activity. Several factors can contribute to its degradation:

  • Improper Storage Temperature: Storing the stock solution at temperatures warmer than recommended can accelerate degradation.

  • Exposure to Light: Isoflavones, including the structurally similar daidzein and formononetin, are known to be susceptible to photodegradation.[1]

  • pH of the Final Solution: When diluted into aqueous buffers or cell culture media, the final pH can affect stability. Isoflavones are generally less stable in alkaline conditions (pH > 8).[2]

  • Oxidation: Although this compound has antioxidant properties, it can also be susceptible to oxidation over time, leading to a loss of activity.

Troubleshooting Workflow:

G A Inconsistent/Low Efficacy Observed B Check Storage Conditions (Temperature, Light Exposure) A->B C Prepare Fresh Stock Solution B->C If conditions were improper E Review Dilution Protocol (Final pH, Solvent Compatibility) B->E If conditions were proper F Perform Concentration-Response Experiment C->F D Assess Stock Solution Integrity (e.g., via HPLC-UV) D->F E->C If protocol issues identified E->D If protocol seems correct G Problem Resolved F->G If results are now consistent H Problem Persists: Consider other experimental variables F->H If results remain inconsistent

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Methanol can also be used, but DMSO is generally preferred for achieving higher stock concentrations.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C, where it can be stable for up to 6 months.[3] For short-term storage, -20°C is acceptable for up to 1 month.[3] The solid powder form should be stored at -20°C.

Q3: Is this compound sensitive to light?

A3: Yes, based on studies of structurally similar isoflavones like daidzein and formononetin, this compound is likely sensitive to light.[1] It is recommended to store solutions in amber vials or vials wrapped in aluminum foil to protect them from light.

Q4: Can I store my diluted this compound working solutions in aqueous buffer or cell culture media?

A4: It is not recommended to store diluted working solutions for extended periods. Isoflavones can be unstable in aqueous solutions, especially at neutral to alkaline pH.[2] It is best practice to prepare fresh working dilutions from your frozen stock solution for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light for no more than a few hours.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on related isoflavones, potential degradation can occur through:

  • Photodegradation: Direct photolysis upon exposure to light.[1]

  • Hydrolysis: Cleavage of the ether or other functional groups, especially at non-optimal pH.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Demethylation: The methoxy group could potentially be cleaved, converting it to other isoflavone derivatives.

Data Summary Table

ParameterRecommendationStability PeriodReference(s)
Powder Storage -20°C, desiccated, protected from lightUp to 3 yearsGeneral chemical stability guidelines
Stock Solution Solvent Anhydrous DMSON/AGeneral practice for isoflavones
Stock Solution Storage -80°CUp to 6 months[3]
-20°CUp to 1 month[3]
Working Solution Prepare fresh in aqueous buffer/mediaUse immediately[2]
pH Stability Optimal stability at slightly acidic to neutral pH (5.6-7.0)Varies with temperature[4]
Increased degradation at acidic (pH < 4) and alkaline (pH > 8) conditionsVaries with temperature[2][4]
Light Sensitivity Protect from lightN/A[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 284.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh out 2.84 mg of this compound powder.

  • Dissolution: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

G cluster_0 Preparation Workflow A Weigh 2.84 mg of This compound B Add 1 mL of anhydrous DMSO A->B C Vortex and/or Sonicate until fully dissolved B->C D Aliquot into light-protected, single-use tubes C->D E Store at -80°C (long-term) or -20°C (short-term) D->E

Caption: Workflow for preparing a 10 mM this compound stock solution.

Protocol 2: Assessment of Stock Solution Stability by HPLC-UV

This protocol provides a general method to assess the stability of a this compound stock solution over time.

Materials:

  • This compound stock solution (to be tested)

  • Freshly prepared this compound standard solution of the same concentration (as a control)

  • HPLC system with a UV detector and a C18 column

  • HPLC-grade acetonitrile and water

  • Acetic acid or formic acid

Procedure:

  • Sample Preparation:

    • Thaw an aliquot of the stored stock solution and a freshly prepared standard solution.

    • Dilute both samples to a suitable concentration for HPLC analysis (e.g., 50 µM) using the mobile phase or a compatible solvent mixture.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., start with 20% B, ramp to 80% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~260 nm (or the λmax of this compound).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the fresh standard.

    • Look for a decrease in the peak area of this compound in the stored sample compared to the standard.

    • Observe the appearance of any new peaks in the stored sample, which may indicate degradation products.

    • Calculate the percentage of remaining this compound in the stored sample relative to the fresh standard.

G cluster_0 HPLC Stability Assessment A Prepare dilutions of stored stock and fresh standard B Inject onto C18 column A->B C Run gradient elution (ACN/H2O with acid) B->C D Detect at ~260 nm C->D E Analyze Chromatograms D->E F Compare peak areas and look for new peaks E->F

Caption: Workflow for assessing this compound stability via HPLC-UV.

References

Technical Support Center: Quenching of Fluorescence by 3'-Methoxydaidzein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescence quenching techniques to study the interactions of 3'-Methoxydaidzein. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of fluorescence quenching experiments with this compound?

Fluorescence quenching is a powerful technique to study the interaction of this compound with fluorescent molecules, particularly biomacromolecules like proteins and nucleic acids. A primary application is to characterize the binding of this compound to a protein by observing the quenching of the protein's intrinsic fluorescence, often from tryptophan residues. This can provide insights into binding affinity, mechanisms, and conformational changes.[1][2]

Q2: What are the common mechanisms of fluorescence quenching that I should be aware of?

Fluorescence quenching can occur through several mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching (formation of a ground-state complex).[3] Other possibilities include Förster Resonance Energy Transfer (FRET) if there is spectral overlap between the fluorophore's emission and the quencher's absorption.[4] Understanding the quenching mechanism is crucial for correctly interpreting your data.

Q3: How can I differentiate between static and dynamic quenching in my experiment with this compound?

The primary method to distinguish between static and dynamic quenching is by observing the effect of temperature on the quenching constant. In dynamic quenching, the quenching rate constant typically increases with temperature due to increased diffusion. Conversely, in static quenching, the stability of the ground-state complex usually decreases with increasing temperature, leading to a lower quenching constant.[5] Additionally, fluorescence lifetime measurements can be diagnostic; dynamic quenching affects the excited-state lifetime, while static quenching does not.[4]

Troubleshooting Guides

Problem 1: I am observing a decrease in fluorescence intensity, but I am not sure if it is true quenching or an artifact.

Possible Cause: Inner Filter Effect. This is a common artifact where the quencher (this compound) absorbs either the excitation light intended for the fluorophore or the emitted fluorescence.[4]

Solution:

  • Measure the absorbance spectrum of this compound. Check for significant absorption at the excitation and emission wavelengths of your fluorophore.

  • Apply a correction for the inner filter effect. The following formula can be used to correct the observed fluorescence intensity: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where A_ex and A_em are the absorbances of this compound at the excitation and emission wavelengths, respectively.

  • Keep the overall absorbance of the solution low. It is recommended to work with solutions where the absorbance at the excitation wavelength is less than 0.1 to minimize this effect.[5]

Problem 2: My fluorescence readings are inconsistent and not reproducible.

Possible Causes & Solutions:

  • Sample Preparation: Inconsistent sample preparation can lead to significant errors. Ensure that the concentrations of both the fluorophore and this compound are accurate and that the buffer conditions (pH, ionic strength) are consistent across all samples.

  • Temperature Fluctuations: Fluorescence intensity is sensitive to temperature changes.[6] Use a temperature-controlled cuvette holder in your fluorometer to maintain a constant temperature throughout the experiment.

  • Photobleaching: Prolonged exposure of the sample to the excitation light can lead to the degradation of the fluorophore, causing a decrease in fluorescence intensity over time.[7] Minimize the exposure time and use the lowest necessary excitation intensity.

  • Instrumental Drift: The calibration of fluorescence instruments can drift over time.[6] Ensure your instrument is properly calibrated and allow it to warm up before taking measurements.

Problem 3: I am not observing any significant quenching of my protein's fluorescence by this compound.

Possible Causes & Solutions:

  • No Interaction: It is possible that under your experimental conditions, there is no significant binding between this compound and the protein.

  • Inappropriate Concentrations: The concentration range of this compound may be too low to cause detectable quenching. Try increasing the concentration of the quencher.

  • Solvent Effects: The solvent or buffer system might be interfering with the interaction.[6] Consider if components of your buffer could be interacting with either the protein or this compound.

  • Fluorophore Accessibility: The fluorescent residue (e.g., tryptophan) might be buried within the protein structure and inaccessible to the quencher.[8]

Data Presentation

Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with Human Serum Albumin (HSA)

ParameterValueUnitsConditions
Stern-Volmer Constant (Ksv) at 298 K1.2 x 10^4M^-1pH 7.4, λex = 295 nm
Stern-Volmer Constant (Ksv) at 310 K0.9 x 10^4M^-1pH 7.4, λex = 295 nm
Quenching MechanismStatic-Based on temperature dependence
Binding Constant (Ka) at 298 K1.5 x 10^4M^-1
Number of Binding Sites (n)~1
ΔG (Gibbs Free Energy) at 298 K-23.8kJ/mol
ΔH (Enthalpy Change)-15.2kJ/mol
ΔS (Entropy Change)28.8J/mol·K

Experimental Protocols

Protocol: Characterization of this compound and Human Serum Albumin (HSA) Interaction by Fluorescence Quenching Titration

1. Materials and Reagents:

  • Human Serum Albumin (HSA)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectro-grade solvents (e.g., ethanol or DMSO for stock solution of this compound)

2. Instrument and Settings:

  • Fluorescence Spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvette (1 cm path length).

  • Excitation Wavelength: 295 nm (to selectively excite tryptophan residues).

  • Emission Wavelength Range: 310 - 450 nm.

  • Excitation and Emission Slit Widths: 5 nm.

3. Stock Solution Preparation:

  • Prepare a stock solution of HSA (e.g., 100 µM) in phosphate buffer.

  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol), ensuring the final solvent concentration in the cuvette is minimal (<1%) to avoid affecting protein structure.

4. Titration Procedure:

  • Pipette a fixed volume of HSA solution (e.g., 2 mL of 5 µM) into the cuvette.

  • Place the cuvette in the temperature-controlled holder and allow it to equilibrate (e.g., at 298 K).

  • Record the fluorescence emission spectrum of the HSA solution alone.

  • Add small aliquots of the this compound stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the additions until no further significant change in fluorescence is observed or until the desired concentration range is covered.

5. Data Analysis:

  • Correct the fluorescence intensity data for the inner filter effect if necessary.

  • Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

  • For static quenching, determine the binding constant (Ka) and the number of binding sites (n) using the double logarithm equation: log[(F0 - F)/F] = log(Ka) + n log[Q].

  • Repeat the experiment at different temperatures (e.g., 303 K, 310 K) to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) using the van't Hoff equation.

Mandatory Visualizations

experimental_workflow prep Preparation of Stock Solutions (HSA and this compound) setup Instrument Setup (Fluorometer, Temp Control) prep->setup titration Fluorescence Titration (Add this compound to HSA) setup->titration measurement Record Fluorescence Spectra titration->measurement measurement->titration Repeat for each concentration correction Data Correction (Inner Filter Effect) measurement->correction analysis Data Analysis (Stern-Volmer & Binding Plots) correction->analysis results Determine Quenching Mechanism, Binding Constants, Thermodynamics analysis->results

Caption: Experimental workflow for a fluorescence quenching study.

quenching_mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_S F FQ_S F-Q Complex (Non-fluorescent) F_S->FQ_S Q_S Q Q_S->FQ_S F_D F F_star_D F* (Excited State) F_D->F_star_D hv F_star_D->F_D Fluorescence F_star_D->F_D Collision with Q Q_D Q

Caption: Comparison of static and dynamic quenching mechanisms.

troubleshooting_tree issue Inconsistent/Low Quenching Signal check_ife Check for Inner Filter Effect? issue->check_ife ife_yes Yes: Apply Correction check_ife->ife_yes Yes ife_no No check_ife->ife_no No check_temp Is Temperature Controlled? ife_no->check_temp temp_no No: Use Temp Controller check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_conc Are Concentrations Correct? temp_yes->check_conc conc_no No: Remake Solutions check_conc->conc_no No conc_yes Yes check_conc->conc_yes Yes check_photobleaching Check for Photobleaching? conc_yes->check_photobleaching photo_yes Yes: Reduce Exposure check_photobleaching->photo_yes Yes photo_no No: Possible Weak/No Interaction check_photobleaching->photo_no No

References

Technical Support: Overcoming Poor Water Solubility of 3'-Methoxydaidzein for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the challenges associated with the poor water solubility of 3'-Methoxydaidzein in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for this compound and related isoflavones.[1][2] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor water solubility.[3][4] While slight solubility can be achieved in methanol with sonication, DMSO is generally the preferred choice for creating high-concentration stock solutions.[1]

Q2: How should I prepare working solutions for cell-based assays from a DMSO stock to avoid toxicity?

When preparing working solutions for in vitro assays, it is critical to minimize the final concentration of DMSO to prevent solvent-induced artifacts or cytotoxicity.[5] High concentrations of DMSO (typically above 1%) can interfere with assay results and negatively impact cell viability.[6]

The standard procedure involves serial dilution of the high-concentration DMSO stock into your aqueous cell culture medium or assay buffer. Always aim to keep the final DMSO concentration in your assay well below 1%, with 0.1% to 0.5% being a commonly accepted range. Crucially, the same final concentration of DMSO must be used in all experimental conditions, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.[6]

Q3: I am observing precipitation when I add my this compound DMSO stock to my aqueous buffer. What should I do?

This is a common issue when a compound that is highly soluble in a non-aqueous solvent is introduced into an aqueous system. This "crashing out" occurs because the compound's solubility limit in the final aqueous solution is exceeded. The following flowchart provides a systematic approach to troubleshooting this problem.

G start Precipitation observed in aqueous assay buffer step1 Is the final compound concentration essential? start->step1 step2 Reduce the final concentration of this compound. Prepare a new dilution series. step1->step2 No step3 Gently vortex or sonicate the final solution. Does it redissolve? step1->step3 Yes step2->step3 step4 Proceed with the assay. Visually inspect for precipitation before adding to cells. step3->step4 Yes step5 The concentration exceeds the aqueous solubility limit. Consider alternative methods. step3->step5 No step6 Use Cyclodextrin Complexation step5->step6 step7 Use a Nanoparticle Formulation step5->step7

Caption: Troubleshooting workflow for compound precipitation.

Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

Yes, several advanced formulation strategies can enhance the aqueous solubility of poorly soluble compounds, reducing the reliance on organic co-solvents. The two most common and effective approaches for compounds like isoflavones are:

  • Cyclodextrin Complexation: This involves encapsulating the hydrophobic drug molecule within the hydrophobic core of a cyclodextrin, creating a water-soluble inclusion complex.[7][8]

  • Nanoparticle Formulations: These methods involve encapsulating the drug within a nano-sized carrier, such as a solid lipid nanoparticle (SLN) or a polymeric nanoparticle.[9][10][11] This approach increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[12]

Q5: How do cyclodextrins work to improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] When a poorly water-soluble molecule like this compound is mixed with cyclodextrins in an aqueous solution, the hydrophobic part of the molecule can partition into the non-polar interior of the cyclodextrin. This process, known as inclusion complexation, effectively shields the hydrophobic drug from water, forming a new, more water-soluble complex. Studies on the related compound daidzein show it forms a 1:1 stoichiometric inclusion complex with various cyclodextrins, significantly improving its solubility.[7]

G cluster_2 Water-Soluble Complex compound This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex cd->complex compound_in 3'-MD

Caption: Mechanism of cyclodextrin inclusion complexation.

Quantitative Data Summary

While specific solubility data for this compound is limited, data from its parent compound, daidzein, provides a strong reference for solvent selection. The solubility of daidzein in various organic solvents generally increases with temperature.

SolventRelative Solubility at a Given Temperature
Dimethyl sulfoxide (DMSO)Highest
N-Methyl-2-pyrrolidone (NMP)High
Dimethylformamide (DMF)High
Tetrahydrofuran (THF)Moderate
AcetoneModerate
EthanolLowest
This table is adapted from solubility data for daidzein, which is expected to show similar trends for this compound.[14]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions using DMSO

  • Stock Solution (e.g., 10 mM):

    • Weigh out the required amount of this compound powder (Molar Mass: 284.26 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 10 mM, dissolve 2.84 mg in 1 mL of DMSO).

    • Vortex thoroughly and/or sonicate briefly in a water bath to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[15]

  • Working Solution:

    • Thaw one aliquot of the stock solution.

    • Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium or assay buffer to reach the final desired concentrations.

    • Example: To make a 10 µM working solution in 1 mL of media from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of media. The final DMSO concentration will be 0.1%.

    • Vortex the working solution gently immediately after dilution. Use immediately.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol is based on established methods for forming inclusion complexes with isoflavones like daidzein.[7][16]

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at a specified concentration.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Seal the container and shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow equilibrium to be reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • The clear filtrate is your aqueous solution of the this compound-cyclodextrin complex. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 3: General Workflow for Preparing Isoflavone-Loaded Polymeric Nanoparticles

The following diagram outlines a common workflow for the emulsion-solvent diffusion method, which has been successfully used to prepare daidzein-loaded PLGA nanoparticles.[9]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve this compound and Polymer (e.g., PLGA) in an organic solvent (e.g., Ethyl Acetate) C 3. Add the organic phase to the aqueous phase dropwise while homogenizing to form an emulsion A->C B 2. Prepare an aqueous solution containing a stabilizer (e.g., PVA) B->C D 4. Stir for several hours to allow the organic solvent to evaporate C->D E 5. Nanoparticle suspension is formed D->E F 6. Collect nanoparticles via centrifugation or lyophilization E->F

Caption: Workflow for polymeric nanoparticle formulation.

References

Technical Support Center: Addressing Autofluorescence of 3'-Methoxydaidzein in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the autofluorescence of 3'-Methoxydaidzein during fluorescence imaging experiments.

Troubleshooting Guide

Issue: High background fluorescence obscuring the signal of interest.

High background fluorescence is a common issue when working with autofluorescent compounds like this compound. This guide provides a step-by-step approach to identify and mitigate the sources of unwanted fluorescence.

Step 1: Characterize the Autofluorescence of this compound.

Before troubleshooting, it is crucial to determine the spectral properties of this compound's autofluorescence in your experimental setup.

  • Action: Prepare a control sample containing only the cells or tissue treated with this compound (without your specific fluorescent labels).

  • Procedure: Image this control sample using a wide range of excitation and emission filters to determine the optimal excitation and peak emission wavelengths of the compound's autofluorescence.[1][2] A lambda scan on a confocal microscope is highly recommended for this purpose.[1][2]

  • Expected Outcome: You will have a spectral profile of this compound's autofluorescence, which will inform your choice of fluorophores and imaging parameters. Flavonoids, like daidzein derivatives, often exhibit broad fluorescence in the blue-green region of the spectrum.[3]

Step 2: Optimize Your Imaging Protocol.

Based on the spectral characteristics of this compound, you can adjust your imaging protocol to minimize its contribution to the overall signal.

  • Action: Select fluorophores with emission spectra that are spectrally well-separated from the autofluorescence of this compound.

  • Procedure: Choose fluorophores that emit in the red or far-red regions of the spectrum, as endogenous autofluorescence is typically lower at these longer wavelengths.[1][4][5][6] Modern dyes with narrow emission spectra are preferable to minimize spectral overlap.[1][2][5]

  • Action: Use appropriate filter sets.

  • Procedure: Employ narrow band-pass emission filters to specifically collect the signal from your chosen fluorophore while excluding the autofluorescence from this compound.[2]

  • Action: Adjust imaging parameters.

  • Procedure: Minimize the exposure time and laser power for the channels where autofluorescence is most prominent.

Step 3: Implement Autofluorescence Reduction Techniques.

If optimizing the imaging protocol is insufficient, various experimental techniques can be employed to reduce autofluorescence.

  • Action: Chemical Quenching.

  • Procedure: Treat your samples with a quenching agent. Common options include:

    • Sudan Black B: Effective for lipofuscin-like autofluorescence, but it can introduce a dark precipitate and has its own fluorescence in the far-red.[4][7]

    • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence from fixation, but its effectiveness can be variable.[4][5][6]

    • Eriochrome Black T: Can reduce autofluorescence but may interfere with certain fluorescent channels.[8]

    • Trypan Blue: Can quench autofluorescence but may also reduce the specific signal.[7]

  • Action: Photobleaching.

  • Procedure: Intentionally expose the sample to high-intensity light at the excitation wavelength of the autofluorescence before acquiring your actual data. This can selectively destroy the autofluorescent molecules.[2][7]

  • Action: Computational Correction.

  • Procedure: Use spectral unmixing or background subtraction techniques.

    • Spectral Unmixing: If you have a spectral detector on your confocal microscope, you can acquire the emission spectrum of the autofluorescence from a control sample and then computationally subtract this "autofluorescence signature" from your experimental images.[9]

    • Background Subtraction: In simpler cases, you can acquire an image in a "dummy" channel where only autofluorescence is detected and subtract a fraction of this image from your signal channel.[9]

Workflow for Addressing this compound Autofluorescence

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Mitigation Strategies cluster_3 Implementation & Evaluation A High Background Fluorescence Observed B Prepare Control Sample (Cells + this compound only) A->B C Perform Lambda Scan/ Acquire Images with Multiple Filters B->C D Determine Excitation and Emission Spectra of Autofluorescence C->D E Strategy 1: Spectral Separation D->E F Strategy 2: Chemical Quenching D->F G Strategy 3: Photobleaching D->G H Strategy 4: Computational Correction D->H I Select Far-Red Fluorophore with Narrow Emission E->I J Treat with Sudan Black B or Sodium Borohydride F->J K Expose to High-Intensity Light Before Imaging G->K L Use Spectral Unmixing or Background Subtraction H->L M Acquire Final Image I->M J->M K->M L->M N Evaluate Signal-to-Noise Ratio M->N O Problem Solved N->O High SNR P Re-evaluate and Combine Strategies N->P Low SNR P->E

Caption: A workflow diagram for troubleshooting this compound autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem with this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light.[5] this compound, being a flavonoid, is an inherently fluorescent molecule. This becomes a problem in fluorescence imaging when its emission spectrum overlaps with that of the fluorescent probes you are using to label your target of interest, leading to a high background signal and difficulty in distinguishing your specific signal.[3]

Q2: I don't have a confocal microscope with a spectral detector. Can I still deal with autofluorescence?

A2: Yes. While spectral imaging is a powerful tool, you can still effectively manage autofluorescence with a standard epifluorescence microscope. The key is to carefully select your fluorophores and filters. Choose a fluorophore that emits in the red or far-red, where autofluorescence is typically weaker.[1][4] Use a filter set with a narrow band-pass emission filter that is tightly matched to your fluorophore's emission peak. Additionally, you can try chemical quenching methods or photobleaching.[2][7]

Q3: Will changing my fixation method help reduce autofluorescence?

A3: Yes, the fixation method can significantly impact autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[6][7] Glutaraldehyde is a stronger cross-linker and generally produces more autofluorescence than formaldehyde.[6][7] If compatible with your experiment, consider using an organic solvent fixative like ice-cold methanol or ethanol, which may result in lower autofluorescence.[5][10] If you must use an aldehyde fixative, keep the fixation time to a minimum.[4][5][6]

Q4: How do I perform background subtraction correctly?

A4: Proper background subtraction requires a control. An ideal control is a sample prepared in the exact same way as your experimental sample but lacking your fluorescent probe.

  • Acquire an image of your experimental sample in your channel of interest.

  • Acquire an image of the control sample using the identical settings. This image represents the autofluorescence.

  • In your image analysis software, subtract the image of the control sample from your experimental sample image. More advanced methods might involve subtracting a fraction of the autofluorescence image, which can be determined by analyzing regions of your experimental image that should not contain your specific signal.[9]

Q5: Can the autofluorescence of this compound be used for imaging?

A5: Potentially, yes. If the distribution of this compound itself is of interest, its intrinsic fluorescence can be leveraged for label-free imaging.[3] This would involve characterizing its spectral properties and using imaging settings optimized for its detection.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the principles of spectral separation for minimizing the impact of this compound autofluorescence.

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Range
This compound (Hypothetical)390460Blue-Green
DAPI358461Blue
FITC / Alexa Fluor 488495519Green
TRITC / Alexa Fluor 555555580Orange-Red
Alexa Fluor 647650668Far-Red

Table 2: Signal-to-Background Ratio with Different Fluorophores in the Presence of this compound Autofluorescence (Hypothetical Data).

FluorophoreEmission ChannelSignal Intensity (a.u.)Background (Autofluorescence) (a.u.)Signal-to-Background Ratio
Alexa Fluor 488500-550 nm8004002.0
Alexa Fluor 555560-610 nm8501505.7
Alexa Fluor 647660-710 nm9005018.0

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence using Confocal Microscopy.

  • Sample Preparation: Prepare your cells or tissue as you would for your experiment, including treatment with this compound. Do not add any other fluorescent labels.

  • Microscope Setup: Turn on the confocal microscope and lasers.

  • Mount Sample: Place your control sample on the microscope stage.

  • Find Focus: Using brightfield or DIC, locate and focus on the region of interest.

  • Lambda Scan:

    • Set the excitation wavelength to a value where you expect this compound to absorb (e.g., 405 nm).

    • Configure the detector to perform a lambda scan, acquiring a series of images at different emission wavelengths (e.g., from 410 nm to 700 nm in 5 or 10 nm steps).

    • Acquire the spectral data.

  • Data Analysis:

    • Use the microscope software to generate an emission spectrum from a region of the sample containing the cells/tissue.

    • The peak of this spectrum is the emission maximum for that excitation wavelength.

    • Repeat the lambda scan with different excitation wavelengths (e.g., 355 nm, 488 nm) to fully characterize the spectral properties.

Protocol 2: Sudan Black B Staining to Quench Autofluorescence.

  • Sample Preparation: After fixation and permeabilization, wash the sample three times with PBS.

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubation: Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Washing:

    • Briefly rinse the sample with 70% ethanol to remove excess Sudan Black B.

    • Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Proceed with Immunostaining: Continue with your standard immunolabeling protocol.

Signaling Pathway Visualization

While this compound's mechanism of action may involve multiple signaling pathways, a common pathway influenced by flavonoids is the MAPK/ERK pathway. The following diagram illustrates a simplified representation of this pathway.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->Raf

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target of this compound.

References

Technical Support Center: LC-MS/MS Analysis of 3'-Methoxydaidzein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 3'-Methoxydaidzein.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2] For isoflavones like this compound, which can be present at low concentrations, mitigating matrix effects is crucial for reliable bioanalysis.

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: Effective sample preparation is the first line of defense against matrix effects. The choice of technique depends on the biological matrix and the physicochemical properties of this compound. Common methods include:

  • Liquid-Liquid Extraction (LLE): This technique partitions this compound into an organic solvent, leaving many matrix components behind in the aqueous phase. It is a cost-effective method for cleaning up complex samples.

  • Solid-Phase Extraction (SPE): SPE offers more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. For isoflavones, reversed-phase (C18) or mixed-mode cartridges are often employed.

  • Protein Precipitation (PPT): This is a simpler but less clean method where a solvent like acetonitrile is used to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, which are a significant source of ion suppression.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: Several experimental approaches can be used to evaluate matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3]

  • Pre-extraction and Post-extraction Spiking: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (post-extraction) and before extraction (pre-extraction). This allows for the quantitative assessment of matrix effects and extraction recovery.[1]

Q4: What are the expected MRM transitions for this compound?

A4: While specific validated transitions for this compound may need to be optimized in your laboratory, based on its structure (a methoxylated derivative of daidzein), we can predict likely fragmentation patterns. Daidzein (precursor ion [M-H]⁻ at m/z 253) shows characteristic product ions. For this compound, with a molecular weight of 284.28 g/mol , the precursor ion in negative mode would be at m/z 283. A likely fragmentation would involve the loss of a methyl group (CH₃), resulting in a major product ion.

Example MRM Transitions for this compound (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound283.1268.1 (Loss of CH₃)To be optimized
This compound283.1Other fragmentsTo be optimized
Internal Standard(e.g., d₃-3'-Methoxydaidzein)(To be determined)To be optimized

Note: These are predicted transitions and require experimental verification and optimization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Matrix components co-eluting with the analyte.1. Use a guard column and replace the analytical column if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Improve sample cleanup or modify the chromatographic gradient to better separate the analyte from interferences.
High Signal Variability (Poor Precision) 1. Significant and variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of the analyte in the matrix or autosampler.1. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. 2. Automate sample preparation steps where possible and ensure consistent vortexing and evaporation times. 3. Perform stability studies to assess the analyte's stability under different storage and processing conditions.
Low Signal Intensity (Ion Suppression) 1. Co-eluting matrix components, particularly phospholipids. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction.1. Enhance sample cleanup using a more selective method (e.g., switch from PPT to SPE). 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. Consider using a different ionization source (e.g., APCI) as it can be less susceptible to matrix effects than ESI.[2] 3. Evaluate and optimize the extraction procedure to improve recovery.
Unexpected High Signal (Ion Enhancement) 1. Co-eluting matrix components that improve ionization efficiency. 2. Contamination of the system or reagents.1. Improve chromatographic separation to resolve the analyte from the enhancing species. 2. Run blank samples to check for system contamination and use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) using the chosen sample preparation method. Spike this compound and IS into the final, dried, and reconstituted extract.

    • Set C (Pre-extraction Spike): Spike this compound and IS into the blank biological matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma diluted with buffer).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extraction Extraction (LLE or SPE) sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_nrf2 NRF2/HO-1 Pathway cluster_apoptosis Apoptosis ROS Reactive Oxygen Species (ROS) NRF2 NRF2 Activation ROS->NRF2 Caspase3 Caspase-3 Activation ROS->Caspase3 Methoxydaidzein This compound (or its derivatives) Methoxydaidzein->NRF2 Activates Methoxydaidzein->Caspase3 Inhibits HO1 HO-1 Expression NRF2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->ROS Inhibits Apoptosis Cell Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway of this compound derivatives.

References

Technical Support Center: Optimizing HPLC Gradient for Isoflavone Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isoflavone metabolites using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during HPLC gradient optimization for isoflavone analysis in a question-and-answer format.

Q1: Why am I seeing poor peak shape, such as peak tailing or fronting, for my isoflavone metabolites?

A1: Poor peak shape is a common issue in HPLC analysis.

  • Peak Tailing: This can be caused by several factors, including interactions between basic analytes and acidic silanol groups on the column stationary phase.[1] To address this, consider the following:

    • Mobile Phase Additives: Incorporate additives into your mobile phase to reduce peak tailing and improve peak shape.[2][3] Acetic acid, formic acid, or trifluoroacetic acid are commonly used modifiers.[3][4] Deep eutectic solvents (DESs) have also been shown to be effective.[2][3][5]

    • Column Choice: Use a base-deactivated reversed-phase column (e.g., C18) to minimize interactions with residual silanol groups.[1]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.[6]

  • Peak Fronting: This is often an indication of column overload.[1] Try the following:

    • Reduce Sample Concentration: Decrease the amount of sample injected onto the column.[1]

    • Increase Column Capacity: Use a column with a larger internal diameter.[1]

Q2: My retention times are shifting from run to run. What could be the cause?

A2: Retention time shifts can compromise the reliability of your results.[7] Here are some potential causes and solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.[7]

    • Accurate Measurement: Ensure accurate and consistent measurement of all mobile phase components.

    • Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump, which can lead to flow rate fluctuations.[8]

  • Pump Issues: The HPLC pump is critical for delivering a consistent flow rate.

    • Leaks: Check for leaks in the pump and fittings, as this can lead to a drop in pressure and an increase in retention times.[6][7][9]

    • Pump Seals: Worn pump seals can also cause inconsistent flow rates.[8]

  • Column Equilibration: Insufficient column equilibration between gradient runs can lead to shifting retention times.[7] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q3: I'm observing a noisy or drifting baseline. How can I fix this?

A3: A stable baseline is essential for accurate quantification.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise and drift, especially in gradient elution.[10]

    • High-Purity Solvents: Use high-purity, HPLC-grade solvents.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it through a 0.22 µm or 0.45 µm filter.[9]

  • Detector Issues: The detector can also be a source of baseline problems.

    • Lamp Failure: A deteriorating detector lamp can cause baseline noise.

    • Contaminated Flow Cell: A dirty flow cell can lead to a drifting baseline. Flush the flow cell with an appropriate solvent.

  • Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, can cause sharp spikes in the baseline.[8] Ensure proper degassing of the mobile phase.

Q4: I am not getting adequate separation of my isoflavone metabolites. What can I do to improve resolution?

A4: Achieving baseline separation of structurally similar isoflavone metabolites can be challenging.

  • Gradient Optimization: The gradient profile is a powerful tool for optimizing separation.

    • Shallow Gradient: A shallower gradient (slower increase in the percentage of the strong solvent) can improve the resolution of closely eluting peaks.[11]

    • Scouting Run: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the approximate elution time of your compounds of interest. Then, create a more focused, shallower gradient in that region.[11]

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile and methanol are the most common organic solvents used for reversed-phase HPLC of isoflavones.[12] Acetonitrile generally provides better resolution for complex mixtures.

    • Additives: As mentioned earlier, mobile phase additives like acids can improve peak shape and selectivity.[3]

  • Column Temperature: Increasing the column temperature can sometimes improve separation efficiency and reduce analysis time.[5][6] However, be mindful that high temperatures can degrade certain columns. A column temperature of 35°C is often a good starting point.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient for separating isoflavone metabolites?

A1: A common starting point for a reversed-phase HPLC gradient for isoflavone analysis is a C18 column with a mobile phase consisting of water (A) and acetonitrile (B), both containing a small amount of an acid modifier like 0.1% formic acid or acetic acid.[14][15] A linear gradient from a low percentage of B (e.g., 10-20%) to a high percentage of B (e.g., 80-90%) over 30-60 minutes is a good initial approach.

Q2: How do I choose the right column for isoflavone analysis?

A2: C18 columns are the most widely used stationary phases for the separation of isoflavones and their metabolites due to their hydrophobicity, which allows for good retention and separation of these compounds.[12][14][16] Columns with a particle size of 3.5 µm or 5 µm are common choices.[14][15]

Q3: What detection wavelength is typically used for isoflavone analysis?

A3: Isoflavones have a strong UV absorbance. The most commonly used detection wavelengths are around 254 nm or 262 nm.[12][15] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification.

Data Presentation

Table 1: Example HPLC Gradient Programs for Isoflavone Separation

Time (min)% Solvent A (Water w/ 0.1% Formic Acid)% Solvent B (Acetonitrile w/ 0.1% Formic Acid)Reference
Method 1 [15]
0955
255050
30595
35595
36955
45955
Method 2 [4][13]
0928
29010
38812
107822
117723
126535
135050
165050
20928

Table 2: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationEffect on Chromatography
Acetic Acid0.1%Improves peak shape, especially for acidic compounds.[3][14]
Formic Acid0.1%Improves peak shape and is compatible with mass spectrometry.[15]
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, can significantly improve peak shape but may suppress MS signal.[4]
Deep Eutectic Solvents (DESs)0.1%Can reduce peak tailing and improve peak shape.[2][3][5]

Experimental Protocols

Protocol 1: Standard Preparation for HPLC Analysis

  • Stock Solutions: Prepare individual stock solutions of isoflavone standards (e.g., daidzein, genistein, glycitein) in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase to create a calibration curve covering the expected concentration range of the samples.

  • Storage: Store stock and working standard solutions at -20°C in amber vials to prevent degradation.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma, Urine)

  • Extraction: Isoflavones and their metabolites can be extracted from biological fluids using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16]

    • SPE: Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute the isoflavones with a stronger organic solvent like methanol or acetonitrile.

    • LLE: Extract the sample with a water-immiscible organic solvent such as ethyl acetate.

  • Hydrolysis (Optional): To analyze total isoflavones (aglycones + conjugates), an enzymatic (e.g., with β-glucuronidase/sulfatase) or acid hydrolysis step can be performed to cleave the conjugated moieties.[12][16]

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[4]

Visualizations

Troubleshooting_Workflow start Start: HPLC Problem Encountered problem Identify the Problem start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape e.g. retention_shift Retention Time Shift problem->retention_shift e.g. baseline_issue Baseline Noise/Drift problem->baseline_issue e.g. poor_separation Inadequate Separation problem->poor_separation e.g. solution_peak Check Mobile Phase Additives Check Column Condition Reduce Sample Concentration peak_shape->solution_peak solution_retention Check Mobile Phase Prep Inspect Pump for Leaks Ensure Column Equilibration retention_shift->solution_retention solution_baseline Use High-Purity Solvents Degas Mobile Phase Check Detector Lamp/Cell baseline_issue->solution_baseline solution_separation Optimize Gradient (Slope) Adjust Mobile Phase Change Column Temperature poor_separation->solution_separation end Problem Resolved solution_peak->end solution_retention->end solution_baseline->end solution_separation->end HPLC_Gradient_Optimization start Start: Develop HPLC Method scouting Perform Scouting Gradient (e.g., 5-95% B in 30 min) start->scouting evaluate Evaluate Chromatogram scouting->evaluate good_sep Good Separation evaluate->good_sep Yes poor_sep Poor Separation evaluate->poor_sep No final Final Validated Method good_sep->final optimize Optimize Gradient poor_sep->optimize shallow Make Gradient Shallower Around Eluting Peaks optimize->shallow adjust_mobile Adjust Mobile Phase (e.g., Additive, Solvent) optimize->adjust_mobile shallow->evaluate adjust_mobile->evaluate

References

Validation & Comparative

Genistein vs. 3'-Methoxydaidzein: A Comparative Analysis of Anticancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, isoflavones, a class of phytoestrogens predominantly found in soy products, have garnered significant attention for their potential anticancer properties. Among these, genistein and its structural analog daidzein are the most extensively studied. This guide provides a detailed comparison of the anticancer potency of genistein and a daidzein derivative, 3'-Methoxydaidzein, aimed at researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this compound's anticancer activity, this comparison will primarily focus on the well-established effects of genistein and daidzein, followed by a discussion on the potential implications of the 3'-methoxy substitution based on structure-activity relationship principles.

Comparative Anticancer Potency: Genistein vs. Daidzein

Genistein has consistently demonstrated greater potency in inhibiting the growth of various cancer cell lines when compared to daidzein.[1][2] This difference in potency is reflected in their respective half-maximal inhibitory concentration (IC50) values, with genistein generally exhibiting lower IC50 values across multiple cancer types.

Data Summary of IC50 Values:

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Genistein A549Lung CancerDose-dependent inhibition[1]
PaCa-2Pancreatic CancerDose-dependent inhibition[1]
MDA-MB-231Breast CancerDose-dependent inhibition[1]
PC-3Prostate CancerDose-dependent inhibition[1]
Ovarian Cancer CellsOvarian Cancer27-148 (Growth Inhibition)[2]
Ovarian Cancer CellsOvarian Cancer15-150 (Colony Formation)[2]
Daidzein A549Lung CancerNo inhibition up to 40 µM[1]
PaCa-2Pancreatic CancerNo inhibition up to 40 µM[1]
MDA-MB-231Breast CancerNo inhibition up to 40 µM[1]
PC-3Prostate CancerWeak inhibition[1]
SKOV3Ovarian Cancer20[3]
Moody (normal ovarian)-100[3]

Mechanisms of Action: A Deeper Dive

Both genistein and daidzein exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, albeit with differing efficacy and through distinct molecular pathways.

Apoptosis Induction

Genistein is a potent inducer of apoptosis in a wide range of cancer cells. Its pro-apoptotic effects are mediated through multiple signaling pathways, including the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of pro-survival pathways like NF-κB and Akt.

Daidzein also induces apoptosis, often associated with the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[4] However, studies suggest that its apoptotic effects are generally less potent than those of genistein.[5]

Cell Cycle Arrest

A key difference in the mechanism of action between genistein and daidzein lies in their effect on the cell cycle. Genistein typically induces cell cycle arrest at the G2/M phase in prostate cancer cells.[6] In contrast, daidzein tends to cause an arrest at the G0/G1 phase of the cell cycle in the same cell lines.[6] This suggests that these two isoflavones, despite their structural similarities, engage different cellular machinery to halt cancer cell proliferation.

The Enigma of this compound

Direct experimental data on the anticancer potency and mechanisms of this compound is scarce in publicly available literature. One source indicates it possesses antioxidant and antiplatelet activity and acts as a sodium channel inhibitor, but its cytotoxic effects on cancer cells are not detailed.

Based on structure-activity relationship studies of flavonoids, the addition of a methoxy group can have variable effects on anticancer activity. In some cases, methoxylation can enhance the potency of flavonoids. For instance, the methoxylated isoflavone formononetin has demonstrated anticancer potential through the modulation of various signaling pathways, including STAT3, PI3K/Akt, and MAPK. The presence of a methoxy group can influence the lipophilicity and bioavailability of a compound, potentially altering its cellular uptake and interaction with molecular targets. However, without direct experimental evidence, the precise impact of the 3'-methoxy group on daidzein's anticancer activity remains speculative. Further research is imperative to elucidate the specific anticancer profile of this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Cell Viability and Proliferation Assays (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 700 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the test compounds (genistein, daidzein, or this compound) or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_genistein Genistein cluster_daidzein Daidzein Genistein Genistein Akt PI3K/Akt Pathway Genistein->Akt Inhibits NFkB NF-κB Pathway Genistein->NFkB Inhibits Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) Genistein->Bcl2 G2M_Arrest G2/M Arrest Genistein->G2M_Arrest Apoptosis_G Apoptosis Caspases Caspase Activation Caspases->Apoptosis_G Bcl2->Caspases Daidzein Daidzein ROS ROS Production Daidzein->ROS G0G1_Arrest G0/G1 Arrest Daidzein->G0G1_Arrest Mito Mitochondrial Dysfunction ROS->Mito Apoptosis_D Apoptosis Mito->Apoptosis_D

Caption: Signaling pathways of Genistein and Daidzein in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Genistein / this compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Calculation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for comparing compound potency.

References

Comparative Analysis of Isoflavone Derivatives and Their Binding Affinities to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential binding of isoflavone derivatives to estrogen receptor subtypes α and β.

Isoflavones, a class of phytoestrogens found abundantly in soy products, have garnered significant attention for their potential roles in human health, attributed to their structural similarity to estradiol and their ability to bind to estrogen receptors (ERs).[1] These compounds exhibit varying affinities for the two main estrogen receptor subtypes, ERα and ERβ, which are distributed differently throughout the body and can mediate distinct physiological responses.[2][3] Understanding the comparative binding affinities and selectivity of isoflavone derivatives is crucial for the development of targeted therapies for a range of conditions, including menopausal symptoms, osteoporosis, cardiovascular disease, and certain cancers.[4][5]

Quantitative Comparison of Binding Affinities

The binding affinities of various isoflavone derivatives to ERα and ERβ have been extensively studied. The data presented below, summarized from multiple studies, highlights the preferential binding of many isoflavones to ERβ. The Relative Binding Affinity (RBA) is a common metric used, calculated by comparing the concentration of a test compound required to displace 50% of a radiolabeled estradiol tracer from the receptor (IC50) to the IC50 of unlabeled estradiol.[3][6]

Isoflavone DerivativeERα RBA (%)ERβ RBA (%)ERβ/ERα Selectivity RatioReference(s)
Genistein~0.2-5~6.8-36~7-30[1][6]
Daidzein~0.1-1~0.5-3~5-6[6]
S(-)-Equol~2.1~28~13[2][7]
R(+)-Equol~14.5~4.2~0.29[2]
GlyciteinLower than Genistein & DaidzeinLower than Genistein & Daidzein-[8][9]
Biochanin AHigher affinity for ERα than ERβLower affinity for ERα than ERβERα preferential[8][9]
FormononetinLow affinityLow affinity-[10]
CoumestrolHigh affinityHigh affinityERβ preferential[8][9]

Note: RBA values can vary between studies due to different experimental conditions. The data presented is a representative range.

Genistein, one of the most studied isoflavones, consistently demonstrates a strong preferential binding to ERβ.[1][6] Daidzein also shows selectivity for ERβ, although its overall affinity for both receptors is lower than that of genistein.[6] A particularly interesting derivative is equol, a metabolite of daidzein produced by gut microflora.[4] The S(-) enantiomer of equol exhibits significantly higher binding affinity for ERβ compared to its precursor daidzein and is comparable to genistein in its selectivity.[2][7] Conversely, the R(+) enantiomer shows a preference for ERα.[2] Other isoflavones like biochanin A show a preference for ERα, highlighting the structural nuances that dictate receptor selectivity.[8][9]

Experimental Protocols

The determination of estrogen receptor binding affinities for isoflavone derivatives is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.[1][6][11]

Estrogen Receptor Competitive Binding Assay

1. Materials and Reagents:

  • Receptors: Human recombinant ERα and ERβ proteins.[1]

  • Radioligand: [³H]-17β-estradiol (³H-E₂) with high specific activity.[1]

  • Unlabeled Competitors: 17β-estradiol (for standard curve), and test isoflavone derivatives.

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM dithiothreitol (DTT), and 10% glycerol. DTT should be added fresh.[11]

  • Hydroxyapatite (HAP) Slurry: 50% (w/v) in 50 mM Tris-HCl (pH 7.5).[1]

  • Washing Buffer: 40 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 mM KCl for ERα; 40 mM Tris-HCl (pH 7.5) for ERβ.[1]

  • Scintillation Cocktail.

2. Assay Procedure:

  • Preparation of Ligand Solutions: Prepare stock solutions of unlabeled 17β-estradiol and test isoflavones in 100% ethanol. Perform serial dilutions to create a range of concentrations.[1]

  • Reaction Mixture Preparation: In triplicate, combine the assay buffer, a fixed concentration of ³H-E₂ (e.g., 0.5-5 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test isoflavone derivative in microcentrifuge tubes.[1][11]

  • Receptor Addition: Add a predetermined amount of human recombinant ERα or ERβ protein (e.g., 2 nM final concentration) to each tube. The total reaction volume is typically 250-500 µL.[1]

  • Incubation: Incubate the reaction mixtures overnight (18-24 hours) at 4°C to reach equilibrium.[1][6]

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube and incubate for 15-30 minutes at 4°C with intermittent vortexing. The HAP binds to the receptor-ligand complexes.[1]

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 2-5 minutes at 4°C to pellet the HAP.[1]

    • Discard the supernatant containing the unbound radioligand.

    • Wash the HAP pellet multiple times with the appropriate ice-cold washing buffer, centrifuging and decanting the supernatant after each wash.[1]

  • Quantification:

    • After the final wash, resuspend the HAP pellet in a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis:

  • IC50 Determination: Plot the percentage of specifically bound ³H-E₂ against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound ³H-E₂.[1]

  • Relative Binding Affinity (RBA) Calculation: Calculate the RBA of the test compound using the following formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[3][6]

Signaling Pathways and Experimental Workflow

The interaction of isoflavones with estrogen receptors initiates a cascade of molecular events that ultimately modulate gene expression. The diagrams below illustrate the generalized signaling pathway and the experimental workflow for determining receptor binding.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Isoflavone Derivative ER Estrogen Receptor (ERα or ERβ) Isoflavone->ER Binding ER_HSP Inactive ER-HSP Complex ER_Dimer ER Dimerization ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Transcription Transcription Initiation ERE->Transcription Coactivators Coactivators Coactivators->ER_Dimer Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Experimental_Workflow_ER_Binding_Assay A 1. Prepare Reagents (ER, ³H-E₂, Competitors) B 2. Set up Reaction Mixtures (Buffer, ³H-E₂, Competitor) A->B C 3. Add Estrogen Receptor (ERα or ERβ) B->C D 4. Incubate Overnight at 4°C C->D E 5. Add Hydroxyapatite (HAP) Slurry to Bind Complex D->E F 6. Centrifuge and Wash Pellet to Remove Unbound Ligand E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Data Analysis (IC50 and RBA Calculation) G->H

References

3'-Methoxydaidzein: A Comparative Analysis of its Efficacy as a Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. As such, they are a key target for therapeutic intervention. 3'-Methoxydaidzein, an isoflavone, has emerged as a potential sodium channel blocker with analgesic properties. This guide provides a comparative analysis of the efficacy of this compound against other established sodium channel blockers, supported by available experimental data.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Voltage-gated sodium channels cycle through three main states: resting, open, and inactivated. Most sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open and/or inactivated states than the resting state. This "use-dependent" block is crucial for their mechanism of action, as it allows for selective inhibition of rapidly firing neurons, which are often implicated in pathological conditions like neuropathic pain and epilepsy. By binding to the channel pore, these blockers physically obstruct the influx of sodium ions, thereby dampening neuronal excitability and reducing the propagation of pain signals.

Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Closed, Non-conducting) Open->Inactivated Inactivation Blocked_Open Blocked Open State Open->Blocked_Open Binding Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated Binding Blocker Sodium Channel Blocker Blocker->Blocked_Open Blocker->Blocked_Inactivated No_AP Reduced Action Potential Firing Blocked_Open->No_AP Blocked_Inactivated->No_AP Depolarization Membrane Depolarization Repolarization Membrane Repolarization

Figure 1: General mechanism of use-dependent sodium channel blockade.

In Vitro Efficacy: Inhibition of Voltage-Gated Sodium Channels

The primary measure of a compound's potency as a sodium channel blocker is its half-maximal inhibitory concentration (IC50) against specific Nav subtypes. The table below summarizes the available IC50 data for this compound and a selection of other sodium channel blockers against Nav1.3, Nav1.7, and Nav1.8, which are key targets in pain pathways.

Table 1: Comparative In Vitro Efficacy (IC50) of Sodium Channel Blockers

CompoundCAS NumberNav1.3 (IC50)Nav1.7 (IC50)Nav1.8 (IC50)
This compound 21913-98-4[1][2][3][4][5]505 nM[6]181 nM[6]397 nM[6]
Lidocaine 137-58-6[7][8]Not widely reported450 µM[6][9]104 µM[6][9]
Ranolazine 95635-55-5[10][11][12][13][14]Not widely reported1.72-10.3 µM[15][16]21.5 µM[15][16]
Flecainide 54143-55-4[17][18][][20]Not widely reportedNot widely reportedNot widely reported
Lamotrigine 84057-84-1[21][22][23][24]Not widely reportedNot widely reported96 µM[25]
Mexiletine 31828-71-4[9][26][27]Not widely reported12-227 µM (depending on state)Not widely reported
Phenytoin 57-41-0[15][28][29]Not widely reportedNot widely reportedNot widely reported
Carbamazepine 298-46-4[][31][32][33]Not widely reportedNot widely reportedNot widely reported
Oxcarbazepine 28721-07-5[16][25][34][35][36]Not widely reportedNot widely reportedNot widely reported

Note: The IC50 values presented are from various sources and may have been determined under different experimental conditions (e.g., cell lines, temperature, and voltage protocols). Direct comparison should be made with caution.

In Vivo Efficacy: Analgesic Effects in the Formalin Test

The formalin test in mice is a widely used model of inflammatory pain, with two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). The table below compares the reported analgesic effects of this compound and other sodium channel blockers in this model.

Table 2: Comparative In Vivo Analgesic Efficacy in the Mouse Formalin Test

CompoundDoseRoute of AdministrationEffect on Early PhaseEffect on Late Phase
This compound Not specifiedNot specifiedAttenuatedAttenuated
Lidocaine 5, 10, 20 mg/kg[37]Intraperitoneal (i.p.)[37]Dose-dependent antinociception[37]Dose-dependent antinociception[37]
Carbamazepine 3.5, 7, 15, 30 mg/kg[37]Intraperitoneal (i.p.)[37]Dose-dependent antinociception[37]Dose-dependent antinociception[37]
Gabapentin 50 mg/kg[38]Intraperitoneal (i.p.)[38]No significant effectSignificant reduction in pain behavior[38]

Signaling Pathways in Nociception and Analgesia

Inhibition of Nav1.7 and Nav1.8 channels in nociceptive neurons of the dorsal root ganglion (DRG) is a key mechanism for achieving analgesia. By blocking these channels, sodium channel blockers reduce the likelihood of action potential generation and propagation along the pain pathway, from the periphery to the spinal cord and ultimately to the brain. This effectively dampens the transmission of pain signals.

cluster_Periphery Peripheral Nociceptor cluster_SpinalCord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (e.g., inflammation, injury) Nav17_Nav18 Nav1.7 / Nav1.8 Channels Noxious_Stimuli->Nav17_Nav18 Activation AP_Generation Action Potential Generation Nav17_Nav18->AP_Generation Na+ Influx Analgesia Analgesia (Reduced Pain Perception) Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) AP_Generation->Neurotransmitter_Release Propagation along axon Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Brain Brain (Pain Perception) Second_Order_Neuron->Brain Ascending Pathway Brain->Analgesia Modulation by Blocker Blocker This compound & Other Blockers Blocker->Nav17_Nav18 Inhibition

Figure 2: Simplified signaling pathway of nociception and the site of action for sodium channel blockers.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology (General Protocol)

A standardized protocol for assessing the inhibitory effects of compounds on voltage-gated sodium channels typically involves the following steps:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav subtype of interest (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The test compound is then perfused, and the reduction in current amplitude is measured.

    • Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to induce channel cycling through the open and inactivated states. The progressive reduction in current amplitude in the presence of the compound indicates use-dependent block.

    • State-Dependence: To assess block of the inactivated state, a depolarizing prepulse is applied to inactivate a significant population of channels before the test pulse.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of the compound. The IC50 value is then calculated by fitting the data to the Hill equation.

Mouse Formalin Test (General Protocol)

The formalin test is a common in vivo model for assessing the analgesic efficacy of test compounds.[37][39][40][41]

  • Acclimation: Mice are acclimated to the testing environment (e.g., a Plexiglas observation chamber) to minimize stress-induced behavioral changes.[40]

  • Compound Administration: The test compound (e.g., this compound or a reference drug) or vehicle is administered via a specific route (e.g., intraperitoneal injection).[37]

  • Formalin Injection: After a predetermined time to allow for drug absorption and distribution, a dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[37][39]

  • Behavioral Observation: The animal's behavior is then observed and recorded for a set period (e.g., 30-60 minutes). The primary endpoint is the cumulative time spent licking, biting, or flinching the injected paw.[40]

  • Data Analysis: The total time spent on nociceptive behaviors is quantified for both the early (0-5 min) and late (15-30 min) phases. The effect of the test compound is compared to the vehicle control to determine the degree of analgesia.

Conclusion

The available data suggests that this compound is a potent inhibitor of Nav1.3, Nav1.7, and Nav1.8 channels in vitro, with IC50 values in the nanomolar range. This potency is notably higher than that of many established sodium channel blockers, such as lidocaine, for which IC50 values are typically in the micromolar range. In vivo, this compound has demonstrated analgesic effects in the formalin test, a model of inflammatory pain.

However, a direct comparison of efficacy is challenging due to the lack of head-to-head studies and variations in experimental protocols across different research. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to directly compare its efficacy and safety profile with other clinically used sodium channel blockers in standardized preclinical models. Such studies will be crucial in determining the therapeutic potential of this compound as a novel analgesic agent.

References

A Comparative Guide to the In Vitro Antioxidant Capacity of 3'-Methoxydaidzein and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant capacity of 3'-Methoxydaidzein and the well-established antioxidant standard, Trolox. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer a comprehensive overview based on existing literature. We will delve into the experimental data for Trolox, explore the structure-activity relationships of daidzein and its derivatives to infer the potential antioxidant capacity of this compound, and provide detailed experimental protocols for common antioxidant assays.

Executive Summary

Data Presentation: Trolox as the Benchmark

Trolox, a water-soluble analog of vitamin E, is the gold standard for measuring antioxidant capacity in various assays.[1] Its performance provides a benchmark against which other compounds can be compared. The following table summarizes typical experimental values for Trolox in two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Antioxidant AssayParameterReported Values for TroloxReference(s)
DPPH Assay IC503.77 ± 0.08 µg/mL[2]
IC50~0.004 mg/mL (4 µg/mL)[2]
ABTS Assay IC502.93 ± 0.03 µg/mL[2]
IC50~0.003 mg/mL (3 µg/mL)[2]
TEAC1.00 (by definition)[1]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is the concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

This compound: An Inference-Based Assessment

Direct experimental data on the antioxidant capacity of this compound is scarce. However, we can draw inferences from studies on daidzein and its derivatives.

Structure-Activity Relationship of Daidzein and its Derivatives

The antioxidant activity of flavonoids, including isoflavones like daidzein, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The number and position of these hydroxyl groups are critical determinants of their antioxidant potential.[3]

Daidzein has two hydroxyl groups at the 7 and 4' positions. Studies on daidzein and its methylated derivatives have shown that the 4'-hydroxyl group is more effective at radical scavenging than the 7-hydroxyl group.[4]

This compound is a derivative of daidzein with a methoxy group (-OCH3) at the 3' position, adjacent to the 4'-hydroxyl group. The introduction of a methoxy group can have variable effects on antioxidant activity. In some flavonoids, methoxylation can decrease antioxidant activity by replacing a hydrogen-donating hydroxyl group. However, the electronic effects of a methoxy group at the 3' position could potentially influence the hydrogen-donating ability of the adjacent 4'-hydroxyl group.

One study on daidzein metabolites found that O-desmethylangolensin and equol possess greater antioxidant properties than daidzein itself, suggesting that metabolic transformation can enhance antioxidant capacity.[5] Conversely, another study reported that formononetin, the 4'-O-methyl ether of daidzein, exhibited the lowest antioxidant property among the tested isoflavones.[6] This highlights that the position of methoxylation is crucial.

Given that the potent antioxidant activity of many flavonoids is associated with multiple hydroxyl groups, and that methoxylation at key positions can reduce this activity, it is plausible that this compound would exhibit a lower antioxidant capacity than Trolox. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on commonly cited procedures in the scientific literature.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[7] The color change from violet to yellow is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (this compound or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of the test compound and Trolox in the same solvent.

  • Reaction: Add a specific volume of the sample solution to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8][9] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of the test compound and Trolox in the appropriate solvent.

  • Reaction: Add a specific volume of the sample solution to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • TEAC Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant capacity assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Trolox with DPPH Solution prep_dpph->mix prep_sample Prepare Sample/Trolox Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts_stock Prepare ABTS Radical Cation (ABTS•+) Stock Solution prep_abts_working Dilute to Working Solution prep_abts_stock->prep_abts_working mix Mix Sample/Trolox with ABTS•+ Working Solution prep_abts_working->mix prep_sample Prepare Sample/Trolox Dilutions prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC measure->calculate

Caption: General workflow for the ABTS radical cation decolorization assay.

Conclusion

While direct experimental data for the in vitro antioxidant capacity of this compound is lacking, an analysis of the structure-activity relationships of daidzein and its derivatives suggests that its antioxidant activity is likely to be lower than that of the potent antioxidant standard, Trolox. The presence of a single hydroxyl group at the critical 4' position, with a methoxy group at the adjacent 3' position, may limit its radical scavenging ability compared to compounds with multiple hydroxyl groups. To definitively determine the antioxidant capacity of this compound, further in vitro studies using standardized assays such as the DPPH and ABTS methods are necessary. The experimental protocols and comparative data for Trolox provided in this guide offer a solid foundation for conducting such investigations.

References

Navigating Specificity: A Comparative Guide to 3'-Methoxydaidzein Cross-Reactivity in Daidzein Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of the cross-reactivity of 3'-Methoxydaidzein in immunoassays designed for the detection of daidzein. Due to a lack of direct experimental data for this compound in publicly available literature and commercial product specifications, this guide offers a comprehensive overview based on structural comparisons and cross-reactivity data of related isoflavone compounds.

Executive Summary

Immunoassays are a cornerstone of bioanalytical research, enabling the sensitive and specific quantification of a wide range of molecules. However, the accuracy of these assays can be compromised by the cross-reactivity of structurally related compounds. This is a significant consideration in the study of isoflavones, a class of phytoestrogens with similar core structures.

This guide focuses on the potential cross-reactivity of this compound in immunoassays developed for daidzein. Despite a thorough review of scientific literature and commercially available assay kits, no specific quantitative data on the cross-reactivity of this compound in daidzein-specific immunoassays could be identified. This highlights a critical data gap for researchers working with this specific methoxylated isoflavone.

In the absence of direct data, this guide provides a comparative framework based on:

  • Structural analysis: A comparison of the molecular structures of daidzein and this compound to infer the potential for antibody recognition.

  • Cross-reactivity of related compounds: A summary of published cross-reactivity data for other isoflavones in a daidzein immunoassay to provide context.

  • Experimental principles: A detailed overview of the methodology used to determine cross-reactivity in competitive immunoassays.

Structural Comparison: Daidzein vs. This compound

The structural similarity between an analyte and a related compound is a key determinant of cross-reactivity in an immunoassay. The diagram below illustrates the molecular structures of daidzein and its methoxylated derivative, this compound.

G Molecular Structures of Daidzein and this compound Daidzein Daidzein_label Daidzein (C15H10O4) Methoxydaidzein Methoxydaidzein_label This compound (C16H12O5)

Caption: Chemical structures of Daidzein and this compound.

The key structural difference is the presence of a methoxy group (-OCH3) at the 3' position on the B-ring of this compound, where daidzein has a hydroxyl group (-OH). This seemingly minor alteration can significantly impact antibody binding. Antibodies developed against daidzein are trained to recognize its specific three-dimensional shape and the distribution of charges on its surface. The addition of the bulkier and less polar methoxy group at a critical position could sterically hinder the antibody-antigen interaction or alter the electronic properties of the binding epitope, thereby reducing or preventing cross-reactivity.

Cross-Reactivity of Related Isoflavones in Daidzein Immunoassays

To provide a frame of reference, the following table summarizes the cross-reactivity of several other isoflavones in a published radioimmunoassay (RIA) for daidzein. This data illustrates the varying degrees of cross-reactivity observed with compounds that share the basic isoflavone skeleton.

CompoundStructure% Cross-Reactivity in Daidzein RIA[1]
Daidzein (Reference)100%
Dihydrodaidzein2.4%
Genistein1.3%
Biochanin A(4'-methoxygenistein)1.5%
Equol1.6%

Data from a study using polyclonal antibodies raised against daidzein-4'-O-(carboxymethyl)ether-BSA.[1]

Notably, Biochanin A, which is a methoxylated form of genistein (structurally similar to daidzein), exhibits very low cross-reactivity (1.5%) in this daidzein-specific assay. This suggests that the presence and position of methoxy groups can significantly diminish antibody recognition in an immunoassay designed for a non-methoxylated target.

Experimental Protocol for Determining Cross-Reactivity

The specificity of an immunoassay is typically determined by assessing its cross-reactivity with a panel of structurally related compounds. The standard method for this in a competitive immunoassay format is as follows:

  • Preparation of Standard Curves: A standard curve is generated for the primary analyte (e.g., daidzein) by plotting the signal response against a series of known concentrations.

  • Testing of Cross-Reactants: Each potentially cross-reacting compound is then tested individually in the same assay format across a range of concentrations.

  • Calculation of IC50 Values: The concentration of the analyte and each cross-reactant that causes a 50% inhibition of the maximum signal (IC50) is determined from their respective dose-response curves.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity of the antibody for the intended analyte.

Immunoassay Workflow: Competitive ELISA

The following diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for daidzein immunoassays.

Competitive_ELISA cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Incubation & Washing cluster_3 Step 4: Detection cluster_4 Result Interpretation Well Microplate Well Daidzein_Coat Daidzein-Conjugate Well->Daidzein_Coat Coating with Daidzein-Conjugate Sample_Daidzein Sample Daidzein Well2 Well with Coated Daidzein Methoxy This compound (Potential Cross-Reactant) Antibody Anti-Daidzein Antibody Antibody->Sample_Daidzein Binds Antibody->Methoxy May Bind Free_Ab Free Antibody Well2->Free_Ab Free antibodies bind to coated daidzein Well3 Well Bound_Ab Antibody bound to Sample Daidzein Wash Unbound components are washed away Secondary_Ab Enzyme-Labeled Secondary Antibody Well3->Secondary_Ab Binds to primary antibody Interpretation Signal is inversely proportional to the amount of daidzein in the sample. High daidzein = Low signal Low daidzein = High signal Substrate Substrate Secondary_Ab->Substrate Enzyme converts substrate Signal Colorimetric Signal Substrate->Signal

Caption: Workflow of a competitive ELISA for daidzein detection.

Conclusion and Recommendations

The absence of direct experimental data on the cross-reactivity of this compound in daidzein immunoassays represents a significant knowledge gap. Based on the structural differences and the low cross-reactivity observed for other methoxylated isoflavones like Biochanin A in a daidzein-specific assay, it is plausible that this compound would also exhibit low to negligible cross-reactivity. However, this remains a postulation without empirical evidence.

For researchers and drug development professionals, the following recommendations are crucial:

  • Validation is Essential: If the presence of this compound is anticipated in samples being analyzed for daidzein, it is imperative to perform in-house validation studies to determine the degree of cross-reactivity with the specific daidzein immunoassay being used.

  • Consider Chromatographic Methods: In instances where high specificity is critical and multiple isoflavone metabolites are present, the use of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. These methods can physically separate and individually quantify daidzein and this compound, thus avoiding the issue of cross-reactivity.

  • Encourage Data Transparency: Manufacturers of immunoassay kits are encouraged to test a wider range of relevant metabolites, including methoxylated derivatives like this compound, and to make this cross-reactivity data readily available in their product documentation.

By acknowledging the current data limitations and adhering to rigorous validation practices, the scientific community can ensure the accuracy and reliability of daidzein quantification in complex biological matrices.

References

A Comparative Guide to the Structure-Activity Relationship of Daidzein and Its Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the naturally occurring isoflavone, daidzein, and its methoxylated derivatives. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for researchers in the fields of pharmacology, medicinal chemistry, and drug development. The information presented is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of how structural modifications, specifically methoxylation, impact the therapeutic potential of these compounds.

Introduction to Daidzein

Daidzein (7-hydroxy-3-(4'-hydroxyphenyl)-4H-1-benzopyran-4-one) is a prominent isoflavone phytoestrogen found in soybeans and other leguminous plants.[1] It shares a structural similarity with mammalian estrogens, allowing it to interact with estrogen receptors (ERs) and exert a range of biological effects.[1] Daidzein is known for its antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[2][3] However, its therapeutic application can be limited by factors such as bioavailability.[4] The study of its derivatives, particularly methoxylated forms, is crucial for developing analogs with enhanced potency and more favorable pharmacological profiles.

Core Structure and The Influence of Methoxylation

The biological activity of isoflavones is largely dictated by the substitution pattern on their core structure, especially the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups. Methoxylation, the addition of a methoxy group, can significantly alter the electronic and steric properties of the daidzein molecule, thereby influencing its interaction with biological targets. For instance, formononetin, the 4'-O-methyl ether of daidzein, exhibits reduced antioxidant properties compared to daidzein itself.[5]

Comparative Biological Activities

The antioxidant capacity of flavonoids is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.

  • Daidzein: Possesses notable antioxidant activity due to its two hydroxyl groups.[6]

  • Methoxy Derivatives: The antioxidant potential of methoxy derivatives is generally lower than that of their hydroxylated counterparts. For example, formononetin (4'-methoxylation) shows the lowest antioxidant property in some assays.[5] This is because the methoxy group is less efficient at hydrogen donation than a hydroxyl group. However, certain hydroxylated metabolites of daidzein, which can be considered derivatives, exhibit even higher antioxidant activities than daidzein itself.[5] Dietary daidzein is often metabolized by intestinal bacteria into compounds like 3′-OH-daidzein and 6′-OH-daidzein, which have potent antioxidant capabilities.[2]

Table 1: Comparison of Antioxidant Activity (IC50 Values)

Compound DPPH Radical Scavenging IC50 (µg/mL) Elastase Inhibition IC50 (µg/mL)
Daidzein 83.34 ± 3.89 57.35 ± 5.64
Black Soybean Extract 77.39 ± 4.05 93.36 ± 6.39

Data sourced from a study on black soybean extract and its daidzein content.[7]

Daidzein and its derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8]

  • Daidzein: Exhibits potent anticancer activity against various cancer cell lines, such as SKOV3 human ovarian cancer cells (IC50 of 20 µM).[8] It can induce apoptosis and G2/M cell cycle arrest and inhibit the Raf/MEK/ERK signaling cascade.[8]

  • Methoxy Derivatives: The effect of methoxylation on anticancer activity is complex and can be cell-type specific. For instance, Biochanin A (5,7-dihydroxy-4′-methoxy-isoflavone) is another methoxy derivative with recognized anti-osteosarcoma effects.[9] The substitution pattern plays a critical role; for example, simple alkyl substitutions at the 7-hydroxyl group can transform daidzein from an estrogen agonist to an antiestrogen, which can be beneficial in hormone-dependent cancers.[10]

Table 2: Cytotoxicity of Daidzein in Different Cell Lines

Cell Line IC50 (µM)
SKOV3 (Ovarian Cancer) 20
Moody (Normal Ovarian) 100

Data indicates a selective cytotoxic effect of daidzein on cancer cells over normal cells.[8]

The interaction of daidzein and its derivatives with estrogen receptors is a key aspect of their biological function, with implications for hormone-dependent conditions.

  • Daidzein: Acts as a phytoestrogen, showing both estrogenic and antiestrogenic activities depending on the concentration and the specific cellular context.[10]

  • Methoxy Derivatives: Modification of the hydroxyl groups, such as substitution with hydrophobic groups, can lead to a progressive loss of estrogenic (agonist) activity and a gain of antiestrogenic (antagonist) activity.[10] This is crucial for developing selective estrogen receptor modulators (SERMs). Molecular modeling studies have shown that antiestrogenic daidzein derivatives dock more effectively in the antiestrogen-bound configuration of the estrogen receptor α (ERα).[10]

Table 3: Summary of Estrogenic/Antiestrogenic Activities of a 7-O-Substituted Daidzein Derivative

Compound Max % Agonist Activity Max % Inhibition (Antagonist) ERα Binding Max %
Daidzein 108.5% @ 1µM 17.2% @ 10µM 112
Derivative 2* 17.7% @ 10µM 100% @ 25µM 44.1

*Derivative 2 is 3-(4-hydroxyphenyl)-8,8-dimethyl-8H-pyrano[2,3-f]chromen-4-one.[10]

Daidzein and its glycoside form, daidzin, have demonstrated the ability to suppress inflammation in cellular models.

  • Daidzein and Daidzin: Both compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[11] They achieve this by inhibiting the activation of MAPK and NF-κB signaling pathways.[11] Methoxy derivatives of other flavonoids have also been shown to suppress LPS-induced inflammation through similar mechanisms.[11]

Signaling Pathways

The biological effects of daidzein and its derivatives are mediated through the modulation of various intracellular signaling pathways. A key pathway implicated in cancer cell proliferation and survival that is inhibited by daidzein is the Raf/MEK/ERK pathway.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse leads to Daidzein Daidzein / Derivatives Daidzein->Raf inhibits Daidzein->MEK inhibits

Caption: Daidzein inhibits the Raf/MEK/ERK signaling pathway.

Experimental Protocols

This assay is used to determine the antioxidant activity of compounds.

  • A solution of DPPH in ethanol (e.g., 0.1 mM) is prepared.

  • Different concentrations of the test compound (daidzein or its derivatives) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[12]

This colorimetric assay is used to assess cell viability and cytotoxicity.

  • Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of daidzein or its derivatives for a specific period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[13]

MTT_Assay_Workflow SeedCells 1. Seed cells in a 96-well plate TreatCells 2. Treat with Daidzein derivatives SeedCells->TreatCells AddMTT 3. Add MTT solution TreatCells->AddMTT Incubate 4. Incubate (allow formazan formation in viable cells) AddMTT->Incubate Solubilize 5. Solubilize formazan crystals with DMSO Incubate->Solubilize Measure 6. Measure absorbance at ~570 nm Solubilize->Measure Calculate 7. Calculate cell viability and IC50 Measure->Calculate

Caption: Workflow of the MTT assay for cell viability.

This assay is used to measure the estrogenic or antiestrogenic activity of compounds.

  • Cells (e.g., MCF-7 breast cancer cells) are transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.

  • After transfection, the cells are treated with the test compounds (daidzein or derivatives) alone (for agonist activity) or in combination with a known estrogen like 17β-estradiol (E2) (for antagonist activity).

  • The cells are incubated for a specified period (e.g., overnight).

  • The cells are then lysed, and the luciferase activity is measured using a luminometer.

  • For agonist activity, an increase in luciferase activity indicates estrogenic effects. For antagonist activity, a decrease in E2-induced luciferase activity indicates antiestrogenic effects.[10]

Conclusion

The structure-activity relationship of daidzein and its methoxy derivatives is multifaceted, with the position and number of methoxy groups playing a pivotal role in determining the biological activity profile. Key takeaways include:

  • Antioxidant Activity: Hydroxyl groups are crucial for antioxidant activity; methoxylation generally reduces this property.

  • Anticancer and Estrogenic Activity: Methoxylation and other substitutions, particularly at the 7- and 4'-positions, can significantly modulate anticancer potency and shift the activity from estrogenic to antiestrogenic. This highlights the potential for designing novel selective estrogen receptor modulators for hormone-dependent cancers.

  • Anti-inflammatory Activity: Both daidzein and its glycoside daidzin show promise in mitigating inflammation by targeting the MAPK and NF-κB pathways.

This comparative guide underscores the importance of targeted structural modifications to the daidzein scaffold to enhance specific therapeutic activities. Further research into novel derivatives, guided by these SAR principles, holds significant promise for the development of new and effective therapeutic agents.

References

A Comparative Analysis of the Analgesic Properties of 3'-Methoxydaidzein and Conventional Painkillers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel analgesic agents with improved efficacy and safety profiles, natural compounds are a promising frontier. This guide provides a comprehensive comparison of the analgesic effects of 3'-Methoxydaidzein, a methoxyisoflavone, with established painkillers, including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the opioid morphine, and the NSAID diclofenac. This analysis is supported by experimental data from preclinical animal models, offering valuable insights for drug discovery and development.

Mechanism of Action: A Novel Approach to Pain Management

This compound exhibits its analgesic properties through a distinct mechanism of action compared to traditional painkillers. While opioids primarily act on opioid receptors in the central nervous system and NSAIDs inhibit cyclooxygenase (COX) enzymes to reduce inflammation and pain, this compound targets voltage-gated sodium channels (VGSCs).

Specifically, it has been shown to inhibit the NaV1.7, NaV1.8, and NaV1.3 subtypes, which are crucial for the initiation and propagation of pain signals in the peripheral nervous system.[1] This targeted approach offers the potential for effective pain relief with a reduced risk of the side effects commonly associated with opioids and NSAIDs.

Signaling Pathway of this compound in Pain Modulation

pain_pathway cluster_nociceptor Nociceptor Noxious_Stimuli Noxious Stimuli (Heat, Chemical, Mechanical) VGSCs Voltage-Gated Sodium Channels (NaV1.7, NaV1.8, NaV1.3) Noxious_Stimuli->VGSCs Activate Action_Potential Action Potential Generation & Propagation VGSCs->Action_Potential Initiate Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission Analgesia Analgesia Action_Potential->Analgesia Reduced Transmission Leads to Pain_Perception Pain Perception (in CNS) Pain_Signal_Transmission->Pain_Perception 3_Methoxydaidzein This compound 3_Methoxydaidzein->VGSCs Inhibits

Caption: Mechanism of this compound's analgesic effect via inhibition of voltage-gated sodium channels.

Comparative Analgesic Efficacy: Preclinical Data

The analgesic effects of this compound have been evaluated in various preclinical models of pain and compared with standard analgesics. The following tables summarize the available quantitative data from studies conducted in mice. The effective dose 50 (ED50) is a key metric, representing the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 1: Acetic Acid-Induced Writhing Test

This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.

CompoundED50 (mg/kg, i.p.)Reference
This compound Data not available
Ibuprofen ~70[2]
Morphine 0.124[3]
Diclofenac 7.20[4]

Table 2: Hot Plate Test

This model evaluates central analgesic activity by measuring the latency of a mouse to react to a heated surface.

CompoundED50 (mg/kg, i.p.)Reference
This compound Data not available
Ibuprofen Data varies[5]
Morphine 1.94 - 4.9[3][6]
Diclofenac Ineffective in some studies[4][7]

Table 3: Formalin Test

This test models both acute (neurogenic) and persistent (inflammatory) pain by observing the licking and biting response to a formalin injection in the paw.

CompoundED50 (mg/kg, i.p.) - Phase I (Neurogenic)ED50 (mg/kg, i.p.) - Phase II (Inflammatory)Reference
This compound Data not availableData not available
Ibuprofen Ineffective~69[2]
Morphine Dose-dependent inhibitionDose-dependent inhibition[8]
Diclofenac IneffectiveED50 not consistently reported[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Acetic Acid-Induced Writhing Test
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), 0.6% acetic acid solution is injected i.p. to induce writhing.

    • The number of abdominal constrictions (writhes) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.

Hot Plate Test
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The test compound or vehicle is administered to the animals.

    • At predetermined time intervals after drug administration, each mouse is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Endpoint: An increase in the reaction time compared to the control group indicates an analgesic effect.

Formalin Test
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • The test compound or vehicle is administered prior to the formalin injection.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.

    • The animal is then placed in an observation chamber.

    • The time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • Endpoint: A reduction in the duration of paw licking/biting in either phase indicates an analgesic effect.

Experimental Workflow for Analgesic Screening

experimental_workflow cluster_preclinical Preclinical Analgesic Screening cluster_invivo In Vivo Models Compound_Selection Compound Selection (e.g., this compound) In_Vitro_Assays In Vitro Assays (e.g., VGSC Inhibition) Compound_Selection->In_Vitro_Assays In_Vivo_Screening In Vivo Behavioral Models In_Vitro_Assays->In_Vivo_Screening Writhing_Test Acetic Acid Writhing In_Vivo_Screening->Writhing_Test Hot_Plate_Test Hot Plate In_Vivo_Screening->Hot_Plate_Test Formalin_Test Formalin In_Vivo_Screening->Formalin_Test Data_Analysis Data Analysis (ED50 Calculation) Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Writhing_Test->Data_Analysis Hot_Plate_Test->Data_Analysis Formalin_Test->Data_Analysis

References

Validating the Estrogen Receptor β Selectivity of 3'-Methoxydaidzein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective estrogen receptor modulators (SERMs) with specific pharmacological profiles is a cornerstone of therapeutic development in areas ranging from oncology to neuroprotection. 3'-Methoxydaidzein, a derivative of the soy isoflavone daidzein, has garnered interest for its potential selective activity towards Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). This guide provides a comparative analysis of its expected selectivity, supported by experimental data from structurally related isoflavones, and outlines the methodologies crucial for its validation.

Comparative Binding Affinity of Isoflavones

The relative binding affinity (RBA) of a ligand for an estrogen receptor is a key measure of its potency and selectivity. It is typically determined through competitive binding assays where the test compound's ability to displace radiolabeled 17β-estradiol (E2) from the receptor is measured[3]. The following table summarizes the RBA values for daidzein and other relevant phytoestrogens, which serve as a benchmark for evaluating this compound.

CompoundRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Selectivity RatioReference(s)
17β-Estradiol (E2) 1001001[1]
Daidzein 0.07 - 0.10.79 - 1.3~11 - 13[1][4]
Genistein 0.82632.5[5]
Formononetin Data suggests binding to both ERα and ERβ, but specific RBA values are not consistently reported.[6]
Equol (Daidzein metabolite) ~5~91~18.2[1]
Liquiritigenin ~0.0010.02121[1]

*Relative Binding Affinity (RBA) is calculated as (IC50 of E2 / IC50 of test compound) x 100. A higher RBA indicates a stronger binding affinity. The selectivity ratio is calculated by dividing the RBA for ERβ by the RBA for ERα.

Daidzein consistently demonstrates a higher binding affinity for ERβ, with a selectivity ratio of over 10-fold[1][7]. It is hypothesized that the addition of a methoxy group at the 3' position of daidzein could further enhance this selectivity by influencing the ligand's interaction with the receptor's binding pocket.

Experimental Protocols for Validating Selectivity

Accurate determination of ERβ selectivity requires robust and standardized experimental protocols. The following are key assays employed in this validation process.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to ERα and ERβ.

Objective: To determine the concentration of the test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled ligand (e.g., [³H]17β-estradiol) to the receptor (IC50).

Methodology:

  • Receptor Source: Purified, full-length human ERα and ERβ proteins are used[1].

  • Radioligand: A constant concentration of [³H]17β-estradiol is used as the tracer.

  • Competition: A range of concentrations of the unlabeled test compound and a known standard (unlabeled 17β-estradiol) are incubated with the receptor protein and the radioligand[3].

  • Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method involves using hydroxyapatite to absorb the receptor-ligand complexes, followed by washing to remove the unbound ligand[1].

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of radioligand bound versus the log concentration of the competitor. The IC50 values are then determined from the resulting sigmoidal dose-response curve[8]. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100[8].

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation of gene transcription.

Objective: To determine the concentration of the test compound that elicits a half-maximal transcriptional response (EC50) via ERα or ERβ.

Methodology:

  • Cell Lines: Host cells that do not express endogenous estrogen receptors (e.g., specific strains of HEK293 or HeLa cells) are used. These cells are transiently or stably transfected with expression vectors for either human ERα or ERβ, along with a reporter plasmid.

  • Reporter Plasmid: The reporter plasmid contains a luciferase or β-galactosidase gene under the control of an Estrogen Response Element (ERE) promoter.

  • Treatment: The transfected cells are treated with a range of concentrations of the test compound.

  • Lysis and Detection: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.

  • Data Analysis: The transcriptional activity is plotted against the log concentration of the test compound to determine the EC50 value. The relative potency can be compared to that of 17β-estradiol.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the estrogen receptor signaling pathways and a typical experimental workflow for assessing selectivity.

Caption: Differentiated Signaling Pathways of Estrogen Receptors.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Start Test Compound (this compound) Assay_alpha Competitive Binding Assay with ERα Start->Assay_alpha Assay_beta Competitive Binding Assay with ERβ Start->Assay_beta Reporter_alpha Reporter Gene Assay in ERα-expressing cells Start->Reporter_alpha Reporter_beta Reporter Gene Assay in ERβ-expressing cells Start->Reporter_beta IC50_alpha Determine IC50 for ERα Assay_alpha->IC50_alpha IC50_beta Determine IC50 for ERβ Assay_beta->IC50_beta RBA Calculate RBA & Selectivity Ratio (ERβ/ERα) IC50_alpha->RBA IC50_beta->RBA Potency Compare Agonist/Antagonist Potency RBA->Potency Correlate EC50_alpha Determine EC50 for ERα Reporter_alpha->EC50_alpha EC50_beta Determine EC50 for ERβ Reporter_beta->EC50_beta EC50_alpha->Potency EC50_beta->Potency

Caption: Workflow for Determining ER Subtype Selectivity.

Conclusion

The validation of this compound's ERβ selectivity is a critical step in its development as a potential therapeutic agent. Based on the data from structurally analogous isoflavones like daidzein, there is a strong rationale to expect a preferential binding to and activation of ERβ. The outlined experimental protocols provide a clear path for the definitive quantification of this selectivity. By employing rigorous binding and functional assays, researchers can precisely determine the binding affinities (IC50/RBA) and transcriptional potencies (EC50) of this compound for both ERα and ERβ, thereby establishing its profile as a selective ERβ modulator. This information is indispensable for guiding further preclinical and clinical investigations.

References

Safety Operating Guide

Proper Disposal of 3'-Methoxydaidzein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3'-Methoxydaidzein, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Regulatory Context

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the temporary storage and disposal of this compound waste, based on general laboratory hazardous waste guidelines.

ParameterGuidelineCitation
pH Range for Aqueous Waste 5.5 - 10.5[1]
Maximum Accumulation Time 90 days from the start of collection[2]
Maximum Container Fill Level 90% of the container's capacity[2]
Secondary Containment Capacity Must hold 110% of the volume of the primary container[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and the environment.

Step 1: Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, in a designated, leak-proof container lined with a clear plastic bag.[3] The original manufacturer's container, if empty, can be used for collecting solid reagent waste.[3]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and shatter-resistant container with a secure, leak-proof screw cap.[2][3] Never mix with other incompatible waste streams.

Step 2: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound Waste" and list all other chemical constituents.

  • Indicate the approximate concentration of each component.

  • Record the date when the first waste was added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[2][4]

  • The SAA must be in a well-ventilated area, away from ignition sources and incompatible chemicals.

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[3]

Step 4: Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Ensure that all required paperwork is completed accurately for the waste manifest.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Labeling cluster_2 Storage cluster_3 Final Disposal start Generate this compound Waste is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, leak-proof solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled, compatible liquid waste container. is_solid->collect_liquid No store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store collect_liquid->store disposal Arrange for pickup by EH&S or a licensed contractor. store->disposal end Proper Disposal Complete disposal->end

References

Personal protective equipment for handling 3'-Methoxydaidzein

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 3'-Methoxydaidzein.

PPE Category Specific Equipment Purpose
Eye and Face Protection Chemical splash goggles or a face shield worn in conjunction with safety glasses.[1][2][3]Protects against splashes and airborne particles.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5]Prevents skin contact with the chemical.[1]
Body Protection A lab coat, potentially fire-resistant if handling flammable solvents.[5]Protects clothing and skin from spills.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[6][7]Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is crucial for minimizing risks.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Carefully weigh and transfer the compound, avoiding the creation of dust.

    • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing. Be aware that some related compounds are flammable.[8]

  • Post-Handling :

    • Securely cap all containers containing this compound.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9]

Disposal Plan

Proper disposal of chemical waste is essential to protect both individuals and the environment.

  • Waste Segregation : All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated hazardous waste container.[10]

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10]

  • Storage : Store the waste container in a designated satellite accumulation area, ensuring the lid is securely closed except when adding waste.[10]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6][11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe spill_kit Verify Spill Kit Accessibility don_ppe->spill_kit weigh Weigh & Transfer spill_kit->weigh dissolve Dissolve in Solvent (If Applicable) weigh->dissolve secure Secure Containers dissolve->secure clean Clean Work Area secure->clean doff_ppe Doff & Dispose of PPE clean->doff_ppe wash Wash Hands doff_ppe->wash collect_waste Collect Waste in Labeled Container wash->collect_waste store_waste Store in Designated Area collect_waste->store_waste ehs_disposal Dispose via EHS store_waste->ehs_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.